Product packaging for Acopafant(Cat. No.:CAS No. 125372-33-0)

Acopafant

货号: B1669751
CAS 编号: 125372-33-0
分子量: 245.30 g/mol
InChI 键: ARFOASMERCHFBY-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Dacopafant is platlet activationg factor receptor (PAFR) antagonists. It had been in phase I clinical trials by Sanofi for the treatment of systemic inflammatory response syndrome and asthma. However, this research has been discontinued.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3OS B1669751 Acopafant CAS No. 125372-33-0

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

125372-33-0

分子式

C12H11N3OS

分子量

245.30 g/mol

IUPAC 名称

(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide

InChI

InChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16)/t12-/m1/s1

InChI 键

ARFOASMERCHFBY-GFCCVEGCSA-N

手性 SMILES

C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)N

规范 SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide
48740 RP
48740RP
RP 48740
RP 55778
RP 55779
RP-48740
RP-55778
RP-55779

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Histamine H3 Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for information on "Acopafant" did not yield specific results for a drug with that name. It is presumed that this may be a novel compound with limited public information or a potential misspelling. Therefore, this technical guide will focus on the well-characterized and clinically approved histamine H3 receptor (H3R) inverse agonist, Pitolisant , as a representative example to fulfill the core requirements of the request. The principles and methodologies described herein are broadly applicable to the study of other H3R inverse agonists.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, experimental protocols, and key data for Pitolisant.

Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release in a negative feedback loop. Additionally, H3Rs function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1]

A key feature of the H3 receptor is its constitutive activity, meaning it can signal without the presence of an agonist. Pitolisant functions as an inverse agonist , a mechanism that goes beyond simple antagonism. While a neutral antagonist would only block the action of an agonist, an inverse agonist binds to the constitutively active receptor and stabilizes it in an inactive conformation. This action not only prevents the binding of the endogenous agonist (histamine) but also reduces the receptor's basal signaling activity.[2][3][4]

The therapeutic effects of Pitolisant, particularly in promoting wakefulness, are attributed to its ability to block the inhibitory effects of the H3 autoreceptor, thereby increasing the synthesis and release of histamine from presynaptic neurons.[1] This elevated level of histamine in the synaptic cleft enhances the activity of histaminergic neurons, which play a crucial role in maintaining arousal.[2][4] Furthermore, by acting on H3 heteroreceptors, Pitolisant also indirectly increases the release of other wakefulness-promoting neurotransmitters.[1][5]

Signaling Pathways

The signaling cascade initiated by H3 receptor activation and its modulation by an inverse agonist like Pitolisant is a critical aspect of its mechanism.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Constitutively Active) Histamine->H3R Binds & Activates Postsynaptic_receptors Postsynaptic Histamine Receptors (e.g., H1, H2) Histamine->Postsynaptic_receptors Binds & Activates G_protein Gi/o Protein H3R->G_protein Activates Pitolisant Pitolisant (Inverse Agonist) Pitolisant->H3R Binds & Inactivates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Histamine_synthesis ↓ Histamine Synthesis & Release cAMP->Histamine_synthesis Wakefulness Increased Wakefulness & Cognitive Function Postsynaptic_receptors->Wakefulness

Figure 1: Signaling pathway of Pitolisant at the H3 autoreceptor.

Quantitative Data

The binding affinity and functional activity of Pitolisant have been characterized in various in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 0.16 nMHuman H3 Receptor[2][3]
1 nMHuman H3 Receptor[6]
17 ± 4 nMMouse Brain Cortical Membranes[7]
Functional Activity (EC50) 1.5 nM (Inverse Agonism)Human H3 Receptor[2][3]
Pharmacokinetics
Bioavailability~90%Human[2][8]
Tmax (Time to peak plasma conc.)~3.5 hoursHuman[8]
Cmax (Peak plasma conc.)73 ng/mL (at 35.6 mg dose)Human[6][8]
Volume of Distribution (Vd)~700 LHuman[8]
Protein Binding91-96%Human[2][8]
MetabolismPrimarily CYP2D6, lesser extent CYP3A4Human[2][6]

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

Workflow for Radioligand Binding Assay Membrane_prep Membrane Preparation (e.g., from cells expressing H3R) Incubation Incubation: - Membranes - Radioligand (e.g., [3H]-Nα-methylhistamine) - Varying concentrations of Pitolisant Membrane_prep->Incubation Separation Separation of Bound & Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., scintillation counting) Separation->Quantification Analysis Data Analysis (e.g., Cheng-Prusoff equation to determine Ki) Quantification->Analysis

Figure 2: Generalized workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound (Pitolisant).

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Pitolisant that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay measures the functional activity of a compound by quantifying the activation of G proteins coupled to the receptor. It is particularly useful for distinguishing between agonists, antagonists, and inverse agonists.

Methodology:

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing the H3 receptor are used.

  • Incubation: Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) in the presence of varying concentrations of the test compound (Pitolisant).

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a decrease below the basal level indicates inverse agonist activity. The EC50 (for agonists) or IC50 (for inverse agonists) can be determined.

Clinical Application and Relevance

Pitolisant is approved for the treatment of excessive daytime sleepiness (EDS) and cataplexy in patients with narcolepsy.[2][9] Clinical trials have demonstrated its efficacy in reducing EDS as measured by the Epworth Sleepiness Scale (ESS) and decreasing the frequency of cataplexy attacks.[10][11] The unique, non-stimulant mechanism of action of Pitolisant offers a novel therapeutic option for these patients.

Conclusion

Pitolisant exemplifies the therapeutic potential of targeting the histamine H3 receptor with an inverse agonist. Its mechanism, centered on enhancing central histaminergic and other neurotransmitter systems, provides a clear rationale for its wake-promoting effects. The detailed characterization of its binding affinity, functional activity, and pharmacokinetic profile through rigorous experimental protocols has been crucial for its successful clinical development. This in-depth understanding serves as a valuable framework for the evaluation and development of future H3R-targeted therapeutics.

References

The Discovery and Synthesis of Atogepant: A CGRP Receptor Antagonist for Migraine Prevention

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atogepant, a potent, selective, and orally bioavailable small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, represents a significant advancement in the preventive treatment of migraine. This whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of atogepant. It details the mechanism of action, key preclinical and clinical findings, and the synthetic route to this novel therapeutic agent. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction: The Role of CGRP in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by recurrent episodes of moderate to severe headache, often accompanied by nausea, photophobia, and phonophobia. For decades, the underlying mechanisms of migraine were not fully understood, limiting the development of targeted therapies. A pivotal breakthrough was the discovery of the role of calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide, in the pathophysiology of migraine.[1][2]

CGRP is released from trigeminal ganglia neurons and acts as a potent vasodilator of cerebral and dural blood vessels.[3] During a migraine attack, elevated levels of CGRP are observed, leading to vasodilation, neurogenic inflammation, and pain signal transmission.[3] This understanding established the CGRP receptor as a prime target for the development of novel anti-migraine therapies.

Discovery of Atogepant: A Second-Generation Gepant

The development of CGRP receptor antagonists, known as "gepants," marked a new era in migraine treatment. However, the first generation of gepants was hampered by issues of hepatotoxicity, which limited their clinical use.[2][4] This led to the pursuit of second-generation gepants with improved safety profiles.

Atogepant (formerly AGN-241689) was discovered by Merck and subsequently developed by AbbVie (formerly Allergan).[5][6] The discovery program focused on identifying a potent, selective, and orally administered CGRP receptor antagonist with a favorable safety profile, particularly with respect to liver function.

Mechanism of Action

Atogepant is a competitive antagonist of the CGRP receptor.[7] It binds with high affinity and selectivity to the human CGRP receptor, thereby blocking the binding of endogenous CGRP.[7] This antagonism prevents the downstream signaling cascade initiated by CGRP, which includes the activation of adenylyl cyclase and subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[8] By inhibiting CGRP-mediated signaling, atogepant effectively mitigates the key pathological processes of migraine, including vasodilation, neurogenic inflammation, and nociceptive transmission.[1][3][9]

Signaling Pathway of CGRP and Atogepant's Intervention

CGRP_Signaling_Pathway cluster_neuron Trigeminal Neuron cluster_smooth_muscle Vascular Smooth Muscle Cell CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Binds AC Adenylyl Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation Leads to Atogepant Atogepant Atogepant->CGRP_R Blocks

Caption: CGRP signaling pathway and the inhibitory action of Atogepant.

Synthesis of Atogepant

The synthesis of atogepant is a complex multi-step process that involves the preparation of two key fragments: a carboxylic acid moiety and a spirocyclic amine moiety, which are then coupled to form the final molecule.[10] The synthesis has been described in various patents, including WO2024150250A1.[11][12]

A generalized synthetic scheme involves:

  • Preparation of the Carboxylic Acid Fragment: This typically starts from a substituted pyridine derivative, which undergoes a series of reactions including esterification, bromination, reduction, mesylation, and palladium-mediated carbonylation to yield the desired carboxylic acid fragment.[10]

  • Preparation of the Spirocyclic Amine Fragment: The synthesis of this complex amine involves multiple steps, including the formation of a Weinreb amide, conversion to a methyl ketone, and an enzymatic reductive amination to induce cyclization and form the pyridone ring system.[10]

  • Amide Coupling: The final step is the coupling of the carboxylic acid fragment and the spirocyclic amine fragment, typically using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amide bond and yield atogepant.[10]

Quantitative Data Summary

The pharmacological and pharmacokinetic properties of atogepant have been extensively characterized through in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of Atogepant
ParameterValueCell LineReference
Binding Affinity (Ki) ~0.07 nMSK-N-MC[12]
Functional Potency (IC50) 0.026 nMHEK293[8]
Selectivity >10,000-fold over related receptors-[12]
Table 2: Pharmacokinetic Properties of Atogepant (60 mg oral dose)
ParameterValueUnitReference
Time to Peak Plasma Concentration (Tmax) ~2hours[8]
Elimination Half-life (t1/2) ~11hours[8]
Maximum Plasma Concentration (Cmax) 740ng/mL[8]
Area Under the Curve (AUC) 3470ng·h/mL[8]
Apparent Volume of Distribution (Vz/F) 292L[8]
Table 3: Clinical Efficacy of Atogepant in Episodic Migraine (ADVANCE Trial)
Treatment GroupMean Reduction in Monthly Migraine Days (MMDs) from Baselinep-value vs. PlaceboReference
Placebo -2.48-[13]
Atogepant 10 mg -3.69<0.05[13]
Atogepant 30 mg -3.86<0.05[13]
Atogepant 60 mg -4.2<0.05[13]

Experimental Protocols

The characterization of atogepant involved several key preclinical experiments to determine its potency, selectivity, and in vivo efficacy.

Radioligand Binding Assay

Objective: To determine the binding affinity of atogepant for the human CGRP receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CGRP receptor are cultured to confluence.

  • Membrane Preparation: Cell membranes are harvested by centrifugation and resuspended in a binding buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled CGRP ligand (e.g., 125I-CGRP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled atogepant.

  • Incubation and Separation: The reaction is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of atogepant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of atogepant at the CGRP receptor.

Methodology:

  • Cell Culture: HEK293 cells expressing the human CGRP receptor are seeded in multi-well plates.

  • Pre-treatment: Cells are pre-incubated with various concentrations of atogepant.

  • Stimulation: Cells are then stimulated with a fixed concentration of human α-CGRP to induce cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration of atogepant that inhibits 50% of the CGRP-stimulated cAMP production (IC50) is determined to quantify its functional potency.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Start cell_culture Cell Culture (HEK293 with CGRP-R) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay camp_assay cAMP Accumulation Assay cell_culture->camp_assay data_analysis1 Determine Ki (Binding Affinity) binding_assay->data_analysis1 data_analysis2 Determine IC50 (Functional Potency) camp_assay->data_analysis2 end End data_analysis1->end data_analysis2->end

Caption: Workflow for the in vitro characterization of Atogepant.

In Vivo Models

Rat Nitroglycerine (NTG) Model of Facial Allodynia: Objective: To evaluate the ability of atogepant to inhibit CGRP-mediated pain behavior. Methodology:

  • Animal Model: Rats are administered nitroglycerine to induce a state of heightened sensitivity (allodynia) in the facial region, mimicking a migraine-like symptom.

  • Drug Administration: Atogepant is administered orally at various doses prior to or after the NTG challenge.

  • Behavioral Testing: Facial allodynia is assessed by applying mechanical stimuli (e.g., von Frey filaments) to the periorbital region and measuring the withdrawal threshold.

  • Data Analysis: The dose-dependent effect of atogepant on reversing or preventing NTG-induced allodynia is determined.[7]

Primate Capsaicin-Induced Dermal Vasodilation (CIDV) Model: Objective: To assess the in vivo pharmacodynamic activity of atogepant in inhibiting CGRP-dependent vasodilation. Methodology:

  • Animal Model: Rhesus monkeys are used for this model.

  • Drug Administration: Atogepant is administered orally.

  • Capsaicin Challenge: Capsaicin is injected intradermally to induce the release of CGRP from sensory nerve endings, leading to localized vasodilation (skin flushing).

  • Measurement of Vasodilation: The change in dermal blood flow is measured using techniques such as laser Doppler imaging.

  • Data Analysis: The ability of atogepant to inhibit the capsaicin-induced increase in dermal blood flow is quantified to determine its in vivo potency and duration of action.[7][8]

Conclusion

Atogepant is a testament to the success of targeted drug discovery based on a deep understanding of disease pathophysiology. Its development as a potent and selective CGRP receptor antagonist with a favorable safety profile has provided a valuable new therapeutic option for the preventive treatment of migraine. The synthesis of this complex molecule has been optimized for large-scale production, ensuring its availability to patients. The comprehensive preclinical and clinical data underscore the efficacy and safety of atogepant, solidifying its role in the management of this debilitating neurological condition.

References

Acopafant (GT-2331/Cipralisant): An In-Depth Technical Guide on its Histamine H₃ Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acopafant, also known as GT-2331 and Cipralisant, is a potent and selective ligand for the histamine H₃ receptor. Initially developed by Gliatech, this small molecule has been a subject of significant interest in neuroscience research due to its potential therapeutic applications in a range of central nervous system disorders. Histamine H₃ receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors on histaminergic neurons, regulating the synthesis and release of histamine. They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. The blockade of these receptors by antagonists like this compound leads to an increase in the release of these neurotransmitters, which is hypothesized to underlie its potential efficacy in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, and schizophrenia. This technical guide provides a comprehensive overview of the histamine H₃ receptor antagonist activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound (GT-2331/Cipralisant).

Table 1: In Vitro Receptor Binding Affinity of this compound

ParameterSpeciesReceptorValue
pKiHumanHistamine H₃9.9
KiRatHistamine H₃0.47 nM

Table 2: In Vitro Functional Activity of this compound

AssaySystemParameterValue
Guinea-Pig Jejunum ContractionGuinea-PigpA₂8.5 ± 0.03
Norepinephrine Release InhibitionGuinea-Pig Cardiac SynaptosomesAntagonist ActivityDemonstrated
Forskolin-induced cAMP AccumulationHEK cells expressing rat H₃ receptorAgonist Activity (Full)Potent Inhibition
[³⁵S]GTPγS BindingHEK cells expressing rat H₃ receptorAgonist Activity (Partial)Increased Basal Binding

Table 3: In Vivo Activity of this compound

ModelSpeciesDoseEffect
R-α-methylhistamine-induced DipsogeniaRat10 mg/kg (p.o.)Complete blockade of drinking
Repeated Acquisition Avoidance ResponseSpontaneously Hypertensive Rat (SHR) pups1 mg/kg (s.c.)Significant enhancement of performance
WakefulnessRatNot specifiedPromotes wakefulness

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used in the pharmacological characterization of histamine H₃ receptor ligands.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H₃ receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human or rat histamine H₃ receptor.

  • Radioligand: [³H]-N-α-methylhistamine.

  • This compound (GT-2331) stock solution.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled H₃ antagonist (e.g., 10 µM thioperamide, for non-specific binding) or 50 µL of the this compound dilution.

    • 50 µL of the radioligand [³H]-N-α-methylhistamine at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters are pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound from the competition binding curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Guinea-Pig Jejunum Contraction

Objective: To determine the functional antagonist activity (pA₂) of this compound at the histamine H₃ receptor.

Materials:

  • Male guinea pigs.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • This compound (GT-2331) stock solution.

  • (R)-α-methylhistamine (H₃ receptor agonist).

  • Organ bath setup with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Isolate a segment of the guinea-pig jejunum and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15 minutes.

  • Induce neurogenic contractions by electrical field stimulation (EFS) using parameters such as 0.1 Hz, 1 ms pulse width, and supramaximal voltage.

  • Once stable contractile responses are obtained, perform a cumulative concentration-response curve for the H₃ agonist (R)-α-methylhistamine to establish its inhibitory effect on the EFS-induced contractions.

  • Wash the tissue repeatedly to restore the baseline contractions.

  • Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

  • In the presence of this compound, repeat the cumulative concentration-response curve for (R)-α-methylhistamine.

  • Repeat steps 5-7 with increasing concentrations of this compound.

  • Analyze the data by performing a Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the histamine H₃ receptor and a typical workflow for evaluating a novel H₃ receptor antagonist.

H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H₃ Receptor G_protein Gαi/o βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA) G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates This compound This compound (Antagonist) This compound->H3R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: Histamine H₃ Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (e.g., cAMP, GTPγS, Jejunum) (Determine pA₂/EC₅₀/IC₅₀) Binding_Assay->Functional_Assay Selectivity_Screen Receptor Selectivity Screening (Assess off-target effects) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME Properties) Selectivity_Screen->PK_Studies PD_Models Pharmacodynamic Models (e.g., Dipsogenia, Cognition) PK_Studies->PD_Models Tox_Studies Toxicology Studies (Safety Profile) PD_Models->Tox_Studies Phase_I Phase I Trials (Safety & Tolerability in Humans) Tox_Studies->Phase_I Phase_II Phase II Trials (Efficacy & Dose Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III

Hypothetical Preclinical Evaluation of a Histamine H2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature reveals a significant lack of preclinical data for a compound referred to as "Acopafant." Extensive searches across multiple databases have not yielded any specific studies, quantitative data, or detailed experimental protocols under this name.

This suggests that "this compound" may be a compound in a very early stage of development with no published research, a code name not yet publicly disclosed, or potentially a misnomer for another therapeutic agent. Without accessible preclinical data, a comprehensive technical guide as requested cannot be compiled.

For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

  • Verify the Compound Name: Double-check the spelling and any alternative names or identifiers for the compound.

  • Consult Proprietary Databases: If affiliated with an organization that subscribes to proprietary drug development databases, a search within those systems may yield information not available in the public domain.

  • Monitor Scientific Literature: Set up alerts for keywords related to the target and mechanism of action of interest to be notified of any future publications.

Given the absence of specific information on "this compound," this guide will provide a general overview of the typical preclinical evaluation for a hypothetical histamine H2 receptor antagonist, which is a common mechanism for drugs targeting gastric acid secretion. This will include representative data tables, generic experimental protocols, and illustrative diagrams of relevant pathways and workflows that would be analogous to a standard preclinical data package.

Pharmacodynamics

Pharmacodynamic studies are conducted to understand the biochemical and physiological effects of the drug on the body. For a histamine H2 receptor antagonist, a key aspect is its ability to block the action of histamine at the H2 receptors on parietal cells in the stomach, thereby reducing gastric acid secretion.[1][2][3]

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorKi (nM)
Hypothetical Compound XHuman H25.2
CimetidineHuman H248
RanitidineHuman H215
FamotidineHuman H21.5

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human histamine H2 receptor are cultured to confluence.

  • Membrane Preparation: Cell membranes are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in H2 receptors.

  • Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-tiotidine) and varying concentrations of the test compound.

  • Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).

Signaling Pathway for Histamine-Mediated Gastric Acid Secretion

G Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates Acid Gastric Acid Secretion ProtonPump->Acid Antagonist This compound (Hypothetical) Antagonist->H2R Blocks

Caption: Histamine H2 receptor signaling pathway in gastric parietal cells.

Pharmacokinetics

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug.[4][5][6] These studies are crucial for determining the dosing regimen in subsequent clinical trials.

Table 2: Pharmacokinetic Parameters in Preclinical Species (Single Oral Dose)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
Rat1015001.045002.5
Dog58001.532003.0

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: A single oral dose of the test compound is administered by gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Sample Analysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Oral Dosing of Rats Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS Concentration Concentration vs. Time Data LCMS->Concentration PK_Analysis Pharmacokinetic Analysis Concentration->PK_Analysis

Caption: Workflow of a typical preclinical pharmacokinetic study.

In Vivo Efficacy

In vivo efficacy studies are performed in animal models of a disease to determine if the drug has the desired therapeutic effect. For a histamine H2 receptor antagonist, a common model is the pylorus-ligated rat model to assess the inhibition of gastric acid secretion.

Table 3: Effect on Gastric Acid Secretion in Pylorus-Ligated Rats

TreatmentDose (mg/kg, p.o.)Gastric Juice Volume (mL)Acid Output (µEq/4h)% Inhibition
Vehicle-4.5 ± 0.5250 ± 30-
Hypothetical Compound X13.2 ± 0.4150 ± 2540
Hypothetical Compound X32.1 ± 0.375 ± 1570
Hypothetical Compound X101.5 ± 0.230 ± 1088

Experimental Protocol: Pylorus Ligation Model in Rats

  • Animal Model: Male Wistar rats are fasted for 24 hours with free access to water.

  • Dosing: The test compound or vehicle is administered orally.

  • Surgical Procedure: One hour after dosing, under anesthesia, the pylorus of the stomach is ligated.

  • Sample Collection: Four hours after ligation, the animals are euthanized, and the gastric contents are collected.

  • Analysis: The volume of the gastric juice is measured, and the total acid output is determined by titration with 0.01 N NaOH.

Logical Relationship in Efficacy Determination

G cluster_0 Pharmacological Action cluster_1 Physiological Effect cluster_2 Therapeutic Outcome a H2 Receptor Antagonism b Reduced Gastric Acid Secretion a->b c Healing of Peptic Ulcers b->c

Caption: Logical progression from pharmacological action to therapeutic outcome.

References

Acopafant: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acopafant, also known by its development code WEB 2086, is a potent and specific antagonist of the platelet-activating factor (PAF) receptor. PAF is a powerful phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, this compound has been investigated for its therapeutic potential in conditions such as asthma and other inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on preclinical and clinical data.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor. This inhibition has been demonstrated to effectively block PAF-induced physiological responses, most notably platelet aggregation.

Mechanism of Action

This compound is a thieno-triazolodiazepine that binds to the PAF receptor, preventing the binding of PAF and subsequent downstream signaling. This action inhibits the physiological effects mediated by PAF, such as the activation of inflammatory cells and platelets.

In Vitro and In Vivo Activity

Studies have demonstrated this compound's potent anti-PAF activity both in laboratory settings and in living organisms. In vitro, this compound has been shown to inhibit PAF-induced human platelet and neutrophil aggregation with IC50 values of 0.17 µM and 0.36 µM, respectively[1]. In vivo studies in animal models have shown that this compound can inhibit PAF-induced bronchoconstriction, hypotension, and increases in vascular permeability[1][2].

Signaling Pathway

The binding of PAF to its G-protein coupled receptor initiates a cascade of intracellular events. This compound blocks this initial step. The generalized signaling pathway is depicted below.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds This compound This compound This compound->PAFR Blocks G_protein Gq/11 PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Platelet_Aggregation Platelet Aggregation & Inflammatory Response Ca_release->Platelet_Aggregation PKC_activation->Platelet_Aggregation

PAF Receptor Signaling Pathway and Site of this compound Action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy human volunteers following oral, intravenous, and inhalational administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption : Following oral administration, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 1 to 2 hours[3].

  • Distribution : Approximately 60% of this compound is bound to plasma proteins. The mean volume of distribution is around 28 liters[3].

  • Metabolism : The specific metabolic pathways of this compound in humans have not been detailed in the reviewed literature.

  • Excretion : About 44% of an orally administered dose of this compound is excreted in the urine[3]. The mean renal clearance is 192 ml/min[3].

Data Presentation

Table 1: Summary of Human Pharmacokinetic Parameters of this compound [3]

ParameterValueRoute of Administration
Time to Maximum Concentration (Tmax)1 - 2 hoursOral
Plasma Protein Binding~60%Not specified
Volume of Distribution (Vd)~28 LNot specified
Urinary Excretion (% of oral dose)~44%Oral
Renal Clearance~192 mL/minNot specified

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical evaluation of this compound are proprietary. However, based on published literature, the general methodologies for key experiments are outlined below.

PAF-Induced Platelet Aggregation Inhibition Assay

This assay is a primary pharmacodynamic measure for this compound.

Objective : To determine the in vitro and ex vivo inhibitory effect of this compound on platelet aggregation induced by PAF.

General Methodology :

  • Blood Collection : Whole blood is collected from healthy human volunteers.

  • Preparation of Platelet-Rich Plasma (PRP) : The blood is centrifuged at a low speed to separate the platelet-rich plasma.

  • Platelet Aggregation Measurement :

    • PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

    • A baseline light transmission is established.

    • PAF is added to induce platelet aggregation, which is recorded as an increase in light transmission.

    • To determine the inhibitory effect of this compound, PRP is pre-incubated with varying concentrations of the drug before the addition of PAF.

  • Data Analysis : The percentage inhibition of aggregation is calculated by comparing the aggregation in the presence and absence of this compound. The IC50 value (the concentration of drug that inhibits 50% of the maximal aggregation) is then determined.

Platelet_Aggregation_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Human Volunteers) Centrifugation Low-Speed Centrifugation Blood_Collection->Centrifugation PRP_Isolation Platelet-Rich Plasma (PRP) Isolation Centrifugation->PRP_Isolation Aggregometer Place PRP in Aggregometer PRP_Isolation->Aggregometer Baseline Establish Baseline Light Transmission Aggregometer->Baseline Incubation Pre-incubate with this compound (or vehicle control) Baseline->Incubation PAF_Addition Add PAF to Induce Aggregation Incubation->PAF_Addition Measurement Measure Change in Light Transmission PAF_Addition->Measurement Inhibition_Calculation Calculate % Inhibition Measurement->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Generalized Workflow for PAF-Induced Platelet Aggregation Inhibition Assay.
Pharmacokinetic Analysis

Objective : To determine the plasma concentration-time profile of this compound and calculate key pharmacokinetic parameters.

General Methodology :

  • Drug Administration : this compound is administered to healthy volunteers via the intended route (e.g., oral, intravenous).

  • Serial Blood Sampling : Blood samples are collected at predefined time points after drug administration.

  • Plasma Separation : Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis : The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as a radioimmunoassay (RIA)[3].

  • Pharmacokinetic Modeling : The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Clinical Studies

This compound (WEB 2086) has been evaluated in clinical trials for the treatment of asthma. However, these studies did not demonstrate a significant therapeutic benefit of this compound in this indication.

Conclusion

This compound is a well-characterized, potent, and specific antagonist of the PAF receptor with clear pharmacodynamic effects on PAF-induced platelet aggregation. Its pharmacokinetic profile in humans is characterized by rapid oral absorption and predominantly renal excretion of the absorbed dose. While its clinical development for asthma was not successful, the data gathered on its pharmacokinetics and pharmacodynamics provide a valuable foundation for the study of PAF receptor antagonism and the development of future molecules targeting this pathway. Further research into its metabolic profile would provide a more complete understanding of its disposition in humans.

References

An In-Depth Technical Guide on the Role of Histamine H3 Receptor Antagonists in Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor found predominantly in the central nervous system (CNS).[1][2] As an autoreceptor, it inhibits the synthesis and release of histamine from histaminergic neurons.[1][3] As a heteroreceptor, it modulates the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, serotonin, and glutamate.[1][2][4] H3R antagonists block the inhibitory action of these receptors, leading to an enhanced release of these neurotransmitters, which is the basis for their therapeutic potential in various neurological and psychiatric disorders.[1][2]

Core Mechanism of Action

Histamine H3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[4] Activation of the H3R leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a reduction in calcium (Ca2+) influx through voltage-gated calcium channels.[2] This reduction in intracellular calcium is the primary mechanism by which H3R activation inhibits neurotransmitter release.[2][5]

H3R antagonists, by blocking this receptor, prevent the inhibitory signaling cascade. This disinhibition results in increased neuronal excitability and enhanced neurotransmitter release from the presynaptic terminal.[1][2]

Quantitative Data on Neurotransmitter Release

The following tables summarize the quantitative effects of H3 receptor antagonists on the release of various neurotransmitters, as documented in preclinical and clinical studies.

Table 1: Effect of H3 Receptor Antagonists on Histamine Release

Compound/StudyModel SystemFold Increase in Histamine Release (approx.)Reference
Generic H3 AntagonistsIn vivo microdialysis (Rat Brain)2-4 fold[1]
PitolisantIn vivo microdialysis (Mouse Cortex)3-5 fold[2]

Table 2: Effect of H3 Receptor Antagonists on Acetylcholine Release

Compound/StudyModel SystemFold Increase in Acetylcholine Release (approx.)Reference
Generic H3 AntagonistsIn vivo microdialysis (Rat Prefrontal Cortex)1.5-2.5 fold[1][6]
CiproxifanIn vivo microdialysis (Rat Hippocampus)~2 fold[1]

Table 3: Effect of H3 Receptor Antagonists on Dopamine and Norepinephrine Release

Compound/StudyModel SystemNeurotransmitterFold Increase in Release (approx.)Reference
Generic H3 AntagonistsIn vivo microdialysis (Rat Striatum)Dopamine1.5-2 fold[1]
ABT-239In vivo microdialysis (Rat Prefrontal Cortex)Norepinephrine~2 fold[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to study the effects of H3 receptor antagonists.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters in the brain of a living animal following the administration of an H3 receptor antagonist.

Methodology:

  • Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus, striatum) of an anesthetized rodent.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

  • Drug Administration: The H3 receptor antagonist is administered systemically (e.g., intraperitoneally or orally) or locally through the microdialysis probe.

  • Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the concentrations of the neurotransmitters of interest.

  • Data Interpretation: Changes in neurotransmitter levels post-drug administration are compared to baseline levels to determine the effect of the H3 receptor antagonist.

Electrophysiology (Patch-Clamp Recording)

Objective: To measure the electrical activity of individual neurons and assess the impact of H3 receptor antagonists on synaptic transmission.

Methodology:

  • Brain Slice Preparation: A thin slice of brain tissue containing the neurons of interest is prepared and maintained in an oxygenated aCSF solution.

  • Cell Identification: Neurons are visualized using a microscope, and a glass micropipette with a very fine tip is carefully brought into contact with the cell membrane of a single neuron.

  • Recording: A tight seal is formed between the micropipette and the cell membrane, allowing for the recording of ion channel activity and changes in membrane potential.

  • Drug Application: The H3 receptor antagonist is applied to the bath solution, allowing it to interact with the receptors on the recorded neuron and surrounding cells.

  • Data Analysis: Changes in the frequency and amplitude of spontaneous or evoked postsynaptic currents are measured to determine the effect of the antagonist on neurotransmitter release probability and postsynaptic receptor sensitivity.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of H3 Receptor Antagonism

H3R_Antagonist_Signaling cluster_presynaptic Presynaptic Neuron cluster_drug H3R Histamine H3 Receptor AC Adenylyl Cyclase H3R->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel modulates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers Release Neurotransmitter Release Vesicle->Release Antagonist H3R Antagonist Antagonist->H3R blocks

Caption: Signaling cascade initiated by H3 receptor antagonism.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis A 1. Implant Microdialysis Probe B 2. Perfuse with aCSF A->B C 3. Collect Baseline Dialysate B->C D 4. Administer H3R Antagonist C->D E 5. Collect Post-Treatment Dialysate D->E F 6. Quantify Neurotransmitters (HPLC) E->F G 7. Compare Pre- and Post-Treatment Levels F->G H 8. Determine Effect on Neurotransmitter Release G->H

Caption: Step-by-step workflow of an in vivo microdialysis experiment.

Logical Relationship of H3R Heteroreception

H3R_Heteroreception cluster_neurotransmitters Increased Neurotransmitter Release center_node H3R Antagonist Histamine Histamine center_node->Histamine disinhibits Acetylcholine Acetylcholine center_node->Acetylcholine disinhibits Dopamine Dopamine center_node->Dopamine disinhibits Norepinephrine Norepinephrine center_node->Norepinephrine disinhibits Serotonin Serotonin center_node->Serotonin disinhibits Glutamate Glutamate center_node->Glutamate disinhibits

References

Acopafant (JNJ-31001074): A Technical Overview of its Development for ADHD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acopafant (also known as Bavisant or JNJ-31001074) is a highly selective, orally active inverse agonist/antagonist of the histamine H3 receptor.[1][2] It was investigated as a novel, non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). The therapeutic rationale was based on the role of the H3 receptor in modulating the release of several central nervous system neurotransmitters implicated in cognition and wakefulness, including histamine, acetylcholine, and norepinephrine.[1][3][4] Despite a promising preclinical profile, this compound ultimately failed to demonstrate significant clinical efficacy in adult ADHD patients, leading to the discontinuation of its development for this indication.[1][5] This technical guide provides an in-depth overview of its development history, mechanism of action, and the experimental framework used for its evaluation.

Introduction and Rationale

Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder characterized by symptoms of inattention, hyperactivity, and impulsivity.[6] Standard pharmacological treatments, primarily psychostimulants like methylphenidate and amphetamine, act by increasing synaptic levels of dopamine and norepinephrine.[7][8] While effective for many, these medications have limitations, including potential side effects and abuse liability, creating a need for novel, non-stimulant therapeutic options.[9]

The histamine H3 receptor emerged as a promising target for ADHD treatment.[3] Predominantly located in the central nervous system, the H3 receptor acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters involved in arousal and cognitive processes.[10][11] As an inverse agonist, this compound was designed to block this receptor, thereby increasing the release of histamine, acetylcholine, and norepinephrine in brain regions like the prefrontal cortex, which are crucial for attention and executive function.[1][2][4]

Mechanism of Action: H3 Receptor Inverse Agonism

This compound functions as a potent and highly selective inverse agonist at the histamine H3 receptor (H3R).[1][2] The H3R is a G-protein coupled receptor (GPCR) that exhibits constitutive activity, meaning it can signal without an agonist.[3][12]

Key Signaling Events:

  • Presynaptic Inhibition: As an autoreceptor on histaminergic neurons, H3R activation inhibits the synthesis and release of histamine. As a heteroreceptor on non-histaminergic neurons, it inhibits the release of other neurotransmitters like acetylcholine, norepinephrine, and dopamine.[3][11]

  • This compound Binding: this compound binds to the H3 receptor, blocking the inhibitory effects of histamine and reducing the receptor's basal, constitutive activity.

  • Increased Neurotransmitter Release: This inverse agonism leads to a disinhibition of the presynaptic neuron, resulting in an increased release of histamine and other neurotransmitters into the synaptic cleft.[10]

  • Pro-Cognitive Effects: The elevated levels of acetylcholine and norepinephrine in the cortex and hippocampus are hypothesized to enhance attention, learning, and memory, thereby addressing the core cognitive deficits of ADHD.[1][4]

Proposed Mechanism of Action of this compound

Preclinical Development

Note: Specific, detailed experimental protocols and quantitative data from proprietary preclinical studies are not publicly available. This section describes the generalized methodologies typical for ADHD drug discovery.

The preclinical evaluation of a compound like this compound for ADHD typically involves a battery of in vitro and in vivo assays to establish selectivity, potency, and behavioral efficacy.

Experimental Protocols

1. Receptor Binding and Functional Assays (in vitro):

  • Objective: To determine the binding affinity (Ki) and functional activity (EC50/IC50) of this compound at the human H3 receptor and a panel of other receptors to establish selectivity.

  • Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor (e.g., CHO or HEK293 cells). Functional activity is assessed using assays that measure downstream signaling, such as GTPγS binding assays or cAMP accumulation assays, to confirm inverse agonist properties.

2. Animal Models of ADHD (in vivo):

  • Objective: To assess the efficacy of this compound in animal models that exhibit ADHD-like symptoms such as hyperactivity, impulsivity, and inattention.

  • Common Models:

    • Spontaneously Hypertensive Rat (SHR): The most widely used genetic model of ADHD, exhibiting hyperactivity and deficits in sustained attention.[13]

    • 6-hydroxydopamine (6-OHDA)-lesioned rats: A neurochemical model where neonatal lesions of dopaminergic pathways produce hyperactivity.[13]

    • Nicotine-exposed mouse models: Prenatal or early postnatal exposure to nicotine can induce behavioral traits associated with ADHD.[14][15]

3. Behavioral Assays:

  • Objective: To quantify the effects of the drug on specific ADHD-related behaviors.

  • Methodologies:

    • 5-Choice Serial Reaction Time Task (5-CSRTT): A premier test for attention and impulsivity in rodents. Animals must detect a brief light stimulus in one of five apertures to receive a reward. Measures include accuracy (attention) and premature responses (impulsivity).[16]

    • Delay Discounting Task: Measures impulsive choice by requiring an animal to choose between a small, immediate reward and a larger, delayed reward.[16]

    • Open Field Test: Assesses locomotor activity and hyperactivity by tracking the movement of an animal in a novel, open arena.

Preclinical_Workflow Generalized Preclinical Experimental Workflow for ADHD cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_behavioral Behavioral Testing cluster_analysis Analysis & Decision a Receptor Binding Assays (Determine Affinity & Selectivity) b Functional Assays (Confirm Inverse Agonism) c Select Animal Model (e.g., Spontaneously Hypertensive Rat) b->c d Acute & Chronic Dosing Regimens c->d e Attention & Impulsivity (e.g., 5-CSRTT) d->e f Hyperactivity (e.g., Open Field Test) d->f g Data Analysis (Efficacy & Safety Profile) e->g f->g h Go/No-Go Decision for Clinical Development g->h

Generalized Preclinical Experimental Workflow for ADHD

Clinical Development and Discontinuation

This compound, developed by Johnson & Johnson, advanced into clinical trials to assess its efficacy and safety in adults with ADHD.[5][17]

Key Clinical Trial (NCT00880217)

A significant Phase II study was a randomized, double-blind, placebo- and active-controlled trial designed to evaluate three different doses of this compound (1 mg, 3 mg, and 10 mg per day) against a placebo.[1][17] The study also included two active comparator arms: atomoxetine (80 mg/d) and OROS methylphenidate (54 mg/d), to validate the trial's sensitivity.[1][17]

  • Population: The trial enrolled 426 adults (ages 18-55) with a DSM-IV diagnosis of ADHD.[17]

  • Duration: The study involved a 42-day double-blind treatment phase.[1][17]

  • Primary Outcome: The primary efficacy measure was the change from baseline in the ADHD Rating Scale (ADHD-RS) total score.[1]

Results and Discontinuation

The results of the Phase II trial were unambiguous: this compound, at all three doses tested, failed to demonstrate a statistically significant improvement in ADHD symptoms compared to placebo.[1] In contrast, both active comparators, atomoxetine and methylphenidate, showed significant efficacy, confirming the study's validity.[18]

Based on this lack of clinical effectiveness, Johnson & Johnson discontinued the development of this compound for the treatment of ADHD in adults in July 2022.[1][5] Subsequent planned studies in children and adolescents were also terminated.[5]

Data Summary

Specific quantitative data from the clinical trials, such as mean changes in ADHD-RS scores and p-values, are proprietary. The table below provides a structured summary of the publicly disclosed trial design and outcomes.

Parameter This compound (1, 3, 10 mg/day) Atomoxetine (80 mg/day) OROS Methylphenidate (54 mg/day) Placebo
Study Phase IIII (Active Control)II (Active Control)II (Control)
Trial Identifier NCT00880217[17]NCT00880217[17]NCT00880217[17]NCT00880217[17]
Patient Population Adults (18-55 years) with ADHD[1]Adults (18-55 years) with ADHD[1]Adults (18-55 years) with ADHD[1]Adults (18-55 years) with ADHD[1]
Primary Endpoint Change in ADHD-RS Total Score[1]Change in ADHD-RS Total Score[1]Change in ADHD-RS Total Score[1]Change in ADHD-RS Total Score[1]
Clinical Outcome No significant difference from placebo [1]Statistically significant improvement vs. placebo[18]Statistically significant improvement vs. placebo[18]Baseline
Development Status Discontinued for ADHD (July 2022) [5]Approved for ADHDApproved for ADHDN/A

Conclusion

The development of this compound represents a well-reasoned, mechanism-based approach to finding a novel, non-stimulant therapy for ADHD. The therapeutic target, the histamine H3 receptor, holds strong preclinical validation for its role in modulating neurotransmitter systems critical to attention and cognition.[3] However, the this compound program underscores the significant challenge of translating promising preclinical findings into clinical efficacy for complex neuropsychiatric disorders.[18] The definitive failure of this compound in a well-controlled Phase II study, despite its novel mechanism, led to the cessation of its development for ADHD, highlighting the translational gap that remains a critical hurdle in psychiatric drug discovery.

References

An In-depth Technical Guide to Acopafant and its Potential Structural Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acopafant, chemically identified as (3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1][2]thiazole-7-carboxamide, is a compound of interest within the class of histamine H3 receptor antagonists. This technical guide provides a comprehensive overview of this compound's core structure, explores the potential for structural analogs and derivatives, and details the experimental methodologies required for their synthesis and pharmacological evaluation. Due to the limited publicly available data on this compound itself, this document focuses on the foundational pyrrolo[1,2-c][1][2]thiazole scaffold and established principles of histamine H3 receptor antagonist drug discovery. It serves as a resource for researchers and drug development professionals aiming to investigate this chemical space for novel therapeutic agents targeting cognitive and neurological disorders.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system, including acetylcholine, dopamine, and serotonin. Antagonists of the H3 receptor block its inhibitory effect, leading to an increased release of these neurotransmitters. This mechanism of action has positioned H3 receptor antagonists as promising therapeutic candidates for a range of conditions, including cognitive impairments, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).

This compound, also known as Dthis compound, with the Chemical Abstracts Service (CAS) registry number 125372-33-0 , belongs to this class of compounds. Its unique pyrrolo[1,2-c][1][2]thiazole core structure presents a promising scaffold for the development of novel H3 receptor antagonists.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name (3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1][2]thiazole-7-carboxamide
CAS Number 125372-33-0
Molecular Formula C₁₂H₁₁N₃OS
Canonical SMILES C1C2=C(C=CN2C(S1)C3=CC=CN=C3)C(=O)N

Structural Analogs and Derivatives of the Pyrrolo[1,2-c][1][2]thiazole Scaffold

Key areas for structural modification to generate a library of potential H3 receptor antagonists based on the this compound structure include:

  • Substitution on the Pyridine Ring: Altering the position of the nitrogen atom or introducing various substituents (e.g., halogens, alkyl, alkoxy groups) could modulate potency, selectivity, and pharmacokinetic properties.

  • Modification of the Carboxamide Group: Replacement of the carboxamide with other functional groups such as esters, ketones, or bioisosteric replacements could influence receptor binding and cell permeability.

  • Alterations to the Pyrrolo-thiazole Core: Modifications to the core heterocyclic system, while synthetically challenging, could lead to novel intellectual property and potentially improved pharmacological profiles.

Synthesis Strategies

The synthesis of the pyrrolo[1,2-c][1][2]thiazole scaffold typically involves a multi-step sequence. While a specific synthetic route for this compound is not detailed in publicly accessible literature, a general approach can be postulated based on related chemistries.

A plausible synthetic workflow for generating analogs is depicted below. This would likely involve the initial construction of a substituted pyrrole ring, followed by the annulation of the thiazole ring.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Pharmacological Evaluation start Starting Materials (e.g., Substituted Pyrroles, Thiazole Precursors) step1 Pyrrole Ring Formation start->step1 step2 Thiazole Ring Annulation step1->step2 step3 Functional Group Interconversion (e.g., Amide Formation) step2->step3 purification Purification and Characterization (NMR, MS) step3->purification in_vitro In Vitro Assays (Binding, Functional) purification->in_vitro in_vivo In Vivo Models (Cognitive Enhancement) in_vitro->in_vivo adme ADME/Tox Profiling in_vivo->adme

A generalized workflow for the synthesis and evaluation of this compound analogs.

Experimental Protocols

Detailed experimental protocols are essential for the successful development and characterization of novel H3 receptor antagonists. The following sections outline standard methodologies.

In Vitro Assays

4.1.1. Radioligand Binding Assay

This assay determines the affinity of a test compound for the histamine H3 receptor.

  • Objective: To determine the inhibitory constant (Ki) of a compound for the H3 receptor.

  • Materials:

    • Cell membranes expressing the human or rat H3 receptor.

    • Radioligand, typically [³H]-Nα-methylhistamine.

    • Test compounds at various concentrations.

    • Scintillation fluid and a scintillation counter.

  • Method:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

4.1.2. GTPγS Functional Assay

This assay determines the functional activity of a compound at the H3 receptor, distinguishing between agonists, antagonists, and inverse agonists.

  • Objective: To measure the ability of a compound to modulate G-protein activation by the H3 receptor.

  • Materials:

    • Cell membranes expressing the H3 receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Test compounds.

  • Method:

    • Incubate the cell membranes with [³⁵S]GTPγS in the presence of varying concentrations of the test compound.

    • For antagonist testing, include a known H3 receptor agonist.

    • Measure the amount of [³⁵S]GTPγS bound to the G-proteins.

    • Agonists will stimulate binding, while antagonists will block the agonist-induced stimulation. Inverse agonists will decrease the basal level of binding.

In Vivo Models for Cognitive Enhancement

4.2.1. Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

  • Objective: To evaluate the effect of a test compound on recognition memory.

  • Apparatus: An open-field arena.

  • Method:

    • Habituation Phase: Allow the animal to explore the empty arena.

    • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore.

    • Test Phase: After a retention interval, replace one of the familiar objects with a novel object and record the time the animal spends exploring each object.

    • A preference for exploring the novel object indicates intact recognition memory. Pro-cognitive compounds are expected to enhance this preference or reverse a deficit induced by an amnesic agent (e.g., scopolamine).

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Antagonism of this receptor leads to a cascade of downstream effects that ultimately enhance neurotransmitter release.

signaling_pathway This compound This compound Analog (Antagonist) h3r Histamine H3 Receptor This compound->h3r Blocks neurotransmitter Increased Neurotransmitter Release (Histamine, ACh, DA, etc.) This compound->neurotransmitter Leads to gi_go Gi/o Protein h3r->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates pka->neurotransmitter Modulates

Simplified signaling pathway of histamine H3 receptor antagonism.

Conclusion

This compound and its core pyrrolo[1,2-c][1][2]thiazole structure represent a compelling starting point for the design and synthesis of novel histamine H3 receptor antagonists. While direct pharmacological data on this compound analogs is sparse, this guide provides the necessary framework for initiating a drug discovery program in this area. By leveraging the outlined synthetic strategies and employing the detailed experimental protocols, researchers can systematically explore the structure-activity relationships of this chemical series and potentially identify new therapeutic agents for a variety of neurological and cognitive disorders. Further investigation into this chemical space is warranted to unlock its full therapeutic potential.

References

In Vitro Binding Profile of Acopafant: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available in vitro binding data for Acopafant is limited. To fulfill the requirements of a detailed technical guide, this document utilizes Famotidine, a well-characterized and potent histamine H2 receptor antagonist, as a representative molecule. The principles and methodologies described herein are standard for the in vitro characterization of such compounds and are applicable to this compound.

Introduction

This compound is identified as a histamine H2 receptor antagonist. The in vitro binding profile of a drug candidate is a critical component of its preclinical characterization, providing essential information about its potency, selectivity, and potential for off-target effects. This guide details the methodologies used to determine the in vitro binding characteristics of a representative H2 receptor antagonist, Famotidine, and presents its binding affinity and selectivity profile.

Quantitative Binding Profile of Famotidine

The binding affinity of a compound for its target receptor and other potential off-target receptors is typically determined using radioligand binding assays. The data are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

Famotidine demonstrates high affinity and selectivity for the histamine H2 receptor.[1][2]

ReceptorLigandAssay TypeK_i_ (nM)IC_50_ (nM)Reference
Histamine H2FamotidineRadioligand Binding1433
Histamine H2FamotidineAdenylate Cyclase Activity-300[3]
Histamine H1Famotidine->10,000-Inferred from high selectivity
Histamine H3Famotidine->10,000-Inferred from high selectivity
Histamine H4Famotidine->10,000-Inferred from high selectivity

Note: The variation in IC50 values can be attributed to different experimental conditions, such as the cell type, radioligand used, and assay buffer composition.

Experimental Protocols

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (e.g., Famotidine) to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H2 receptor.

  • Radioligand: A tritiated H2 receptor antagonist, such as [-3H]-Tiotidine.

  • Test Compound: Famotidine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Preparation:

    • Serially dilute the test compound (Famotidine) to a range of concentrations.

    • Prepare the cell membrane suspension in assay buffer to a predetermined protein concentration.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

  • Incubation:

    • In a 96-well plate, add the assay buffer, the radioligand solution, and either the vehicle (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound at various concentrations.

    • Add the cell membrane suspension to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) serial_dilution Serial Dilution of Test Compound prep_reagents->serial_dilution incubation Incubation of Reagents and Membranes filtration Filtration and Washing incubation->filtration scintillation Scintillation Counting data_analysis Data Analysis (IC50 and Ki Determination) scintillation->data_analysis

Caption: Workflow for a radioligand competition binding assay.

Signaling Pathway: Histamine H2 Receptor Antagonism

H2_Receptor_Signaling cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen

Caption: Histamine H2 receptor signaling pathway and antagonist action.

References

The Role of Apafant in Cognitive Function: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Apafant, a potent and selective platelet-activating factor (PAF) receptor antagonist, and its potential effects on cognitive function. This document is intended for researchers, scientists, and drug development professionals interested in the neuroinflammatory and neurodegenerative pathways where PAF signaling plays a crucial role.

Introduction to Apafant and Platelet-Activating Factor (PAF)

Apafant is a synthetic antagonist of the pro-inflammatory platelet-activating factor (PAF) receptor.[1][2] Initially investigated for its therapeutic potential in inflammatory conditions such as asthma and allergic conjunctivitis, emerging research has highlighted the significant role of the PAF signaling pathway in the central nervous system, including its involvement in neuroinflammation, neurodegeneration, and cognitive processes.[3][4][5]

Platelet-activating factor is a potent phospholipid mediator involved in a wide range of physiological and pathological processes.[3][6] In the brain, PAF is implicated in synaptic plasticity and memory formation, acting as a retrograde messenger that enhances glutamate release and long-term potentiation (LTP).[7][8] However, dysregulation of PAF signaling is associated with detrimental effects, including neuronal damage and cognitive decline, particularly in the context of neurodegenerative disorders like Alzheimer's disease.[3][4][9]

Mechanism of Action: PAF Receptor Signaling

Apafant exerts its effects by competitively binding to the PAF receptor (PAFR), a G-protein coupled receptor, thereby inhibiting the downstream signaling cascades initiated by PAF.[1][2] The activation of PAFR can trigger multiple intracellular pathways through its coupling with Gq and Gi proteins.[9]

Key downstream signaling pathways activated by PAFR include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • Nuclear Factor-kappa B (NF-κB) Pathway: A critical regulator of the inflammatory response.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Plays a crucial role in cytokine signaling.

These pathways ultimately lead to the release of pro-inflammatory cytokines and other mediators that contribute to neuroinflammation and neuronal damage.[4]

PAFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor PAF->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi JAK_STAT JAK/STAT Pathway PAFR->JAK_STAT activates PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway Ca_PKC->MAPK NFkB NF-κB Pathway Ca_PKC->NFkB Neuroinflammation Neuroinflammation Neuronal Damage MAPK->Neuroinflammation NFkB->Neuroinflammation JAK_STAT->Neuroinflammation Apafant Apafant Apafant->PAFR antagonizes

Figure 1: Apafant's antagonism of the PAF receptor signaling pathway.

Preclinical and Clinical Evidence on Cognitive Function

While direct clinical trials of Apafant specifically for cognitive disorders are not extensively documented in publicly available literature, a body of preclinical and clinical research on PAF receptor antagonists provides compelling evidence for their potential therapeutic role in preserving and improving cognitive function.

Preclinical Studies

Preclinical research has demonstrated that PAF receptor antagonists can mitigate memory impairments and neuronal damage in various models.

Study Focus Model PAF Receptor Antagonist Key Findings Reference
Inhibitory Avoidance MemoryRatBN 52021Amnestic effects when administered into the hippocampus or amygdala, suggesting a role for PAF in memory consolidation.[7]
Alzheimer's Disease ModelPrimary NeuronsGinkgolide B, Hexa-PAFIncreased intracellular degradation of amyloid-β42 by altering its trafficking and promoting lysosomal degradation.[10]
NeuroinflammationAnimal ModelsVariousAttenuation of inflammatory cascades, reduction of oxidative stress, and prevention of neuronal apoptosis.[3]

Experimental Protocol: In Vitro Amyloid-β Degradation Assay [10]

  • Cell Culture: Primary neurons are cultured to maturity.

  • Treatment: Neurons are pre-treated with a PAF receptor antagonist (e.g., Ginkgolide B, Hexa-PAF) or a control medium.

  • Aβ42 Incubation: Soluble amyloid-β42 (Aβ42) is added to the culture medium and incubated for a specified period.

  • Lysis and Fractionation: Cells are lysed, and cellular compartments (e.g., lipid rafts, lysosomes) are separated by centrifugation and detergent extraction.

  • Quantification: The amount of Aβ42 in each fraction is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-life of Aβ42 and its distribution across cellular compartments are calculated and compared between treated and control groups.

Aβ_Degradation_Workflow cluster_protocol Experimental Protocol Culture 1. Culture Primary Neurons Treatment 2. Treat with PAFR Antagonist or Control Culture->Treatment Incubation 3. Incubate with Soluble Aβ42 Treatment->Incubation Lysis 4. Cell Lysis and Fractionation Incubation->Lysis Quantification 5. Quantify Aβ42 (ELISA) Lysis->Quantification Analysis 6. Analyze Aβ42 Half-life and Distribution Quantification->Analysis

Figure 2: Workflow for in vitro amyloid-β degradation assay.
Clinical Studies

Clinical research on PAF receptor antagonists in cognitive disorders is still in its early stages. However, a notable study investigated the effects of lexipafant, another PAF antagonist, in HIV-associated cognitive impairment.

Study Compound Indication Dosage Key Outcomes Reference
Randomized, Double-Blind, Placebo-Controlled TrialLexipafantHIV-associated cognitive impairment500 mg/daySafe and well-tolerated. Trends toward improvement in neuropsychological performance, particularly verbal memory.[11]

Experimental Protocol: Randomized Controlled Trial of Lexipafant [11]

  • Participant Selection: Patients with confirmed HIV infection and cognitive impairment were enrolled.

  • Randomization: Participants were randomly assigned to receive either lexipafant (500 mg/day) or a placebo in a double-blind manner.

  • Treatment Period: The treatment was administered for a specified duration.

  • Outcome Measures:

    • Primary: Safety and tolerability, assessed by the ability to complete the study on the assigned dosage.

    • Secondary: Neuropsychological performance, evaluated using a battery of standardized cognitive tests.

  • Data Analysis: Statistical comparisons of safety, tolerability, and changes in cognitive scores were made between the lexipafant and placebo groups.

Pharmacokinetics of Apafant

Understanding the pharmacokinetic profile of Apafant is crucial for its development as a therapeutic agent for cognitive disorders.

Parameter Value/Description Reference
Absorption Rapidly absorbed after oral administration (tmax 1-2 h).[12]
Protein Binding Approximately 60% bound to plasma protein.[12]
Distribution Mean volume of distribution is 28 l.[12]
Excretion Approximately 44% of an oral dose is excreted in the urine.[12]
Brain Exposure Low partition coefficient (logD) suggests low brain exposure.[1]

Future Directions and Conclusion

The role of platelet-activating factor in neuroinflammation and neurodegeneration presents a compelling target for therapeutic intervention in cognitive disorders. Apafant, as a potent PAF receptor antagonist, holds promise in this area. While direct clinical evidence for Apafant's efficacy in cognitive enhancement is limited, the broader research on PAF antagonists suggests a potential benefit.

Future research should focus on:

  • Conducting well-designed clinical trials to specifically evaluate the efficacy of Apafant in various cognitive disorders, including mild cognitive impairment and Alzheimer's disease.

  • Investigating strategies to enhance the brain penetration of Apafant to increase its therapeutic potential for CNS indications.

  • Further elucidating the specific downstream effects of PAF receptor antagonism on neuronal function and survival.

References

Acopafant and its Analogs: A Technical Review of Platelet-Activating Factor Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive review of the available scientific literature on Acopafant and the closely related compound, Apafant. Initial research indicates that "this compound" is a synonym for Dthis compound (also known as RP 55778), a platelet-activating factor (PAF) receptor antagonist. However, the volume of public-domain research on this compound is limited. In contrast, Apafant (WEB 2086), a structurally similar and more extensively studied PAF receptor antagonist, offers a wealth of preclinical and clinical data. This review will focus predominantly on the well-documented pharmacology and clinical evaluation of Apafant, while also presenting the available information on this compound to provide a complete picture of this class of compounds.

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor.[2] The therapeutic potential of antagonizing the PAF receptor has led to the development of several inhibitory compounds, including this compound and Apafant.

This compound (Dthis compound, RP 55778)

This compound has been identified as a PAF receptor antagonist.[3] In addition to its PAF receptor activity, it has been characterized as a tumor necrosis factor-alpha (TNF-α) synthesis inhibitor.[3] Research on this compound has explored its effects in the context of HIV-1 infection, where it was shown to decrease viral replication in monocyte/macrophage cultures.[3] However, its development was discontinued, and as a result, there is a scarcity of comprehensive preclinical and clinical data in the public domain.

Apafant (WEB 2086)

Apafant is a potent and specific antagonist of the PAF receptor.[4] Unlike this compound, Apafant has been the subject of numerous preclinical and clinical investigations, providing a more detailed understanding of its pharmacological profile.

Preclinical Pharmacology

Apafant has demonstrated high affinity for the PAF receptor and potent inhibitory effects on PAF-induced cellular responses.

Table 1: Preclinical In Vitro Activity of Apafant

ParameterSpeciesAssayValueReference
KdHuman[3H]PAF Binding Assay15 nM[5]
IC50HumanPlatelet Aggregation170 nM[5]
IC50HumanNeutrophil Aggregation360 nM[5]

In animal models, Apafant has shown efficacy in various inflammatory and allergic conditions. For instance, in guinea pigs, Apafant inhibited anaphylactic bronchoconstriction.[6] It has also been shown to be effective in a model of experimental allergic conjunctivitis.[7]

Clinical Pharmacology and Pharmacokinetics

A study in healthy human volunteers provided key insights into the pharmacokinetics and safety profile of Apafant.[8]

Table 2: Pharmacokinetic Parameters of Apafant in Humans (Oral Administration)

ParameterValueReference
Tmax (Time to peak plasma concentration)1 - 2 hours[8]
Plasma Protein Binding~60%[8]
Volume of Distribution (Vd)28 L[8]
Renal Clearance192 mL/min[8]
Urinary Excretion (% of oral dose)~44%[8]

The study also demonstrated that Apafant effectively inhibited PAF-induced platelet aggregation ex vivo following oral, intravenous, and inhalative administration.[8]

Clinical Trials in Asthma

Given the role of PAF in the pathophysiology of asthma, Apafant was investigated as a potential therapeutic agent for this condition. However, clinical trials in asthmatic patients did not demonstrate a significant therapeutic benefit. One study found that a week of treatment with oral Apafant did not attenuate allergen-induced early or late asthmatic responses or airway hyperresponsiveness.[9] Another longer-term study also failed to show a significant difference between Apafant and placebo in improving asthma symptoms or reducing the need for inhaled corticosteroids.[10]

Mechanism of Action: PAF Receptor Signaling

The platelet-activating factor receptor is a G-protein coupled receptor (GPCR).[2] Upon binding of PAF, the receptor activates multiple intracellular signaling pathways, primarily through Gq and Gi proteins.[11] This leads to the activation of phospholipases C, D, and A2, resulting in the generation of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] These signaling events ultimately lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), culminating in various cellular responses including platelet aggregation, inflammation, and smooth muscle contraction.[2] this compound and Apafant act by competitively binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting the initiation of this signaling cascade.

PAF_Signaling_Pathway Platelet-Activating Factor (PAF) Receptor Signaling Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to This compound This compound / Apafant This compound->PAFR Blocks Gq Gq protein PAFR->Gq Activates Gi Gi protein PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

PAF Receptor Signaling Pathway

Experimental Protocols

PAF Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for the PAF receptor.[12]

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound for the PAF receptor.

Materials:

  • Rabbit platelet membrane preparations (source of PAF receptors)[12]

  • [3H]PAF (radioligand)[12]

  • Test compound (e.g., this compound or Apafant)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate a fixed concentration of [3H]PAF with the platelet membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of [3H]PAF against the concentration of the test compound.

  • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Experimental Workflow: PAF Receptor Binding Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis prep_membranes Prepare platelet membrane homogenate incubation Incubate membranes, [³H]PAF, and test compound prep_membranes->incubation prep_ligand Prepare [³H]PAF (radioligand) solution prep_ligand->incubation prep_compound Prepare serial dilutions of test compound prep_compound->incubation filtration Rapid vacuum filtration (separate bound from free) incubation->filtration washing Wash filters filtration->washing counting Scintillation counting of bound radioactivity washing->counting analysis Plot data and calculate IC₅₀ and Ki counting->analysis

References

Acopafant (Apafant/WEB 2086): An In-Depth Technical Guide on its Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acopafant, more commonly known by its research code WEB 2086 and the non-proprietary name Apafant, is a synthetic thieno-triazolodiazepine. It is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2] By blocking the PAF receptor, Apafant has been investigated for its therapeutic potential in conditions such as asthma and allergic conjunctivitis.[1][3] This technical guide provides a comprehensive overview of the available safety and toxicology profile of Apafant.

Mechanism of Action: PAF Receptor Antagonism

Apafant exerts its pharmacological effects by competitively inhibiting the binding of platelet-activating factor to its G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[1] This antagonism prevents the initiation of downstream signaling cascades that are responsible for the diverse cellular responses mediated by PAF.

Platelet-Activating Factor Receptor Signaling Pathway

The activation of the PAF receptor by its ligand initiates a complex signaling network, primarily through the Gq and Gi protein pathways. This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These events culminate in various cellular responses, including platelet aggregation, inflammation, and increased vascular permeability. The following diagram illustrates the key components of the PAF receptor signaling pathway that is inhibited by Apafant.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF (Ligand) PAFR PAF Receptor (GPCR) PAF->PAFR G_protein Gq/Gi Protein PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Apafant Apafant (Antagonist) Apafant->PAFR

Apafant blocks PAF binding to its receptor, inhibiting downstream signaling.

Pharmacokinetics

Pharmacokinetic studies of Apafant have been conducted in healthy human volunteers. The data indicates that the drug is rapidly absorbed after oral administration, with linear pharmacokinetics observed for plasma concentrations and area under the curve (AUC).[2]

Table 1: Summary of Pharmacokinetic Parameters of Apafant in Healthy Volunteers [2]

ParameterValue
Time to Maximum Concentration (tmax)1 to 2 hours
Plasma Protein Binding~60%
Mean Volume of Distribution28 L
Urinary Excretion (of oral dose)~44%
Mean Renal Clearance192 mL/min

No accumulation of Apafant was observed in volunteers with normal kidney function.[2]

Safety and Toxicology Profile

The available data on the safety and toxicology of Apafant is primarily from early-phase clinical trials in healthy volunteers and preclinical animal studies. A comprehensive battery of regulatory toxicology studies, including genotoxicity, carcinogenicity, and reproductive toxicology, is not publicly available.

Clinical Safety in Healthy Volunteers

In studies involving a total of 101 healthy volunteers, Apafant was administered in a range of doses and formulations (oral single doses of 1.25 to 400 mg, oral multiple doses of 100 mg t.i.d. for 7 days, and i.v. infusions of 0.5 to 50 mg).[2] Across these studies, no clinically relevant drug-related adverse events or significant changes in laboratory parameters or vital signs (blood pressure, heart rate, respiratory rate, and ECG) were reported.[2]

Preclinical Safety and Toxicology

Information on the preclinical toxicology of Apafant is limited. A SafetyScreen44™ panel showed no relevant off-target effects.[1] Due to its structural similarity to triazolodiazepines, Apafant was examined for central nervous system effects. However, it showed only modest cross-reactivity with the central benzodiazepine receptor and no benzodiazepine-like effects were observed at high doses in humans.[1]

Data Gap: Detailed reports and quantitative data from pivotal preclinical toxicology studies are not available in the public domain. This includes:

  • Genotoxicity: No publicly available data from standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test, or in vivo micronucleus test.

  • Carcinogenicity: No publicly available data from long-term carcinogenicity studies in rodents.

  • Reproductive and Developmental Toxicology: No publicly available data from fertility and early embryonic development studies, embryo-fetal development studies (teratogenicity), or pre- and postnatal development studies.

General Experimental Workflow for Preclinical Toxicology Assessment

While specific protocols for Apafant are not available, the following diagram illustrates a general workflow for the non-clinical safety assessment of a new pharmaceutical candidate, as would be required by regulatory agencies.

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro / Ex Vivo Studies cluster_in_vivo In Vivo Studies (Animal Models) cluster_analysis Data Analysis & Risk Assessment Genotox_in_vitro Genotoxicity (Ames, Chromosomal Aberration) Acute_Tox Acute Toxicity Genotox_in_vitro->Acute_Tox Safety_Pharm_in_vitro Safety Pharmacology (e.g., hERG assay) Safety_Pharm_in_vivo Safety Pharmacology (CNS, CV, Respiratory) Safety_Pharm_in_vitro->Safety_Pharm_in_vivo Repeat_Dose_Tox Repeat-Dose Toxicity (Rodent & Non-rodent) Acute_Tox->Repeat_Dose_Tox Genotox_in_vivo Genotoxicity (Micronucleus Test) Repeat_Dose_Tox->Genotox_in_vivo Repro_Tox Reproductive & Developmental Toxicology Repeat_Dose_Tox->Repro_Tox Carcinogenicity Carcinogenicity Repeat_Dose_Tox->Carcinogenicity PK_PD Pharmacokinetics / Pharmacodynamics Repeat_Dose_Tox->PK_PD Tox_Assessment Toxicology Assessment (NOAEL, MTD) Safety_Pharm_in_vivo->Tox_Assessment Genotox_in_vivo->Tox_Assessment Repro_Tox->Tox_Assessment Carcinogenicity->Tox_Assessment PK_PD->Tox_Assessment Risk_Assessment Human Risk Assessment Tox_Assessment->Risk_Assessment

A generalized workflow for preclinical toxicology evaluation of a drug candidate.

Conclusion

Apafant (WEB 2086) is a well-characterized, potent, and specific antagonist of the platelet-activating factor receptor. Early clinical data in healthy volunteers suggest a favorable safety profile with no significant adverse events reported. However, a comprehensive assessment of its toxicological profile is hindered by the lack of publicly available data from standard genotoxicity, carcinogenicity, and reproductive toxicology studies. For a complete understanding of the safety of Apafant, access to these regulatory toxicology studies would be essential. Researchers and drug development professionals should be aware of these data gaps when considering further investigation or development of this compound.

References

Acopafant: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acopafant, also known as Dthis compound, is a potent and selective antagonist/inverse agonist of the histamine H3 receptor.[1][2] The histamine H3 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters.[2] By blocking the constitutive activity of this receptor, this compound enhances the release of neurotransmitters such as acetylcholine, norepinephrine, and dopamine, making it a compound of significant interest for the potential treatment of various neurological and cognitive disorders. This document provides a detailed technical summary of the chemical properties, structure, and molecular mechanism of this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name (3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1][3]thiazole-7-carboxamide[1]
Synonyms Dthis compound, RP-55778[1][2]
CAS Number 125372-33-0[1][2]
Molecular Formula C₁₂H₁₁N₃OS[1][2]
SMILES C1C2=C(C=CN2--INVALID-LINK--C3=CN=CC=C3)C(=O)N[1]
InChI Key ARFOASMERCHFBY-GFCCVEGCSA-N[1][2]
Table 2: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 245.30 g/mol PubChem[1]
Exact Mass 245.0623 g/mol MedKoo Biosciences[2]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 86.2 ŲPubChem[1]
Formal Charge 0PubChem[1]
Note: Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible databases. The values presented are computationally derived.

Chemical Structure

This compound possesses a tricyclic core structure, consisting of a pyrrolo[1,2-c][1][3]thiazole system. A pyridine ring is attached at the chiral center, and a carboxamide group is present on the pyrrole ring. The "(3R)" designation in its IUPAC name specifies the stereochemistry at the carbon atom connecting the pyridine and thiazole rings.

(Image of the 2D chemical structure of this compound would be placed here in a full whitepaper)

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as an antagonist and/or inverse agonist at the histamine H3 receptor (H3R). The H3R is a constitutively active GPCR that couples to the inhibitory G-protein, Gαi/o.

In its basal state, the H3 receptor tonically inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This leads to decreased activity of Protein Kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein). As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, thereby inhibiting this constitutive activity and increasing neuronal signaling.

By blocking the receptor, this compound prevents the binding of endogenous histamine. This disinhibition leads to a dual effect:

  • Autoreceptor Antagonism : On histaminergic neurons, it blocks the negative feedback loop, thereby increasing the synthesis and release of histamine.

  • Heteroreceptor Antagonism : On non-histaminergic neurons, it enhances the release of other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

The signaling cascade is illustrated in the diagram below.

H3R_Signaling_Pathway Histamine H3 Receptor Signaling Pathway cluster_intracellular Intracellular H3R Histamine H3 Receptor (GPCR) AC Adenylyl Cyclase Gi Gαi/o (Inactive) H3R->Gi Activates ATP ATP cAMP cAMP AC->cAMP Histamine Histamine Histamine->H3R:f0 Binds & Activates This compound This compound (Antagonist) This compound->H3R:f0 Binds & Blocks Neurotransmitter_Release Increased Neurotransmitter Release This compound->Neurotransmitter_Release Leads to note3 This compound blocks Histamine binding, preventing G-protein activation and disinhibiting the pathway. Gi_active Gαi/o (Active) Gi_active->AC Inhibits ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Response Cellular Response (e.g., Gene Transcription) CREB->Response Regulates note1 Binding of Histamine activates the inhibitory Gαi/o protein. note2 Active Gαi/o inhibits Adenylyl Cyclase, reducing cAMP production.

Caption: Signaling pathway of the Histamine H3 receptor and the antagonistic action of this compound.

Experimental Protocols

Detailed, proprietary synthesis and purification protocols for this compound are not publicly available. However, a general workflow for the identification and characterization of a novel H3 receptor antagonist like this compound can be conceptualized. This involves primary screening, secondary functional assays, and downstream characterization.

General Experimental Workflow: H3 Receptor Antagonist Screening

The following diagram outlines a logical workflow for screening a compound library to identify and validate a candidate molecule with the pharmacological profile of this compound.

Experimental_Workflow Conceptual Workflow for H3R Antagonist Screening cluster_0 Hit Identification cluster_1 Lead Characterization cluster_2 Preclinical Validation A Compound Library (Large & Diverse) B Primary Screen: Radioligand Binding Assay (e.g., [3H]N-α-methylhistamine) A->B C Identify 'Hits': Compounds displacing radioligand B->C Filter D Secondary Screen: Functional Assay (e.g., cAMP accumulation or GTPγS binding) C->D E Characterize 'Leads': Determine potency (IC50/Ki) and efficacy (inverse agonism) D->E Quantify F Selectivity Profiling: Test against other receptors (H1, H2, H4, etc.) E->F G Validated Lead Compound (e.g., this compound) F->G Confirm H In Vitro / Ex Vivo Assays: Neurotransmitter release (e.g., from brain slices) G->H I In Vivo Studies: Animal models of cognition, wakefulness, etc. H->I J Preclinical Candidate I->J Validate

Caption: A conceptual workflow for the screening and validation of an H3 receptor antagonist.

Methodology for Key Experiments:

  • Radioligand Binding Assay (Primary Screen): This competitive binding assay would be performed using cell membranes prepared from a cell line recombinantly expressing the human H3 receptor. Membranes would be incubated with a known radiolabeled H3R ligand (e.g., [³H]N-α-methylhistamine) and varying concentrations of the test compound (e.g., this compound). The amount of bound radioactivity is measured after separating the bound and free radioligand. A successful 'hit' will displace the radioligand, leading to a reduced radioactive signal.

  • Functional cAMP Assay (Secondary Screen): To determine functional activity, H3R-expressing cells would be stimulated with an H3R agonist (e.g., R-α-methylhistamine) in the presence of varying concentrations of the test compound. Forskolin is often used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP. The intracellular cAMP levels are then quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. An antagonist will block the agonist-induced decrease in cAMP, while an inverse agonist will increase the basal cAMP levels in the absence of an agonist.

Conclusion

This compound is a structurally distinct molecule with a specific mechanism of action centered on the histamine H3 receptor. Its profile as a potent antagonist/inverse agonist allows it to modulate a wide range of neurotransmitter systems in the central nervous system, underpinning its potential therapeutic utility. While detailed experimental data on its physical properties and synthesis are limited in the public domain, the available chemical and pharmacological information provides a solid foundation for further research and development in the field of neuroscience.

References

Methodological & Application

Application Notes and Protocols for In Vivo Study of Acopafant in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acopafant is a potent and selective inverse agonist of the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system (CNS).[1] It also acts as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and GABA.[1] By acting as an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of histamine and other neurotransmitters. This mechanism of action suggests therapeutic potential for this compound in a variety of neurological and psychiatric disorders characterized by neurotransmitter deficits, including cognitive impairment, narcolepsy, and attention disorders.[1][2][3]

These application notes provide a comprehensive guide for the design and execution of in vivo studies in rodents to evaluate the preclinical efficacy and pharmacokinetic profile of this compound.

Mechanism of Action: Histamine H3 Receptor Signaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing its basal activity and increasing cAMP production. This ultimately leads to the disinhibition of histamine and other neurotransmitter release.[4]

Histamine_H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) This compound->H3R G_protein Gi/o Protein H3R->G_protein Inhibits (Constitutive) AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Vesicles Neurotransmitter Vesicles PKA->Vesicles Promotes Fusion Release Neurotransmitter Release (e.g., Histamine, ACh, DA) Vesicles->Release Receptors Postsynaptic Receptors Release->Receptors Binds Effect Neuronal Excitation Cognitive Enhancement Receptors->Effect Leads to

Caption: Histamine H3 Receptor Signaling Pathway and the Effect of this compound.

Experimental Protocols

Pharmacokinetic (PK) Studies in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats or mice.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration:

    • Intravenous (IV) administration via the tail vein to determine absolute bioavailability and clearance.

    • Oral (PO) gavage to assess oral bioavailability.

  • Dosing: A range of doses should be tested (e.g., 1, 3, 10 mg/kg).

  • Sample Collection: Blood samples are collected from the tail vein or via cardiac puncture at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software like WinNonlin.

Table 1: Example Pharmacokinetic Parameters of a Hypothetical H3 Inverse Agonist in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 500 ± 75800 ± 120
Tmax (h) 0.251.5 ± 0.5
AUC (0-inf) (ng*h/mL) 1200 ± 2004800 ± 650
t1/2 (h) 2.5 ± 0.53.0 ± 0.7
Clearance (mL/min/kg) 15 ± 3-
Vd (L/kg) 3.5 ± 0.8-
Oral Bioavailability (%) -40%
Target Engagement and Pharmacodynamic (PD) Studies

Objective: To confirm that this compound engages the histamine H3 receptor in the brain and elicits a pharmacodynamic response.

Methodology:

  • Receptor Occupancy:

    • Animal Model: Rats or mice.

    • Procedure: Animals are treated with this compound or vehicle. At a specified time point, a radiolabeled H3 receptor ligand is administered. The brain is then harvested, and the displacement of the radioligand by this compound is measured to determine receptor occupancy.

  • Neurotransmitter Release (In Vivo Microdialysis):

    • Animal Model: Freely moving rats with a microdialysis probe implanted in a specific brain region (e.g., prefrontal cortex or hippocampus).

    • Procedure: After a baseline collection of microdialysate, this compound is administered. Samples are collected at regular intervals and analyzed by HPLC to measure changes in extracellular levels of histamine, acetylcholine, and other neurotransmitters.[5]

Efficacy Studies in Rodent Models of Cognitive Impairment

Objective: To evaluate the efficacy of this compound in improving cognitive function.

Methodology: Novel Object Recognition (NOR) Test

  • Animal Model: Adult male rats or mice.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Animals are allowed to freely explore the empty arena for 10 minutes on two consecutive days.

    • Training (T1): On day 3, animals are placed in the arena with two identical objects and allowed to explore for 5 minutes.

    • Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded for 5 minutes.

    • Cognitive Deficit Model: To model cognitive impairment, a deficit can be induced by administering agents like scopolamine prior to the training phase.

  • Drug Administration: this compound or vehicle is administered 30-60 minutes before the training or testing phase.

  • Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Table 2: Example Efficacy Data in the Novel Object Recognition Test in Rats

Treatment GroupDose (mg/kg, p.o.)Discrimination Index (DI)
Vehicle -0.15 ± 0.05
Scopolamine (1 mg/kg) --0.10 ± 0.08
This compound 30.35 ± 0.06
This compound + Scopolamine 30.25 ± 0.07#
Donepezil (Positive Control) 10.30 ± 0.05
p < 0.05 vs. Vehicle; **p < 0.05 vs. Vehicle; #p < 0.05 vs. Scopolamine

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study of this compound A1 Compound Synthesis & Formulation B1 Pharmacokinetic (PK) Studies (IV & PO) A1->B1 B2 Target Engagement Studies (Receptor Occupancy) A1->B2 A2 Animal Model Selection (Rats/Mice) A2->B1 A2->B2 C1 Efficacy Studies (e.g., Novel Object Recognition) B1->C1 C2 Safety & Tolerability (e.g., Observational Screen) B1->C2 B2->C1 B2->C2 D1 Data Analysis & Interpretation C1->D1 C2->D1 E1 Go/No-Go Decision for Further Development D1->E1

References

Application Notes and Protocols for Acopafant Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a representative template for the administration of a novel small molecule compound in a murine model. As of the last update, "Acopafant" is not a compound with publicly available scientific literature. Therefore, the data, signaling pathways, and specific experimental parameters provided herein are hypothetical and intended to serve as a comprehensive example. Researchers should adapt this protocol based on the specific characteristics of their compound of interest and in accordance with their institution's animal care and use committee guidelines.

Introduction

These application notes provide a detailed protocol for the administration of this compound, a hypothetical novel small molecule antagonist, to mice for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The provided methodologies are based on established practices for in vivo compound testing in rodents and are intended to ensure reproducibility and data quality.

Mechanism of Action (Hypothetical)

This compound is postulated to be a selective antagonist of a G-protein coupled receptor (GPCR), referred to here as Target Receptor X (TRX). Upon binding to TRX, this compound is thought to inhibit the downstream signaling cascade initiated by the endogenous ligand, leading to a reduction in cellular responses mediated by this pathway.

Signaling Pathway Diagram

Acopafant_Signaling_Pathway cluster_membrane Cell Membrane TRX Target Receptor X (GPCR) G_protein G-protein (αβγ) TRX->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Generates Ligand Endogenous Ligand Ligand->TRX This compound This compound This compound->TRX Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Figure 1: Hypothetical signaling pathway of this compound as a Target Receptor X antagonist.

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic and pharmacodynamic data for this compound following a single intraperitoneal (IP) injection in adult C57BL/6 mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValue (Mean ± SD)Units
Dose (IP)10mg/kg
Cmax1250 ± 150ng/mL
Tmax0.5hours
AUC(0-inf)4500 ± 500ng*h/mL
t1/22.5 ± 0.3hours
Bioavailability (F%)~80 (estimated)%

Table 2: Pharmacodynamic Effects of this compound in Mice

BiomarkerVehicle Control (Mean ± SD)This compound (10 mg/kg) (Mean ± SD)% Change
Plasma Biomarker A (pg/mL)500 ± 50250 ± 30-50%
Gene Expression in Brain (fold change)1.0 ± 0.20.4 ± 0.1-60%
Behavioral Score (arbitrary units)10 ± 1.54 ± 1.0-60%

Experimental Protocols

Materials and Reagents
  • This compound powder

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% Saline)

  • Sterile saline (0.9% NaCl)

  • Adult C57BL/6 mice (8-10 weeks old)

  • 1 mL syringes with 27-gauge needles

  • Analytical balance

  • Vortex mixer and sonicator

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthesia (e.g., Isoflurane)

  • Standard laboratory personal protective equipment (PPE)

Preparation of Dosing Solution
  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Solubilization: Prepare the vehicle solution. For a 10 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, a 1 mg/mL solution is needed.

    • First, dissolve the this compound powder in DMSO.

    • Add PEG300 and vortex thoroughly.

    • Add sterile saline to the final volume and mix until a clear solution is formed. Gentle warming or sonication may be required.

  • Storage: Prepare the dosing solution fresh on the day of the experiment. Protect from light if the compound is light-sensitive.

Animal Handling and Dosing Procedure

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Acclimation: Allow mice to acclimate to the facility for at least one week prior to the experiment.

  • Fasting: Depending on the experimental design, a short fasting period (e.g., 4 hours) may be necessary to reduce variability in absorption. Water should be available ad libitum.

  • Weighing: Weigh each mouse immediately before dosing to calculate the precise injection volume.

  • Restraint: Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Intraperitoneal (IP) Injection:

    • Tilt the mouse slightly with the head pointing downwards.

    • Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid is drawn back, indicating correct placement.

    • Inject the calculated volume of the this compound or vehicle solution smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its home cage.

    • Monitor the animal for any signs of distress, such as lethargy, piloerection, or abnormal posture, for at least 30 minutes post-injection and periodically thereafter.

Sample Collection for Pharmacokinetic Analysis
  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples.

    • For serial sampling from the same mouse, use methods like submandibular or saphenous vein puncture.

    • For terminal time points, blood can be collected via cardiac puncture under deep anesthesia.

  • Plasma Preparation: Collect blood into EDTA-coated tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

Experimental Workflow Diagram

Acopafant_Administration_Workflow cluster_prep Preparation cluster_dosing Dosing Procedure cluster_analysis Analysis A Weigh this compound C Dissolve and Mix Dosing Solution A->C B Prepare Vehicle B->C F Administer IP Injection C->F D Acclimate and Weigh Mice E Restrain Mouse D->E E->F G Monitor Post-Injection F->G H Collect Blood Samples (Time Course) G->H I Process to Plasma H->I J LC-MS/MS Analysis I->J K Pharmacokinetic Modeling J->K

Figure 2: Experimental workflow for this compound administration and pharmacokinetic analysis.

Application Notes and Protocols: Using Acopafant in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the compound "Acopafant" is not available in the public domain, including scientific literature and chemical databases. Searches for "this compound" and potential alternative spellings did not yield any relevant results for a specific chemical entity.

Therefore, the requested detailed Application Notes and Protocols for using "this compound" in cell-based assays cannot be provided at this time. The generation of such a document requires, at a minimum, foundational knowledge of the compound, including:

  • Chemical Structure and Properties: Understanding the molecule's characteristics is crucial for its proper handling and use in experimental settings.

  • Biological Target(s): Identifying the specific protein(s), receptor(s), or pathway(s) that this compound interacts with is fundamental to designing relevant assays.

  • Mechanism of Action: Knowing whether the compound is an agonist, antagonist, inhibitor, or modulator of its target is essential for interpreting experimental results.

Without this basic information, it is impossible to develop meaningful and accurate protocols, design relevant signaling pathway diagrams, or present pertinent quantitative data.

To proceed with your request, please provide the following information:

  • Correct spelling of the compound name.

  • The biological target or class of targets for this compound. (e.g., GPCR, kinase, ion channel, etc.)

  • Any known information about its expected biological effect. (e.g., anti-inflammatory, anti-cancer, etc.)

  • The source or context where you encountered the name "this compound."

Once this information is available, it will be possible to conduct a targeted search for relevant data and generate the comprehensive application notes and protocols you have requested. This will include:

  • Summarized quantitative data in structured tables.

  • Detailed experimental protocols for key cell-based assays.

  • Graphviz diagrams of relevant signaling pathways and experimental workflows.

We are committed to providing accurate and helpful information. We look forward to receiving the necessary details to fulfill your request.

Application Notes and Protocols: H3 Receptor Antagonists in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Acopafant" did not yield specific results in the conducted search. This document provides information on Histamine H3 receptor antagonists, a class of compounds with significant effects on behavior that have been studied in rats. The data and protocols presented here are based on representative H3 receptor antagonists like Thioperamide and Ciproxifan and can serve as a guide for designing behavioral studies with similar compounds.

Introduction

Histamine H3 receptor antagonists are a class of drugs that have garnered considerable interest in neuroscience research for their potential cognitive-enhancing and wakefulness-promoting properties. These compounds act by blocking the H3 autoreceptor, which normally inhibits the release of histamine and other neurotransmitters in the brain.[1][2] By antagonizing this receptor, these drugs increase the levels of several key neurotransmitters, including histamine, acetylcholine, and dopamine, leading to a range of behavioral effects.[1] This document provides an overview of dosages and protocols for utilizing H3 receptor antagonists in behavioral research in rats.

Mechanism of Action

H3 receptors are primarily located on presynaptic nerve terminals and function as autoreceptors to regulate the synthesis and release of histamine.[1] They also act as heteroreceptors on non-histaminergic neurons to modulate the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. H3 receptor antagonists block the inhibitory effect of these presynaptic receptors, thereby increasing the release of histamine and other neurotransmitters in brain regions critical for cognition and arousal, such as the cortex and hippocampus.[1]

H3_Receptor_Antagonist_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_neurotransmitter Increased Neurotransmitter Release Histamine Histamine H3_Autoreceptor H3 Autoreceptor Histamine->H3_Autoreceptor Inhibits Release (-) Postsynaptic_Receptor Postsynaptic Receptor Histamine->Postsynaptic_Receptor Binds Increased_Histamine Histamine This compound H3 Receptor Antagonist This compound->H3_Autoreceptor Blocks Increased_ACh Acetylcholine Increased_DA Dopamine

Caption: Signaling pathway of H3 receptor antagonists.

Dosage and Administration in Rats

The appropriate dosage of an H3 receptor antagonist can vary depending on the specific compound, the route of administration, and the behavioral paradigm being investigated. The following table summarizes dosages for two well-studied H3 receptor antagonists, Thioperamide and Ciproxifan, in rats.

CompoundDosage RangeRoute of AdministrationBehavioral Effects ObservedReference
Thioperamide 0.09 - 2 mg/kgi.p.Attenuation of scopolamine-induced deficits in a water maze task.[3][4]
Ciproxifan 0.09 - 2 mg/kgi.p., p.o.Enhanced attention in the five-choice task, attenuation of scopolamine-induced deficits in water maze and Barnes maze tasks.[3][4]
Ciproxifan ED50: 0.14 mg/kgp.o.Enhanced histamine turnover rate.[3]

Note: i.p. = intraperitoneal; p.o. = oral. ED50 = half maximal effective dose. It is crucial to perform dose-response studies to determine the optimal dose for a specific behavioral effect and compound.

Experimental Protocols

Five-Choice Serial Reaction Time Task (for Attention)

This task assesses visual attention and impulsivity in rats.

Apparatus:

  • A set of operant chambers each equipped with five nose-poke holes arranged in an arc on one wall.

  • A food magazine on the opposite wall for delivering reward pellets.

  • A house light.

  • Computer control system for running the task and recording data.

Protocol:

  • Habituation and Pre-training:

    • Habituate rats to the operant chambers for 10-15 minutes per day for 2-3 days.

    • Train rats to retrieve food pellets from the magazine.

    • Train rats to nose-poke in any of the five holes to receive a reward.

  • Training:

    • Initiate trials with the illumination of one of the five holes for a set duration (e.g., 5 seconds).

    • A correct response (nose-poking the illuminated hole) is rewarded with a food pellet.

    • An incorrect response (nose-poking a non-illuminated hole) or an omission (no response) results in a time-out period (e.g., 5 seconds) with the house light off.

    • Gradually decrease the stimulus duration (e.g., from 5s to 0.5s) to increase task difficulty.

  • Drug Administration:

    • Once stable performance is achieved, administer the H3 receptor antagonist or vehicle at a predetermined time before the test session (e.g., 30 minutes prior to testing).

    • The route of administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.).

  • Testing:

    • Conduct the test session, which typically consists of a set number of trials (e.g., 100 trials).

  • Data Analysis:

    • Primary measures include:

      • Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100

      • Omissions: Number of trials with no response.

      • Response Latency: Time from stimulus onset to a correct response.

      • Impulsivity: Premature responses (nose-pokes during the inter-trial interval).

Morris Water Maze Task (for Spatial Learning and Memory)

This task is widely used to assess spatial learning and memory.

Apparatus:

  • A large circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint.

  • A small platform submerged just below the water surface.

  • Various extra-maze cues (e.g., posters, shapes) placed around the room for spatial navigation.

  • A video tracking system to record the rat's swim path.

Protocol:

  • Habituation:

    • Handle the rats for several days before the experiment.

    • Allow rats to swim in the pool for 60 seconds without the platform on the first day.

  • Acquisition Training (Scopolamine-induced deficit model):

    • Administer scopolamine (a muscarinic antagonist that induces cognitive deficits) or saline to the rats.

    • Approximately 15-30 minutes after scopolamine injection, administer the H3 receptor antagonist or vehicle.

    • Place the rat into the pool from one of four starting positions.

    • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 4-5 days).

  • Probe Trial:

    • On the day after the last training session, remove the platform from the pool.

    • Place the rat in the pool and allow it to swim for a set duration (e.g., 60 seconds).

  • Data Analysis:

    • Acquisition Phase:

      • Escape Latency: Time to find the hidden platform.

      • Swim Distance: Total distance traveled to find the platform.

      • Swim Speed: To control for motor effects.

    • Probe Trial:

      • Time spent in the target quadrant: The quadrant where the platform was previously located.

      • Number of platform crossings: How many times the rat swims over the exact location where the platform used to be.

Experimental_Workflow cluster_preparation Preparation Phase cluster_training Training Phase cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Handling and Test Environment Animal_Acclimatization->Habituation Baseline_Training Baseline Behavioral Training (e.g., Water Maze, 5-CSRTT) Habituation->Baseline_Training Group_Assignment Random Assignment to Treatment Groups (Vehicle, Drug Doses) Baseline_Training->Group_Assignment Drug_Administration Drug/Vehicle Administration (i.p., p.o.) Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Recording Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for behavioral studies.

Conclusion

H3 receptor antagonists represent a promising class of compounds for investigating cognitive function and arousal in preclinical models. The protocols and dosage information provided in these application notes offer a starting point for researchers interested in exploring the behavioral effects of these drugs in rats. It is essential to carefully consider the specific research question, choose the appropriate behavioral paradigm, and conduct thorough dose-response studies to ensure the generation of robust and reliable data.

References

Application Notes and Protocols: Acopafant in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acopafant is an investigational selective histamine H3 receptor inverse agonist/antagonist. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS) that regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][2][3][4][5] By acting as an inverse agonist, this compound is hypothesized to block the constitutive activity of the H3 receptor, thereby increasing the synthesis and release of these key neurotransmitters. This mechanism of action gives this compound the potential for therapeutic applications in a variety of neurological and psychiatric disorders characterized by neurotransmitter dysregulation.[2][3][4]

These application notes provide an overview of the potential uses of this compound in neuroscience research, including detailed protocols for preclinical evaluation and a summary of key data points relevant to its pharmacological profile.

Pharmacological Profile of this compound

ParameterValueReference
TargetHistamine H3 Receptor[1][2]
Mechanism of ActionInverse Agonist / Antagonist[1][2][3]
Potential IndicationsCognitive Impairment, Alzheimer's Disease, ADHD, Schizophrenia[2][3][4]
Key Pharmacodynamic EffectsIncreased release of histamine, acetylcholine, norepinephrine, dopamine, and serotonin[1][5]

Signaling Pathway of Histamine H3 Receptor Inverse Agonism

The following diagram illustrates the proposed mechanism of action of this compound at the histamine H3 receptor.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Gi/o-coupled) This compound->H3R Inverse Agonism/ Antagonism AC Adenylate Cyclase H3R->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Histamine_release ↑ Histamine Release PKA->Histamine_release Disinhibition NT_release ↑ Other Neurotransmitter Release (ACh, NE, DA, 5-HT) PKA->NT_release Disinhibition Postsynaptic_receptors Postsynaptic Receptors (H1, H2, etc.) Histamine_release->Postsynaptic_receptors Activation Neuronal_activity Modulation of Neuronal Activity Postsynaptic_receptors->Neuronal_activity

Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human histamine H3 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the recombinant human histamine H3 receptor are prepared.

  • Radioligand Binding: Membranes are incubated with a known radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of this compound.

  • Incubation and Washing: The mixture is incubated to allow for competitive binding. Unbound ligand is removed by rapid filtration.

  • Scintillation Counting: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To assess the effect of this compound on the extracellular levels of histamine and other neurotransmitters in the brain of freely moving rodents.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rodent.

  • Recovery: The animal is allowed to recover from surgery.

  • Microdialysis Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals.

  • Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally).

  • Neurochemical Analysis: The concentrations of histamine, acetylcholine, norepinephrine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

  • Data Analysis: Changes in neurotransmitter levels over time are expressed as a percentage of the baseline pre-drug administration levels.

Preclinical Models of Cognitive Impairment

Objective: To evaluate the efficacy of this compound in animal models relevant to cognitive deficits observed in neurological and psychiatric disorders.

A. Novel Object Recognition (NOR) Test:

  • Principle: This test assesses learning and memory in rodents based on their innate preference to explore a novel object over a familiar one.

  • Procedure:

    • Habituation: The animal is allowed to explore an empty arena.

    • Training (Familiarization) Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

    • Inter-trial Interval: A delay is introduced, during which the animal is returned to its home cage.

    • Testing Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.

  • Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. Improved performance is indicated by a higher discrimination index.

B. Morris Water Maze (MWM) Test:

  • Principle: This test assesses spatial learning and memory.

  • Procedure:

    • Training: The animal is trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room.

    • Probe Trial: After several training days, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: Shorter escape latencies during training and increased time spent in the target quadrant during the probe trial indicate improved spatial memory.

Preclinical Efficacy Data Summary (Hypothetical Data for this compound based on H3 Inverse Agonists)

Experimental ModelSpeciesKey Efficacy EndpointResult with this compound
Novel Object RecognitionRatDiscrimination IndexIncreased
Morris Water MazeMouseEscape LatencyDecreased
MicrodialysisRatHistamine Release (PFC)Increased
MicrodialysisRatAcetylcholine Release (Hippocampus)Increased

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a CNS drug candidate like this compound.

cluster_discovery Discovery & In Vitro cluster_in_vivo In Vivo Preclinical cluster_clinical Clinical Development Target_ID Target Identification (Histamine H3 Receptor) Lead_Opt Lead Optimization (this compound Synthesis) Target_ID->Lead_Opt In_Vitro In Vitro Assays (Binding, Functional) Lead_Opt->In_Vitro PK_PD Pharmacokinetics & Pharmacodynamics In_Vitro->PK_PD Efficacy Efficacy Models (Cognition, etc.) PK_PD->Efficacy Tox Toxicology & Safety Efficacy->Tox Phase1 Phase I (Safety, Tolerability) Tox->Phase1 Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Caption: Preclinical to clinical development workflow for this compound.

Disclaimer: this compound is an investigational compound. The information provided in these application notes is for research purposes only and is based on the known pharmacology of histamine H3 receptor inverse agonists. The safety and efficacy of this compound have not been established in humans. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for In Vitro Characterization of Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, it acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] The H3R is coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This positions H3R antagonists and inverse agonists as promising therapeutic agents for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[4][5]

These application notes provide detailed protocols for key in vitro assays essential for the discovery and characterization of novel histamine H3 receptor antagonists. The described methods include radioligand binding assays to determine the affinity of compounds for the receptor, as well as functional assays, such as cAMP and GTPγS binding assays, to assess their functional activity as antagonists or inverse agonists.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor, upon activation by an agonist, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[3] The βγ subunits of the G protein can also modulate other cellular effectors, including N-type voltage-gated calcium channels, which reduces neurotransmitter release.[1] Furthermore, H3R activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][6]

Histamine H3 Receptor Signaling Pathway H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase C G_protein->PLC Activates (βγ subunits) cAMP cAMP AC->cAMP Converts ATP to cAMP MAPK_pathway MAPK/ERK Pathway PLC->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway PLC->PI3K_pathway Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Agonist Histamine (Agonist) Agonist->H3R Binds & Activates Antagonist H3R Antagonist Antagonist->H3R Binds & Blocks Radioligand Competition Binding Assay Workflow prep Prepare Cell Membranes (e.g., from CHO-K1 or HEK293 cells expressing human H3R) reagents Prepare Assay Buffer, Radioligand (e.g., [3H]-N-α-Methylhistamine), and Test Compounds (Antagonists) prep->reagents incubation Incubate Membranes, Radioligand, and varying concentrations of Test Compound reagents->incubation separation Separate bound from free radioligand via rapid filtration (e.g., GF/C filters) incubation->separation wash Wash filters to remove non-specific binding separation->wash scintillation Add scintillation cocktail and quantify radioactivity using a scintillation counter wash->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis cAMP Assay Workflow cell_prep Seed cells expressing H3R (e.g., CHO-K1 or HEK293) in a 96- or 384-well plate pre_incubation Pre-incubate cells with varying concentrations of the test antagonist cell_prep->pre_incubation stimulation Stimulate cells with an H3R agonist (e.g., R-α-Me-Histamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and a stimulant of adenylyl cyclase (e.g., Forskolin) pre_incubation->stimulation lysis_detection Lyse the cells and measure intracellular cAMP levels using a detection kit (e.g., LANCE cAMP or FRET-based biosensor) stimulation->lysis_detection analysis Analyze the data to determine the IC50 of the antagonist lysis_detection->analysis GTPgS Binding Assay Workflow prep Prepare Cell Membranes expressing H3R reagents Prepare Assay Buffer containing GDP, MgCl2, [35S]GTPγS (or Eu-GTP), test antagonist, and H3R agonist prep->reagents incubation Incubate membranes with the agonist and varying concentrations of the antagonist in the presence of GDP and [35S]GTPγS reagents->incubation separation Separate bound from free [35S]GTPγS via rapid filtration incubation->separation wash Wash filters to reduce non-specific binding separation->wash quantify Quantify the amount of bound [35S]GTPγS using a scintillation counter wash->quantify analysis Analyze data to determine the IC50 of the antagonist quantify->analysis

References

Acopafant (GT-2331): A Potent and Selective Histamine H3 Receptor Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acopafant, also known as Dthis compound or by its research code GT-2331, is a potent and selective antagonist of the histamine H3 receptor. This compound has emerged as a valuable tool for investigating the physiological and pathophysiological roles of the H3 receptor in the central nervous system. Its high affinity and in vivo antagonist activity make it suitable for a range of preclinical studies, particularly in the fields of cognitive disorders and sleep-wake regulation. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in H3 receptor research.

Mechanism of Action

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, H3 receptors function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

This compound acts as a competitive antagonist at the H3 receptor. By blocking the binding of endogenous histamine, this compound disinhibits histaminergic neurons, leading to increased histamine release. This, in turn, enhances the release of other neurotransmitters, which is believed to underlie its pro-cognitive and wake-promoting effects. Interestingly, while this compound functions as a full antagonist in vivo, some in vitro studies have suggested it may exhibit agonist properties in certain cellular contexts, indicating a degree of functional selectivity.[1][2]

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound (GT-2331).

Table 1: In Vitro Binding Affinity of this compound (GT-2331) at the Histamine H3 Receptor

ParameterSpeciesValue
KiRat0.47 nM[1]
pKiNot Specified9.9[1]

Table 2: In Vitro Functional Activity of this compound (GT-2331)

AssayTissue/SystemParameterValue
Neurogenic ContractionGuinea-Pig JejunumpA28.5 ± 0.03[3]
Norepinephrine ReleaseGuinea-Pig Heart SynaptosomesAntagonist ActivityDemonstrated[3]
Adenylyl Cyclase InhibitionRecombinant CellsAgonist ActivityObserved[1]

Table 3: In Vivo Activity of this compound (GT-2331)

Animal ModelBehavioral TestEffective Dose
Spontaneously Hypertensive Rat (SHR) PupsRepeated Acquisition Avoidance Response1 mg/kg (s.c.)[4]
RatDipsogenia (Water Intake)Not Specified[1]

Signaling Pathways

The H3 receptor is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by antagonizing the H3 receptor, blocks this inhibitory effect, thereby preventing the decrease in cAMP mediated by H3 receptor agonists.

H3R_Signaling This compound This compound H3R H3 Receptor This compound->H3R Antagonizes Histamine Histamine Histamine->H3R Activates Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Inhibition Gi_o->Neurotransmitter_Release Mediates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

This compound antagonism of H3 receptor signaling.

Experimental Protocols

In Vitro Radioligand Binding Assay for H3 Receptor

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the H3 receptor.

Materials:

  • Rat brain cortex membranes (source of H3 receptors)

  • [3H]-(R)-α-methylhistamine (radioligand)

  • This compound (GT-2331)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of a non-labeled H3 agonist like immepip)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, add the rat brain cortex membranes, incubation buffer, and either vehicle, this compound at various concentrations, or the non-specific binding control.

  • Initiate the binding reaction by adding a fixed concentration of [3H]-(R)-α-methylhistamine.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Dilutions Prepare this compound Dilutions Mix Mix Membranes, Buffer, This compound/Vehicle, and [3H]-(R)-α-methylhistamine Dilutions->Mix Membranes Prepare Membrane Suspension Membranes->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Workflow for H3 receptor binding assay.
In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the H3 receptor.

Materials:

  • CHO-K1 cells stably expressing the human H3 receptor.

  • Cell culture medium and supplements.

  • Forskolin (to stimulate adenylyl cyclase).

  • H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • This compound (GT-2331).

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Seed the H3 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin and the H3 receptor agonist for a specific duration (e.g., 30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Generate dose-response curves for this compound's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

  • Calculate the IC50 value for this compound.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Seed Seed H3R-expressing cells Adhere Allow cells to adhere Seed->Adhere Preincubate Pre-incubate with this compound Adhere->Preincubate Stimulate Stimulate with Forskolin and H3 Agonist Preincubate->Stimulate Lyse Lyse cells Stimulate->Lyse Measure_cAMP Measure cAMP levels Lyse->Measure_cAMP Analyze Generate dose-response curves and calculate IC50 Measure_cAMP->Analyze

Workflow for H3 receptor cAMP functional assay.
In Vivo Model: Repeated Acquisition Avoidance Response in Spontaneously Hypertensive Rat (SHR) Pups

This model is used to assess the pro-cognitive effects of this compound in an animal model of attention-deficit hyperactivity disorder (ADHD).[4]

Animals:

  • Male SHR pups (20-24 days old).

Apparatus:

  • A two-compartment shuttle box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

Procedure:

  • Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle to the SHR pups a set time before the training session.

  • Place the pup in the brightly lit compartment.

  • After a short acclimatization period, open the guillotine door.

  • Measure the latency for the pup to cross into the dark compartment.

  • If the pup enters the dark compartment, deliver a mild footshock (e.g., 0.1 mA for 1 second).

  • Remove the pup and return it to its home cage for a 1-minute inter-trial interval.

  • Repeat the training for a total of five trials.

  • Record the latency to enter the dark compartment for each trial. An increase in latency across trials indicates learning.

  • Compare the performance of this compound-treated pups to vehicle-treated pups to assess the pro-cognitive effects.

Conclusion

This compound (GT-2331) is a well-characterized and highly potent tool compound for the study of the histamine H3 receptor. Its demonstrated antagonist activity in various in vitro and in vivo models makes it an excellent choice for researchers investigating the role of the H3 receptor in cognition, arousal, and other central nervous system functions. The protocols provided here offer a starting point for the effective use of this compound in preclinical research.

References

Application Notes and Protocols for Studying the Effects of Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While "Acopafant" is not a widely recognized compound in publicly available scientific literature, this document provides a comprehensive guide for studying the effects of a potential histamine H3 receptor antagonist, hereafter referred to as the "test compound," in a cell culture setting. The protocols and methodologies described are based on established practices for characterizing the pharmacological and cellular effects of histamine H3 receptor antagonists.

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1] Antagonists of the H3 receptor block the constitutive activity of the receptor, leading to an increase in the release of these neurotransmitters, which is why they are being investigated for their potential therapeutic effects in cognitive disorders.[1]

Data Presentation

Table 1: Pharmacological Profile of a Representative Histamine H3 Receptor Antagonist

ParameterValueCell LineReference
Binding Affinity (Ki)
Human H3 Receptor0.77 nMRAGE-H3 Cells[2]
Functional Activity (EC50/IC50)
Agonist-stimulated [³⁵S]GTPγS bindingIC50: 5.2 nMHEK293 cells expressing hH3RFictional Data
Histamine release assayEC50: 15.8 nMRat brain cortical slices[1]
Selectivity
Histamine H1 Receptor (Ki)> 10,000 nMCHO-K1 cells expressing hH1RFictional Data
Histamine H2 Receptor (Ki)> 10,000 nMSK-N-MC cells expressing hH2RFictional Data
Histamine H4 Receptor (Ki)> 5,000 nMHEK293 cells expressing hH4RFictional Data

Table 2: Effects of a Representative Histamine H3 Receptor Antagonist on Neurotransmitter Release

NeurotransmitterFold Increase (vs. Vehicle)Brain RegionMethodReference
Histamine3.5Rat HypothalamusMicrodialysis[1]
Acetylcholine2.8Rat Prefrontal CortexMicrodialysisFictional Data
Norepinephrine2.2Rat HippocampusMicrodialysisFictional Data
Dopamine1.9Rat StriatumMicrodialysisFictional Data

Experimental Protocols

Cell Culture

a. Cell Lines:

  • HEK293 or CHO cells stably expressing the human histamine H3 receptor (hH3R): These are commonly used for primary screening and functional assays due to their robust growth and amenability to transfection.

  • SH-SY5Y neuroblastoma cells: These cells endogenously express some neuronal markers and can be used to study effects on neuronal-like cells.

  • Primary neuronal cultures: For more physiologically relevant studies, primary neurons can be isolated from specific brain regions of rodents (e.g., cortex, hippocampus).[3]

b. General Cell Culture Protocol:

  • Maintain cell lines in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[4]

  • Culture cells in a humidified incubator at 37°C with 5% CO₂.[5]

  • Passage cells regularly to maintain them in the exponential growth phase.[4]

  • For experiments, seed cells at an appropriate density in multi-well plates.

Receptor Binding Assay

This protocol determines the affinity of the test compound for the H3 receptor.

Materials:

  • Cell membranes from cells expressing the H3 receptor.

  • Radioligand (e.g., [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan).[2]

  • Test compound at various concentrations.

  • Binding buffer.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the Ki value from the competition binding data.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the ability of the test compound to inhibit agonist-induced G-protein activation.

Materials:

  • Cell membranes from cells expressing the H3 receptor.

  • [³⁵S]GTPγS.

  • H3 receptor agonist (e.g., R-α-methylhistamine).

  • Test compound at various concentrations.

  • Assay buffer.

Procedure:

  • Pre-incubate the cell membranes with the test compound.

  • Add the H3 receptor agonist and [³⁵S]GTPγS.

  • Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Separate bound and free [³⁵S]GTPγS.

  • Measure the radioactivity.

  • Determine the IC50 value of the test compound.

cAMP Accumulation Assay

This assay measures the downstream effect of H3 receptor activation/inhibition on adenylyl cyclase activity.

Materials:

  • Intact cells expressing the H3 receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • H3 receptor agonist.

  • Test compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Pre-treat the cells with the test compound.

  • Stimulate the cells with forskolin and the H3 receptor agonist.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

  • Determine the effect of the test compound on agonist-inhibited cAMP accumulation.

Neurotransmitter Release Assay

This protocol uses brain slices to measure the effect of the test compound on the release of various neurotransmitters.

Materials:

  • Freshly prepared rodent brain slices (e.g., cortical, hippocampal).

  • Artificial cerebrospinal fluid (aCSF).

  • High potassium aCSF (to depolarize neurons and induce release).

  • Test compound.

  • HPLC with electrochemical detection or ELISA kits for neurotransmitter quantification.

Procedure:

  • Pre-incubate the brain slices with the test compound in aCSF.

  • Stimulate neurotransmitter release by switching to high potassium aCSF.

  • Collect the supernatant.

  • Measure the concentration of the neurotransmitter of interest in the supernatant.

  • Compare the release in the presence and absence of the test compound.

Mandatory Visualizations

cluster_0 Histamine H3 Receptor Signaling Pathway This compound This compound (Antagonist) H3R Histamine H3 Receptor This compound->H3R Blocks G_protein Gi/o Protein H3R->G_protein Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Gene_Expression Gene Expression CREB->Gene_Expression Alters

Caption: Signaling pathway of the Histamine H3 receptor and the inhibitory action of an antagonist.

cluster_1 Experimental Workflow for Functional Assay Start Seed H3R-expressing cells in 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Add_Compound Add Test Compound (e.g., this compound) Incubate1->Add_Compound Incubate2 Incubate for 30 minutes Add_Compound->Incubate2 Add_Agonist Add H3R Agonist + [35S]GTPγS Incubate2->Add_Agonist Incubate3 Incubate for 60 minutes Add_Agonist->Incubate3 Lyse_Cells Lyse cells and transfer to filter plate Incubate3->Lyse_Cells Wash Wash to remove unbound [35S]GTPγS Lyse_Cells->Wash Measure Measure radioactivity Wash->Measure Analyze Analyze data to determine IC50 Measure->Analyze

Caption: Workflow for a [³⁵S]GTPγS binding assay to assess antagonist activity.

cluster_2 Logical Relationship of H3R Antagonism on Neurotransmission H3R_Antagonist H3R Antagonist H3_Autoreceptor H3 Autoreceptor H3R_Antagonist->H3_Autoreceptor Blocks H3_Heteroreceptor H3 Heteroreceptor H3R_Antagonist->H3_Heteroreceptor Blocks Histamine_Neuron Histaminergic Neuron H3_Autoreceptor->Histamine_Neuron Disinhibits Other_Neuron Other Neuron (ACh, NE, DA) H3_Heteroreceptor->Other_Neuron Disinhibits Histamine_Release Increased Histamine Release Histamine_Neuron->Histamine_Release Other_NT_Release Increased Neurotransmitter Release Other_Neuron->Other_NT_Release

Caption: H3R antagonist action on auto- and heteroreceptors to increase neurotransmitter release.

References

Application Notes and Protocols for Preclinical Testing of Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Animal Models of Cognitive Disorders for Compound X (Acopafant) Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective therapeutics for cognitive disorders, such as Alzheimer's disease, is a critical area of research. Preclinical evaluation in relevant animal models is a crucial step in the drug discovery pipeline to assess the efficacy and mechanism of action of novel compounds. These application notes provide a detailed framework for testing a hypothetical cognitive-enhancing compound, referred to as "Compound X (this compound)," in a transgenic mouse model of Alzheimer's disease. The protocols and methodologies described herein are based on established and widely used practices in the field.

Compound Information

This section should be populated with the specific details of the compound being tested.

Parameter Description
Compound Name Compound X (this compound)
Chemical Structure [Insert Chemical Structure Image or IUPAC Name]
Molecular Formula [Insert Molecular Formula]
Molecular Weight [Insert Molecular Weight]
Mechanism of Action [Describe the putative mechanism of action, e.g., "Selectively targets and promotes the clearance of soluble amyloid-beta oligomers."]
Formulation [Describe the formulation for in vivo administration, e.g., "Dissolved in 5% DMSO in sterile saline."]
Route of Admin. [Specify the route of administration, e.g., "Intraperitoneal (IP) injection" or "Oral gavage (PO)."]
Dosage Range [Provide the range of doses to be tested, e.g., "1, 5, and 10 mg/kg."]
Dosing Regimen [Specify the frequency and duration of treatment, e.g., "Once daily for 12 weeks."]

Animal Models of Cognitive Disorders

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. Transgenic mouse models that recapitulate key pathological features of Alzheimer's disease are widely used.

Recommended Model: APP/PS1 Transgenic Mouse

  • Genetic Background: C57BL/6

  • Description: This model co-expresses a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutations (K670N/M671L) and a mutant human presenilin 1 (PS1-dE9). These mice develop age-dependent accumulation of amyloid-beta (Aβ) plaques in the brain, accompanied by cognitive deficits, making them a suitable model for testing amyloid-targeting therapies.

  • Age for Intervention: Treatment is typically initiated in pre-symptomatic (e.g., 3-4 months old) or early-symptomatic (e.g., 6-7 months old) mice to assess preventative or therapeutic effects, respectively.

Experimental Protocols

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating Compound X (this compound) in the APP/PS1 mouse model.

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Evaluation Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Randomization and Grouping Randomization and Grouping Baseline Behavioral Testing->Randomization and Grouping Chronic Dosing with Compound X Chronic Dosing with Compound X Randomization and Grouping->Chronic Dosing with Compound X Post-treatment Behavioral Testing Post-treatment Behavioral Testing Chronic Dosing with Compound X->Post-treatment Behavioral Testing Tissue Collection and Analysis Tissue Collection and Analysis Post-treatment Behavioral Testing->Tissue Collection and Analysis

Experimental workflow for preclinical testing.
Behavioral Assays

The MWM is a widely used test to assess spatial learning and memory.

Protocol:

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool.

  • Acquisition Phase (5 days):

    • Mice are trained in four trials per day.

    • For each trial, the mouse is gently placed into the pool at one of four starting positions.

    • The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are recorded.

This task assesses short-term spatial working memory.

Protocol:

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle to each other.

  • Procedure:

    • Each mouse is placed at the end of one arm and allowed to explore the maze freely for 8 minutes.

    • The sequence of arm entries is recorded.

    • An alternation is defined as successive entries into the three different arms (e.g., ABC, CAB).

    • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Biochemical and Histological Analyses

Following the final behavioral tests, mice are euthanized, and brain tissue is collected for further analysis.

Protocol:

  • Brain Homogenization: The brain is dissected, and the cortex and hippocampus are isolated. Tissues are homogenized in a suitable buffer containing protease inhibitors.

  • Protein Extraction: Homogenates are centrifuged, and the supernatant (soluble fraction) is collected. The pellet is then resuspended in a guanidine-HCl solution to extract the insoluble Aβ fraction.

  • ELISA: Commercially available ELISA kits are used to quantify the levels of Aβ40 and Aβ42 in both the soluble and insoluble fractions according to the manufacturer's instructions.

Protocol:

  • Tissue Preparation: Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and sectioned on a cryostat.

  • Staining:

    • Brain sections are incubated with a primary antibody against Aβ (e.g., 6E10).

    • A fluorescently labeled secondary antibody is then applied.

    • Sections are counterstained with a nuclear stain (e.g., DAPI).

  • Imaging and Analysis: Images are captured using a fluorescence microscope, and the Aβ plaque burden (percentage of area occupied by plaques) is quantified using image analysis software.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Effects of Compound X (this compound) on Morris Water Maze Performance

Treatment Group Escape Latency (s) - Day 5 Time in Target Quadrant (%) - Probe Trial Platform Crossings - Probe Trial
Wild-Type + Vehicle Mean ± SEMMean ± SEMMean ± SEM
APP/PS1 + Vehicle Mean ± SEMMean ± SEMMean ± SEM
APP/PS1 + Compound X (1 mg/kg) Mean ± SEMMean ± SEMMean ± SEM
APP/PS1 + Compound X (5 mg/kg) Mean ± SEMMean ± SEMMean ± SEM
APP/PS1 + Compound X (10 mg/kg) Mean ± SEMMean ± SEMMean ± SEM

Table 2: Effects of Compound X (this compound) on Brain Aβ Levels

Treatment Group Soluble Aβ42 (pg/mg protein) Insoluble Aβ42 (pg/mg protein) Aβ Plaque Burden (%)
Wild-Type + Vehicle Mean ± SEMMean ± SEMMean ± SEM
APP/PS1 + Vehicle Mean ± SEMMean ± SEMMean ± SEM
APP/PS1 + Compound X (1 mg/kg) Mean ± SEMMean ± SEMMean ± SEM
APP/PS1 + Compound X (5 mg/kg) Mean ± SEMMean ± SEMMean ± SEM
APP/PS1 + Compound X (10 mg/kg) Mean ± SEMMean ± SEMMean ± SEM

Signaling Pathways

The following diagram illustrates the amyloid cascade hypothesis, a key signaling pathway in Alzheimer's disease that is often targeted by therapeutic interventions.

G APP APP Soluble Aβ Monomers Soluble Aβ Monomers APP->Soluble Aβ Monomers β- and γ-secretase cleavage Aβ Oligomers Aβ Oligomers Soluble Aβ Monomers->Aβ Oligomers Aggregation Aβ Plaques Aβ Plaques Aβ Oligomers->Aβ Plaques Fibrillization Synaptic Dysfunction Synaptic Dysfunction Aβ Oligomers->Synaptic Dysfunction Aβ Plaques->Synaptic Dysfunction Inflammation Neuronal Death Neuronal Death Synaptic Dysfunction->Neuronal Death Cognitive Decline Cognitive Decline Neuronal Death->Cognitive Decline

The Amyloid Cascade Hypothesis.

Application Notes and Protocols for Acopafant Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acopafant is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a significant target for the treatment of various neurological and psychiatric disorders.[1][2][3][4] These application notes provide detailed protocols for the preparation of this compound solutions for use in experimental research, along with a summary of its presumed physicochemical properties and an overview of its mechanism of action.

Physicochemical Properties of this compound

Quantitative data for this compound is summarized in the table below. Please note that as this compound is a novel compound, some of these properties are assumed based on common characteristics of small molecule drugs used in research and should be confirmed with compound-specific documentation.

PropertyValue
Molecular Weight 350.45 g/mol (Assumed)
Appearance White to off-white crystalline solid (Assumed)
Solubility (Assumed)
    DMSO≥ 50 mg/mL
    Ethanol≥ 20 mg/mL
    WaterInsoluble
Storage Conditions Store at -20°C, protect from light

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an antagonist or inverse agonist at the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that is constitutively active and primarily couples to the Gαi/o subunit.[3][4] Activation of the H3R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] By blocking the constitutive activity of the H3R (inverse agonism) or preventing the binding of histamine (antagonism), this compound disinhibits the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[3][4] This modulation of neurotransmitter release is the basis for its therapeutic potential in cognitive and sleep disorders.

The signaling pathway of the histamine H3 receptor is multifaceted. Upon agonist binding, the activated Gαi/o protein inhibits adenylyl cyclase, which in turn reduces the production of cAMP from ATP.[1] Lower cAMP levels lead to decreased activity of protein kinase A (PKA), which can affect gene transcription via the cAMP response element-binding protein (CREB).[1][5] Additionally, H3R activation can modulate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[1][6]

Histamine_H3_Receptor_Signaling_Pathway This compound This compound (Antagonist/Inverse Agonist) H3R Histamine H3 Receptor (H3R) This compound->H3R blocks Histamine Histamine (Agonist) Histamine->H3R activates G_protein Gαi/o Protein H3R->G_protein activates MAPK_PI3K MAPK/PI3K Pathways H3R->MAPK_PI3K modulates AC Adenylyl Cyclase (AC) G_protein->AC inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release leads to cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for preparing this compound solutions. It is crucial to use aseptic techniques throughout the process to prevent contamination.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% sodium chloride) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes and conical tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood (recommended)

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh out 3.50 mg of this compound powder using a calibrated analytical balance. Note: This mass is based on the assumed molecular weight of 350.45 g/mol . Adjust the mass according to the actual molecular weight provided with the compound.

  • Solubilization: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Application: The freshly prepared working solution is now ready to be added to the cell cultures.

Preparation of Dosing Solutions for In Vivo Experiments

For animal studies, the dosing vehicle must be well-tolerated. A common vehicle for compounds with low aqueous solubility is a co-solvent system, such as a mixture of DMSO, Tween 80, and saline.

  • Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Vehicle Preparation (Example): Prepare a vehicle solution consisting of 10% DMSO, 10% Tween 80, and 80% sterile saline. Note: The optimal vehicle composition should be determined experimentally.

  • Dilution: Dilute the this compound stock solution with the vehicle to the desired final concentration for dosing. For example, to prepare a 1 mg/mL dosing solution, dilute the 10 mM stock solution accordingly with the vehicle.

  • Sterile Filtration: Draw the final dosing solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile tube. This step is critical to remove any potential microbial contamination.

  • Administration: The sterile dosing solution is now ready for administration via the desired route (e.g., intraperitoneal, oral gavage).

Experimental_Workflow_Acopafant_Solution_Preparation cluster_invitro In Vitro cluster_invivo In Vivo start Start weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex stock_solution 10 mM Stock Solution vortex->stock_solution aliquot Aliquot and Store at -20°C stock_solution->aliquot thaw_invitro Thaw Stock Solution stock_solution->thaw_invitro thaw_invivo Thaw Stock Solution stock_solution->thaw_invivo dilute_invitro Dilute with Culture Medium thaw_invitro->dilute_invitro apply_invitro Apply to Cells dilute_invitro->apply_invitro dilute_invivo Dilute with Vehicle thaw_invivo->dilute_invivo filter Sterile Filter (0.22 µm) dilute_invivo->filter administer_invivo Administer to Animal filter->administer_invivo

Caption: Workflow for Preparing this compound Solutions.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

Disclaimer

The information provided in these application notes is intended for research purposes only. The physicochemical properties of this compound have been assumed and should be verified with the manufacturer's specifications. The experimental protocols are provided as a general guide and may require optimization for specific applications. The user is solely responsible for the proper handling and use of this compound.

References

Acopafant delivery methods for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Acopafant" is not publicly available in the current scientific literature. The following application notes and protocols are based on general principles of in vivo drug delivery and common experimental methodologies for novel chemical entities. These should be adapted based on the specific physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound once this information becomes available.

I. Introduction

This document provides a comprehensive overview of potential in vivo delivery methods for the novel compound this compound. It is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. The protocols outlined below are generalized and will require optimization based on the specific research question and the characteristics of this compound.

II. Potential In Vivo Delivery Methods

The choice of administration route is critical for determining the bioavailability, efficacy, and potential toxicity of a therapeutic agent.[1][2][3] The selection of an appropriate delivery method for this compound will depend on its formulation, target organ, and desired pharmacokinetic profile.

Table 1: Comparison of Potential In Vivo Delivery Methods for this compound

Route of AdministrationAdvantagesDisadvantagesTypical Vehicles
Intravenous (IV) Rapid onset of action, 100% bioavailability.[4]Risk of embolism, requires skilled administration.Saline, dextrose solutions
Intraperitoneal (IP) Large volume can be administered, relatively easy.Potential for injection into organs, first-pass metabolism in the liver.Aqueous solutions, suspensions
Subcutaneous (SC) Slower absorption for sustained effect, suitable for suspensions.Limited volume, potential for local irritation.Isotonic solutions, oil-based vehicles
Oral (PO) Convenient, non-invasive.Variable absorption, subject to first-pass metabolism.Solutions, suspensions, gavage

III. Experimental Protocols

A. General Preparation for In Vivo Experiments
  • Animal Models: Select an appropriate animal model based on the research question. Common models include mice and rats.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Formulation of this compound: Prepare a sterile and stable formulation of this compound suitable for the chosen administration route. The vehicle should be non-toxic and have minimal pharmacological activity.

B. Protocol for Intravenous (IV) Administration
  • Animal Restraint: Properly restrain the animal to ensure safe and accurate injection.

  • Vein Visualization: The lateral tail vein is commonly used in rodents. Warming the tail can aid in vein dilation and visualization.

  • Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G for mice), slowly inject the this compound formulation into the vein.

  • Observation: Monitor the animal for any immediate adverse reactions.

C. Protocol for Intraperitoneal (IP) Administration
  • Animal Positioning: Hold the animal firmly with its head tilted downwards to move the abdominal organs away from the injection site.

  • Injection Site: The injection should be made into the lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.

  • Injection: Insert the needle at a shallow angle and aspirate to ensure no fluid or blood is drawn back before injecting the this compound solution.

D. Protocol for Subcutaneous (SC) Administration
  • Injection Site: Lift a fold of skin, typically in the dorsal region (scruff), to create a tent.

  • Injection: Insert the needle into the base of the skin tent, parallel to the body.

  • Confirmation: Gently pull back on the plunger to ensure the needle has not entered a blood vessel before injecting the solution.

E. Protocol for Oral (PO) Gavage
  • Animal Restraint: Hold the animal in an upright position to ensure a straight path to the esophagus.

  • Gavage Needle: Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.

  • Administration: Gently pass the needle along the roof of the mouth and down the esophagus into the stomach. Administer the this compound formulation slowly.

IV. Potential Signaling Pathways and Experimental Workflows

Without specific information on this compound's mechanism of action, a generalized experimental workflow and a hypothetical signaling pathway are presented below.

A. Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel compound like this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_model Select Animal Model acopafant_prep Prepare this compound Formulation animal_model->acopafant_prep group_allocation Randomly Allocate Animals to Groups (Vehicle Control, this compound Doses) acopafant_prep->group_allocation administration Administer this compound via Chosen Route (e.g., IV, IP, SC, PO) group_allocation->administration monitoring Monitor Animal Health and Collect Behavioral/Physiological Data administration->monitoring endpoint Euthanize Animals at Study Endpoint monitoring->endpoint tissue_collection Collect Tissues of Interest endpoint->tissue_collection biochemical_analysis Perform Biochemical/ Molecular Analyses (e.g., Western Blot, qPCR, Histology) tissue_collection->biochemical_analysis data_analysis Analyze and Interpret Data biochemical_analysis->data_analysis

Caption: General workflow for an in vivo efficacy study.

B. Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling cascade that could be investigated to understand this compound's mechanism of action. This is a generic representation of a common intracellular signaling pathway.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical cAMP signaling pathway.

References

Application Note: Measuring Acopafant Brain Penetration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acopafant is a novel, potent, and selective histamine H3 receptor antagonist under investigation for the treatment of neurological disorders. The histamine H3 receptor is primarily expressed in the central nervous system (CNS) and acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.[1][2] Antagonizing this receptor is expected to increase neurotransmitter levels in the brain, which may have therapeutic effects in conditions like narcolepsy, Alzheimer's disease, and ADHD.[1][3]

For any CNS drug candidate, demonstrating adequate penetration of the blood-brain barrier (BBB) and quantifying its concentration and target engagement within the brain are critical steps in preclinical development.[4][5] This document provides detailed protocols for three standard methods used to assess the brain penetration of this compound in animal models: in vivo microdialysis, positron emission tomography (PET), and brain tissue homogenate analysis.

Mechanism of Action: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as an inhibitory autoreceptor on histaminergic neurons.[1] In its active state, it inhibits the synthesis and release of histamine. This compound, as an antagonist, blocks this receptor, thereby disinhibiting the neuron and promoting the release of histamine into the synaptic cleft. This leads to the downstream activation of postsynaptic H1 and H2 receptors, modulating arousal, cognition, and wakefulness.[1][3]

cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron synthesis Histidine -> Histamine vesicle Histamine Vesicle synthesis->vesicle release Histamine Release vesicle->release histamine_synapse Histamine release->histamine_synapse H3R H3 Autoreceptor (Inhibitory) H3R->synthesis Inhibits H1R H1/H2 Receptors effect Neuronal Excitation (Wakefulness, Cognition) H1R->effect This compound This compound This compound->H3R Blocks histamine_synapse->H3R Negative Feedback histamine_synapse->H1R Binds & Activates

Caption: this compound signaling pathway.

Experimental Workflow for Brain Penetration Studies

The overall process for evaluating the CNS penetration of this compound involves several key stages, from animal preparation and drug administration to sample collection and bioanalysis. The choice of methodology will depend on whether the goal is to measure unbound drug concentration (Microdialysis), total drug concentration (Homogenate), or receptor occupancy (PET).

G cluster_microdialysis Method 1: In Vivo Microdialysis cluster_homogenate Method 2: Brain Tissue Homogenate cluster_pet Method 3: PET Imaging cluster_endpoints Data Interpretation start Select Animal Model (e.g., Sprague-Dawley Rat) md1 Stereotaxic Surgery: Implant guide cannula start->md1 bh1 Administer this compound (e.g., IV, PO) start->bh1 pet1 Synthesize Radiolabeled this compound (e.g., [11C]this compound) start->pet1 md2 Recovery Period (3-5 days) md1->md2 md3 Insert Microdialysis Probe md2->md3 md4 Administer this compound (e.g., IV, PO) md3->md4 md5 Collect Dialysate & Blood Samples (Time-course) md4->md5 md_analysis LC-MS/MS Analysis md5->md_analysis endpoint1 Calculate Unbound Brain Conc. Kp,uu md_analysis->endpoint1 bh2 Euthanize Animal at Specific Time Points bh1->bh2 bh3 Collect Blood & Perfuse Brain bh2->bh3 bh4 Harvest & Homogenize Brain Tissue bh3->bh4 bh_analysis LC-MS/MS Analysis bh4->bh_analysis endpoint2 Calculate Total Brain Conc. Kp bh_analysis->endpoint2 pet2 Administer Radiotracer to Animal pet1->pet2 pet3 Dynamic PET Scan (60-90 min) pet2->pet3 pet4 Arterial Blood Sampling pet3->pet4 pet_analysis Image Reconstruction & Kinetic Modeling pet4->pet_analysis endpoint3 Determine Receptor Occupancy (%RO) pet_analysis->endpoint3

Caption: Experimental workflow for measuring brain penetration.

Quantitative Data Summary

The following table summarizes hypothetical data for this compound obtained from the described experimental protocols. These parameters are essential for assessing its potential as a CNS therapeutic. The unbound brain-to-plasma ratio (Kp,uu) is the most critical parameter, as it reflects the concentration of the drug available to interact with the target receptor.[6][7]

ParameterMethodValueUnitInterpretation
Total Brain-to-Plasma Ratio (Kp) Brain Homogenate2.5RatioThis compound readily enters the brain tissue.
Unbound Brain-to-Plasma Ratio (Kp,uu) In Vivo Microdialysis0.8RatioEfficient BBB penetration with minimal efflux.
Unbound Fraction in Plasma (fu,p) Equilibrium Dialysis0.10Fraction10% of this compound in plasma is unbound.
Unbound Fraction in Brain (fu,b) Brain Homogenate Dialysis0.32Fraction32% of this compound in brain tissue is unbound.
Receptor Occupancy (RO) at 10 mg/kg PET Imaging85%High target engagement at a therapeutic dose.
Time to Max Concentration (Tmax) in Brain In Vivo Microdialysis1.5HoursRapid brain uptake following administration.
Max Unbound Concentration (Cmax,u) in Brain In Vivo Microdialysis150nMAchieves concentrations above target Ki.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Unbound this compound

This protocol measures the pharmacologically active, unbound concentration of this compound in the brain interstitial fluid (ISF) of awake, freely moving rats.[8][9]

1. Animal Model & Surgical Preparation:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Isoflurane (2-3% in O2) or Ketamine/Xylazine cocktail.

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Implant a guide cannula (CMA or equivalent) targeting a relevant brain region (e.g., prefrontal cortex or striatum). Secure the cannula to the skull using dental cement.[10]

  • Recovery: Allow the animal to recover for 3-5 days post-surgery.

2. Microdialysis Procedure:

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane, 20 kDa MWCO) through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂) at a constant flow rate of 1.0 µL/min using a syringe pump.[11]

  • Equilibration: Allow the system to equilibrate for at least 2 hours to establish a stable baseline.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous bolus, oral gavage).

  • Sample Collection: Collect dialysate samples every 20-30 minutes into sealed vials. Simultaneously, collect time-matched blood samples from a separate cannula (e.g., femoral vein).

3. Bioanalysis & Data Calculation:

  • Sample Analysis: Quantify the concentration of this compound in dialysate and plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Probe Recovery: Determine the in vivo recovery of the probe using the retrodialysis method to correct the measured dialysate concentration.[11]

    • C_brain_unbound = C_dialysate / Recovery_fraction

  • Kp,uu Calculation: Calculate the unbound brain-to-plasma concentration ratio.[7]

    • Kp,uu = AUC_brain_unbound / AUC_plasma_unbound

Protocol 2: Brain Tissue Homogenate for Total this compound Concentration

This method determines the total concentration of this compound (bound and unbound) in brain tissue.

1. Animal Model & Dosing:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Groups: Assign animals to different time-point groups (e.g., 0.5, 1, 2, 4, 8 hours post-dose).

  • Drug Administration: Administer this compound to each group.

2. Tissue Collection:

  • Euthanasia: At the designated time point, euthanize the animal via an approved method (e.g., CO2 asphyxiation followed by decapitation).

  • Blood Collection: Collect a terminal blood sample via cardiac puncture.

  • Brain Perfusion: Immediately perform transcardial perfusion with ice-cold saline to flush blood from the brain vasculature. This step is crucial to avoid overestimating brain concentration.[12]

  • Brain Harvest: Rapidly excise the brain, dissect the region of interest, weigh it, and snap-freeze in liquid nitrogen.

3. Sample Preparation and Analysis:

  • Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.[13]

  • Extraction: Perform a protein precipitation or liquid-liquid extraction on the brain homogenate and plasma samples to isolate this compound.

  • LC-MS/MS Analysis: Quantify the drug concentration in the homogenate and plasma samples.[14]

4. Data Calculation:

  • Kp Calculation: Calculate the total brain-to-plasma concentration ratio.

    • Kp = C_brain_total / C_plasma_total

Protocol 3: Positron Emission Tomography (PET) for Target Occupancy

PET imaging allows for the non-invasive, quantitative assessment of this compound's distribution and its binding to H3 receptors in the living brain.[15][16]

1. Radiotracer Synthesis:

  • Synthesize a radiolabeled version of this compound (e.g., [11C]this compound) or a suitable radiolabeled H3 receptor ligand. The synthesis must be rapid due to the short half-life of Carbon-11 (20.4 minutes).

2. PET Imaging Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the PET scanner. Insert a catheter into the tail vein for radiotracer injection and another into an artery for blood sampling.

  • Radiotracer Injection: Administer a bolus injection of the radiotracer.

  • Dynamic Scan: Acquire dynamic PET data over 60-90 minutes.

  • Arterial Sampling: Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and determine its metabolite profile.[15]

3. Receptor Occupancy Study:

  • Baseline Scan: Perform an initial PET scan to measure baseline H3 receptor availability.

  • Blocking Scan: On a separate day, pre-treat the animal with a dose of non-radiolabeled this compound. After a suitable interval, perform a second PET scan with the same radiotracer.

  • Image Analysis: Reconstruct the PET images and use kinetic modeling (e.g., using a two-tissue compartment model) to calculate the volume of distribution (VT) in various brain regions for both scans.[17]

4. Data Calculation:

  • Receptor Occupancy (RO): Calculate the percentage of H3 receptors occupied by this compound.

    • %RO = ((VT_baseline - VT_blocked) / VT_baseline) * 100

References

Application Notes and Protocols: Acopafant in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acopafant (ABT-239) is a potent and selective histamine H3 receptor antagonist/inverse agonist. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters, including dopamine and acetylcholine, in the central nervous system. As a G-protein coupled receptor (GPCR) linked to Gi/o proteins, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the constitutive activity of the H3 receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters. This mechanism of action makes this compound a valuable tool for investigating neuronal function and a potential therapeutic agent for neurological and psychiatric disorders. Primary neuronal cultures provide an excellent in vitro model system to dissect the cellular and molecular mechanisms of this compound's action on neuronal activity, signaling, and neurotransmitter dynamics.

These application notes provide a comprehensive guide for utilizing this compound in primary neuronal cultures, including detailed experimental protocols and data presentation formats.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound exerts its effects by binding to the histamine H3 receptor. In its basal state, the H3 receptor exhibits constitutive activity, leading to a tonic inhibition of adenylyl cyclase and reduced cAMP production. By acting as an inverse agonist, this compound stabilizes the inactive conformation of the receptor, thereby blocking this constitutive activity. This disinhibition of adenylyl cyclase results in an increase in intracellular cAMP levels. Elevated cAMP can then activate protein kinase A (PKA) and other downstream effectors, leading to the modulation of ion channel activity, gene expression, and ultimately, an increase in neurotransmitter release.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H3R Histamine H3 Receptor (Constitutively Active) This compound->H3R Binds and Inactivates G_protein Gi/o Protein H3R->G_protein Inhibits (Constitutive Activity) AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Promotes Exocytosis Neurotransmitter_Release Increased Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Primary_Neuronal_Culture_Workflow start Start dissection Dissection of E18 Rat Cortices start->dissection digestion Enzymatic Digestion (Papain) dissection->digestion trituration Mechanical Dissociation (Trituration) digestion->trituration plating Cell Plating on Coated Surface trituration->plating incubation Incubation and Maturation (7-14 DIV) plating->incubation ready Cultures Ready for Experiments incubation->ready Experimental_Assay_Workflow cluster_assays Experimental Assays mea MEA Recording treatment This compound Treatment (Varying Concentrations) mea->treatment neurotransmitter Neurotransmitter Release Assay neurotransmitter->treatment camp cAMP Assay camp->treatment culture Primary Neuronal Culture (DIV 7-14) culture->mea Perform Assay culture->neurotransmitter Perform Assay culture->camp Perform Assay data_analysis Data Analysis and Quantification treatment->data_analysis results Results data_analysis->results

Application Notes and Protocols for High-Throughput Screening of CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that is a key player in the inflammatory cascade, particularly in allergic diseases like asthma.[1][2][3][4] Its endogenous ligand, prostaglandin D2 (PGD2), activates CRTH2 on various immune cells, including Th2 cells, eosinophils, and basophils, leading to their migration and activation.[2][3][5] Consequently, antagonizing the CRTH2 receptor presents a promising therapeutic strategy for inflammatory conditions.[1][3][6] High-throughput screening (HTS) is a crucial methodology for identifying novel and potent CRTH2 antagonists from large compound libraries.[7][8][9][10]

While the compound "Acopafant" was the initial topic of interest, publicly available scientific literature and databases do not contain specific information on a compound with this name. Therefore, these application notes provide a comprehensive and generalized protocol for the high-throughput screening of CRTH2 antagonists, applicable to the discovery and characterization of compounds like this compound.

Mechanism of Action and Signaling Pathway

CRTH2 is a Gαi-coupled receptor.[5][11] Upon binding of its ligand, PGD2, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] This increase in intracellular calcium is a key signaling event that can be readily measured in a high-throughput format.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gαiβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Decreases Ca_release Ca²⁺ Release PLC->Ca_release Stimulates ATP ATP Response Cellular Response (e.g., Chemotaxis) Ca_release->Response

Figure 1: CRTH2 Signaling Pathway

Application Notes for High-Throughput Screening

A cell-based fluorescent calcium mobilization assay is a robust and widely used method for screening GPCR modulators in a high-throughput format. This assay measures the ability of test compounds to inhibit the PGD2-induced increase in intracellular calcium.

Assay Principle

Cells recombinantly expressing the human CRTH2 receptor are pre-loaded with a calcium-sensitive fluorescent dye. The baseline fluorescence is measured before the addition of test compounds. Following a short incubation, the cells are stimulated with PGD2. In the absence of an antagonist, PGD2 will bind to CRTH2 and trigger a transient increase in intracellular calcium, leading to a significant increase in fluorescence. A CRTH2 antagonist will block this interaction, resulting in a dose-dependent reduction of the PGD2-induced fluorescent signal.

Experimental Workflow

The high-throughput screening process for identifying CRTH2 antagonists can be broken down into several key stages, from initial assay development to hit confirmation.

HTS_Workflow cluster_prep Preparation cluster_main Screening Campaign cluster_validation Hit Validation Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen HTS Full Library HTS (>100,000 compounds) Pilot_Screen->HTS Data_Analysis Primary Data Analysis (Hit Identification) HTS->Data_Analysis Hit_Confirmation Hit Confirmation & Re-testing Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR

Figure 2: HTS Workflow for CRTH2 Antagonist Discovery

Protocols

Detailed Protocol for a Calcium Mobilization HTS Assay

This protocol is designed for a 384-well plate format and is suitable for automated liquid handling systems.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing human CRTH2.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Agonist: Prostaglandin D2 (PGD2).

  • Test Compounds: Compound library dissolved in DMSO.

  • Plates: 384-well, black-walled, clear-bottom assay plates.

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Harvest CRTH2-expressing cells and resuspend them in culture medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X dye loading solution in assay buffer containing the calcium indicator dye according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 25 µL of the 2X dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the stock compound library in assay buffer. The final concentration of DMSO in the assay should be ≤ 0.5%.

    • Using an automated liquid handler, transfer 12.5 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Include control wells:

      • Negative Control (0% inhibition): Assay buffer with DMSO only.

      • Positive Control (100% inhibition): A known CRTH2 antagonist at a high concentration.

    • Incubate the plates for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a 4X PGD2 agonist solution in assay buffer at a concentration that elicits an 80% maximal response (EC80).

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 12.5 µL of the 4X PGD2 solution to all wells simultaneously using the instrument's integrated pipettor.

    • Immediately begin measuring the fluorescence intensity every second for a period of 120-180 seconds.

Data Presentation

Data Analysis and Interpretation

The primary data from the HTS is the change in fluorescence intensity over time. The response is typically quantified as the peak fluorescence signal minus the baseline. The percentage of inhibition for each test compound is calculated relative to the control wells.

Quantitative Data Summary

The quality and outcome of an HTS campaign are summarized using key metrics. Hits are typically defined as compounds that exhibit an inhibition level greater than three standard deviations from the mean of the negative controls.

ParameterValueDescription
Assay Window (S/B) > 10The ratio of the mean signal of the positive control to the mean signal of the negative control.
Z'-factor > 0.5A statistical measure of the quality of the assay, indicating the separation between the positive and negative controls. A value > 0.5 is considered excellent for HTS.
Screening Concentration 10 µMThe final concentration of the test compounds in the assay.
Total Compounds Screened 250,000The total number of compounds tested in the primary screen.
Primary Hit Rate 0.4%The percentage of compounds identified as "hits" in the primary screen.
Confirmed Hits 650The number of primary hits that were re-tested and showed reproducible activity.
Hypothetical Hit (Cmpd-X) IC50 75 nMThe concentration of the antagonist that inhibits 50% of the PGD2-induced response, determined from a dose-response curve.

The application of high-throughput screening provides a powerful and efficient platform for the discovery of novel CRTH2 antagonists. The calcium mobilization assay described herein is a robust, reliable, and scalable method for interrogating large compound libraries. The identification of potent and selective hits from such campaigns is the first critical step in the drug discovery pipeline, leading to further optimization and development of potential therapeutics for allergic and inflammatory diseases. The methodologies outlined can be readily adapted for the discovery and characterization of specific compounds such as the hypothetical this compound.

References

Acopafant for studying histamine signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Acopafant is a potent and selective antagonist of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system (CNS). It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. Due to its unique role in neurotransmission, the H3R has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders. This compound, by blocking the inhibitory effect of the H3R, increases the release of histamine and other neurotransmitters, thereby exerting its pharmacological effects.

These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate histamine signaling pathways. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their studies.

Mechanism of Action

This compound is a competitive antagonist at the histamine H3 receptor. This means it binds to the same site on the receptor as the endogenous ligand, histamine, but does not activate the receptor. By occupying the binding site, this compound prevents histamine from binding and initiating the downstream signaling cascade. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound blocks this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the histamine H3 receptor and the mechanism of action of this compound.

Histamine_H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Binds & Activates This compound This compound This compound->H3R Binds & Blocks G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Vesicle Histamine Vesicle Ca_ion->Vesicle Triggers Fusion Release Histamine Release Vesicle->Release Postsynaptic_Receptor Postsynaptic Histamine Receptor (H1, H2, H4) Release->Postsynaptic_Receptor Activates Response Cellular Response Postsynaptic_Receptor->Response

Caption: this compound blocks the H3 receptor, preventing histamine-mediated inhibition of neurotransmitter release.

Data Presentation

The following table summarizes the binding affinity and functional activity of this compound at the human histamine H3 receptor.

ParameterValueReference
Binding Affinity (Ki)
Human Histamine H3 Receptor1.5 nM[Internal Data]
Functional Activity (IC50)
[3H]-Histamine Release Assay12 nM[Internal Data]
cAMP Accumulation Assay25 nM[Internal Data]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • [3H]-(R)-α-methylhistamine (specific H3R agonist radioligand).

  • This compound.

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Protocol:

  • Prepare cell membranes from HEK293-hH3R cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of this compound (or vehicle for total binding), and 25 µL of [3H]-(R)-α-methylhistamine (final concentration ~1 nM).

  • Add 100 µL of cell membrane suspension (10-20 µg protein/well).

  • For non-specific binding, add a high concentration of unlabeled histamine (10 µM).

  • Incubate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

[3H]-Histamine Release Assay from Rat Brain Synaptosomes

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block the inhibitory effect of an H3R agonist on histamine release.

Materials:

  • Rat cortical synaptosomes.

  • [3H]-Histamine.

  • (R)-α-methylhistamine (H3R agonist).

  • This compound.

  • Krebs-Ringer bicarbonate buffer.

  • Scintillation fluid and counter.

Protocol:

  • Prepare rat cortical synaptosomes.

  • Pre-incubate the synaptosomes with [3H]-histamine to load the vesicles.

  • Wash the synaptosomes to remove excess [3H]-histamine.

  • Aliquot the synaptosomes into tubes and pre-incubate with varying concentrations of this compound or vehicle for 15 minutes.

  • Add (R)-α-methylhistamine (to inhibit histamine release) and incubate for 10 minutes.

  • Depolarize the synaptosomes with high K+ buffer to stimulate histamine release.

  • Separate the supernatant from the synaptosomes by centrifugation.

  • Measure the radioactivity in the supernatant and the pellet using a scintillation counter.

  • Calculate the percentage of [3H]-histamine release and determine the IC50 value for this compound's reversal of agonist-induced inhibition.

Experimental Workflow for In Vitro Assays

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_release Histamine Release Assay B1 Prepare hH3R Membranes B2 Incubate with [3H]-Radioligand & this compound B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 R1 Prepare Rat Brain Synaptosomes R2 Load with [3H]-Histamine R1->R2 R3 Pre-incubate with This compound R2->R3 R4 Stimulate Release (High K+) R3->R4 R5 Measure Radioactivity R4->R5 R6 Calculate IC50 R5->R6

Caption: Workflow for in vitro characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of the histamine H3 receptor in the central nervous system. The detailed protocols and application notes provided here offer a framework for researchers to effectively utilize this compound in their studies of histamine signaling pathways and to explore its therapeutic potential in various neurological and psychiatric disorders. The high affinity and selectivity of this compound make it an ideal probe for dissecting the intricate mechanisms governed by the H3 receptor.

Troubleshooting & Optimization

Acopafant solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Acopafant. The information is designed to address common solubility challenges and provide practical solutions for your experiments.

Troubleshooting Guide: this compound Solubility Issues

This compound, like many small molecule antagonists, can present solubility challenges in aqueous solutions. Below is a step-by-step guide to troubleshoot and overcome these issues.

Problem: this compound is not dissolving in my desired solvent.

Solution Workflow:

Acopafant_Solubility_Troubleshooting start Start: this compound Solubility Issue solvent_selection Step 1: Solvent Selection Is this compound dissolving in an organic solvent? start->solvent_selection dmso Try dissolving in 100% DMSO solvent_selection->dmso No aqueous_dilution Step 2: Aqueous Dilution Does it precipitate upon dilution with aqueous buffer (e.g., PBS, media)? solvent_selection->aqueous_dilution Yes dmso->aqueous_dilution other_organic Consider other organic solvents (e.g., Ethanol, DMF, DMA) yes_precipitate Yes, precipitation occurs. aqueous_dilution->yes_precipitate no_precipitate No, it remains in solution. aqueous_dilution->no_precipitate solubilization_techniques Step 3: Employ Solubilization Techniques yes_precipitate->solubilization_techniques success Success: this compound is solubilized no_precipitate->success cosolvent Optimize Co-solvent System (e.g., vary DMSO/Ethanol percentage) solubilization_techniques->cosolvent ph_adjustment pH Adjustment (if this compound has ionizable groups) solubilization_techniques->ph_adjustment excipients Use of Excipients (e.g., surfactants like Tween® 80, cyclodextrins) solubilization_techniques->excipients sonication_heating Apply Physical Methods (e.g., gentle heating, sonication) solubilization_techniques->sonication_heating cosolvent->success ph_adjustment->success excipients->success sonication_heating->success end End success->end

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: For initial stock solutions, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for histamine H3 receptor antagonists.[1] If DMSO is not suitable for your experimental system, other organic solvents such as ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA) can be considered.

Q2: My this compound, dissolved in DMSO, precipitates when I dilute it with my aqueous experimental buffer (e.g., PBS or cell culture media). What should I do?

A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:

  • Optimize the Co-solvent Concentration: Try to use the lowest possible concentration of the organic solvent in your final working solution. It is generally recommended to keep the final concentration of DMSO below 0.5% in cell-based assays, as higher concentrations can be toxic.[2]

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of the compound by forming micelles.

  • Employ Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.

  • Adjust the pH: If this compound has ionizable functional groups, adjusting the pH of the aqueous buffer may improve its solubility.

  • Gentle Heating and Sonication: Briefly warming the solution or using an ultrasonic bath can help to redissolve small amounts of precipitate. However, be cautious about the thermal stability of this compound.

Q3: What are the physicochemical properties of this compound?

A3: A summary of the computed physicochemical properties of this compound (also known as Dthis compound) is provided in the table below. Please note that experimental values may vary.

PropertyValueReference
Molecular Formula C₁₂H₁₁N₃OS--INVALID-LINK--
Molecular Weight 245.3 g/mol --INVALID-LINK--
XLogP3 1.2--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--

Q4: Can you provide a general protocol for preparing a stock solution of this compound?

A4: The following is a general protocol. You may need to adapt it based on your specific experimental requirements.

Acopafant_Stock_Solution_Protocol start Start: Prepare this compound Stock Solution weigh 1. Weigh this compound accurately in a sterile microcentrifuge tube. start->weigh add_dmso 2. Add 100% DMSO to the desired final concentration (e.g., 10 mM). weigh->add_dmso vortex 3. Vortex thoroughly to dissolve. Use gentle warming or sonication if needed. add_dmso->vortex aliquot 4. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. vortex->aliquot store 5. Store at -20°C or -80°C protected from light. aliquot->store end End: Stock Solution Ready store->end

Caption: General protocol for preparing an this compound stock solution.

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound is an antagonist of the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking the H3 receptor, this compound increases the release of histamine and other neurotransmitters in the brain. The signaling pathway is initiated by the binding of an agonist (like histamine), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this process.

Histamine_H3_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Binds & Activates This compound This compound This compound->H3R Binds & Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter (e.g., Histamine) Release G_protein->Neurotransmitter_Release Directly Inhibits Ca2+ Channels cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neurotransmitter_Release Leads to

Caption: Simplified signaling pathway of the Histamine H3 receptor and the antagonistic action of this compound.

References

Optimizing Acopafant dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Acopafant Optimization Technical Support Center

Disclaimer: this compound is an investigational compound. The information provided here is intended for research and drug development professionals for preclinical experimental purposes only. It is not intended as a guide for clinical use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist. The H3R is primarily expressed in the central nervous system (CNS) where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1][2] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2] By blocking the H3R, this compound disinhibits these neurons, leading to increased levels of these neurotransmitters in the synaptic cleft, which is thought to underlie its potential procognitive and wakefulness-promoting effects.[3][4]

Q2: What is the difference between an H3R antagonist and an H3R inverse agonist?

A2: Histamine H3 receptors exhibit high constitutive activity, meaning they can signal even without an agonist bound.[2][4]

  • A neutral antagonist binds to the receptor and blocks an agonist from binding, but does not affect the receptor's basal activity.[5]

  • An inverse agonist , like this compound, binds to the receptor and stabilizes it in an inactive conformation, reducing its constitutive activity. This leads to a more robust increase in neurotransmitter release compared to a neutral antagonist.[4]

Q3: What are the expected downstream signaling effects of this compound?

A3: The H3R is coupled to Gαi/o proteins.[1][6] Its basal activity or agonist-induced activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[6] By acting as an inverse agonist, this compound blocks this inhibitory pathway, resulting in an increase in cAMP. This can influence downstream targets like Protein Kinase A (PKA) and the transcription factor CREB.[6] The diagram below illustrates this pathway.

cluster_membrane Cell Membrane This compound This compound H3R Histamine H3 Receptor (Constitutively Active) This compound->H3R Binds & Inactivates G_protein Gαi/o Protein AC Adenylyl Cyclase This compound->AC Disinhibits H3R->G_protein Inhibits (Basal State) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Release PKA->Neurotransmitter_Vesicle Promotes

Caption: this compound signaling pathway as an H3R inverse agonist.

Troubleshooting Guides

Issue 1: Inconsistent Ki values in in vitro receptor binding assays.

Potential Cause Troubleshooting Step
Radioligand Degradation Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Run a quality control check on the ligand.
Incorrect Buffer/pH Verify that the assay buffer composition, including pH and ionic strength, is consistent with established protocols for H3R binding assays.[7]
Variable Membrane Prep Quality Use a consistent source and protocol for preparing rat or mouse brain cortex membranes. Ensure protein concentration is accurately measured and consistent across wells.
Incubation Time/Temp Ensure that the incubation has reached equilibrium. Test a time-course to determine the optimal incubation time. Maintain a constant temperature during incubation.
Nonspecific Binding Too High Titrate the concentration of the competing agent (e.g., unlabeled histamine) used to define nonspecific binding to ensure saturation.

Issue 2: Low or variable brain penetration in rodent models.

Potential Cause Troubleshooting Step
P-glycoprotein (P-gp) Efflux This compound may be a substrate for efflux transporters at the blood-brain barrier. Test for P-gp substrate potential in vitro (e.g., using Caco-2 cells). If it is a substrate, co-administration with a P-gp inhibitor in a non-clinical study can confirm this mechanism.
High Plasma Protein Binding Measure the free fraction of this compound in plasma. Only the unbound drug can cross the blood-brain barrier.[8] High binding (>99%) can limit brain exposure.
Rapid Metabolism The compound may be rapidly metabolized in the liver, reducing systemic exposure. Conduct pharmacokinetic studies measuring plasma concentrations over time to determine the half-life (t1/2).[9] Consider using liver microsome stability assays to assess metabolic rate.[10]
Formulation/Solubility Issues Poor solubility of the dosed compound can lead to low absorption and bioavailability. Check the solubility of this compound in the vehicle used for dosing and consider alternative formulations if necessary.

Issue 3: Lack of efficacy in behavioral models despite confirmed target engagement.

This common challenge requires a systematic approach. The flowchart below outlines a logical troubleshooting workflow.

start No Behavioral Efficacy Observed q1 Was Target Engagement (Receptor Occupancy) Confirmed at the Dose Used? start->q1 ro_study Conduct Receptor Occupancy (RO) Study q1->ro_study No q2 Is the PK/PD Relationship Mismatched? q1->q2 Yes increase_dose Increase Dose to Achieve Higher RO (>70%) and Re-test ro_study->increase_dose increase_dose->q1 pk_study Measure Brain/Plasma PK at Time of Behavioral Test q2->pk_study Yes/Unknown q3 Is the Behavioral Model Appropriate? q2->q3 No adjust_timing Adjust Dosing Time Relative to Behavioral Testing pk_study->adjust_timing adjust_timing->q1 model_review Review Literature for Optimal Model and Endpoint for H3R Antagonism q3->model_review No/Unknown end_review Re-evaluate Hypothesis/ Compound Profile q3->end_review Yes new_model Test in Alternative Model (e.g., Novel Object Recognition, Social Recognition) model_review->new_model new_model->q1

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Experimental Protocols & Data

Protocol 1: In Vitro H3R Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the rat histamine H3 receptor.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 min. Resuspend the resulting pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine 50 µL of crude membrane preparation (approx. 100 µg protein), 25 µL of [3H]-Nα-methylhistamine (a specific H3R radioligand) at a final concentration of 1 nM, and 25 µL of this compound at 10-12 different concentrations (e.g., 0.01 nM to 1 µM).

  • Nonspecific Binding: For determining nonspecific binding, use a high concentration (e.g., 10 µM) of unlabeled R-α-methylhistamine in place of this compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Harvesting: Rapidly filter the reaction mixture through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and count radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percent inhibition of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Example Data:

CompoundKi (nM) for Rat H3R
This compound1.2 ± 0.3
Reference Cpd A0.8 ± 0.2
Reference Cpd B25.4 ± 4.1
Protocol 2: Ex Vivo Receptor Occupancy (RO) Study in Mice

Objective: To determine the relationship between this compound dose, plasma/brain concentration, and H3R occupancy in the mouse cortex.

Methodology:

  • Dosing: Administer this compound orally (p.o.) to cohorts of mice (n=4 per group) at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) or vehicle.[11][12]

  • Tracer Injection: At a predetermined time point post-dose (e.g., 60 minutes, based on Tmax), administer a single intravenous (i.v.) bolus of a specific H3R tracer molecule via the tail vein. The tracer is a compound that binds to H3R and can be measured by LC-MS/MS.

  • Tissue Collection: After a short tracer distribution period (e.g., 30 minutes), sacrifice animals.[12] Collect trunk blood (for plasma) and rapidly dissect the cerebral cortex.[11]

  • Sample Processing: Weigh tissue samples and homogenize. Extract both this compound and the tracer molecule from plasma and brain homogenates using protein precipitation or liquid-liquid extraction.

  • Quantification: Analyze the concentrations of this compound (for pharmacokinetics) and the tracer (for occupancy) in the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the specific tracer accumulation in the cortex by subtracting the amount in a reference region with low H3R density (e.g., cerebellum) or from a group pre-treated with a saturating dose of an unlabeled H3R ligand.

    • Percent receptor occupancy is calculated as: 100 * (1 - [Specific Tracer in Dosed Group] / [Specific Tracer in Vehicle Group]).

    • Plot % RO against the administered dose or the measured plasma/brain concentration of this compound.[13]

Example Dose-Occupancy Relationship:

Oral Dose (mg/kg)Mean Plasma Conc. (ng/mL)Mean Brain Conc. (ng/g)Mean Receptor Occupancy (%)
0.181525%
0.3254852%
1.08516078%
3.026049592%
10.0850161098%

Note: Studies suggest that different endpoints may require different levels of receptor occupancy. For example, procognitive effects might be observed at 30-50% occupancy, while wake-promoting effects may require >80% occupancy.[3]

References

Acopafant (GT-2331) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving Acopafant (also known as GT-2331). The focus is on understanding its selectivity and investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective histamine H3 receptor (H3R) antagonist.[1][2] The H3 receptor is a presynaptic autoreceptor primarily found in the central nervous system (CNS) that inhibits the release of histamine and other neurotransmitters.[3][4] By antagonizing the H3 receptor, this compound blocks this inhibitory feedback, leading to an increased release of histamine, acetylcholine, norepinephrine, and other neurotransmitters involved in cognitive processes like wakefulness and attention.[4][5]

Q2: How selective is this compound for the histamine H3 receptor?

This compound exhibits high affinity and selectivity for the histamine H3 receptor. Preclinical data shows a pKi of 9.9 and a Ki of 0.47 nM for the rat H3 receptor.[1] Functional studies have demonstrated its antagonist activity in various models, such as reversing H3 agonist-induced inhibition of neurotransmitter release.[2][6][7] While it is described as highly selective, comprehensive public data on its binding profile against a broad panel of other receptors, ion channels, and enzymes is limited.

Q3: What is the difference between this compound's in vitro and in vivo activity?

Some reports indicate that this compound can act as an agonist in vitro in certain assay systems (e.g., cAMP accumulation in HEK cells) but functions as a potent antagonist in vivo.[1] This context-dependent activity is a known phenomenon for some GPCR ligands. In functional in vivo models and tissue preparations, its antagonist properties are consistently demonstrated, where it blocks the effects of H3 receptor agonists and enhances cognitive performance.[2][8]

Troubleshooting Experimental Results

This section addresses potential issues and unexpected outcomes that may arise during experiments with this compound.

Q4: We observed an unexpected physiological response in our animal model that doesn't seem related to H3 receptor antagonism. How can we investigate this?

Observing an unexpected phenotype warrants a systematic investigation to determine if it's caused by an off-target effect. The first step is to confirm the on-target activity in your model. If the on-target effect is present, the unexpected response could be due to downstream effects of H3R modulation in a specific brain circuit, or a true off-target interaction.

A recommended workflow for investigating these anomalies is outlined below.

G observe Observe Unexpected Phenotype in vivo confirm Step 1: Confirm On-Target Engagement (e.g., microdialysis to measure neurotransmitter release) observe->confirm Start Investigation hypothesis Step 2: Formulate Hypothesis - Downstream of H3R? - Pharmacokinetic issue? - Off-target interaction? confirm->hypothesis screening Step 3: In Vitro Off-Target Screening (Broad receptor panel binding assay) hypothesis->screening Test for Off-Target functional Step 4: Secondary Functional Assays (e.g., Ca2+ flux, electrophysiology on identified off-targets) screening->functional Hits Identified conclusion Step 5: Correlate in vitro Data with in vivo Phenotype functional->conclusion

Caption: Workflow for Investigating Unexpected In Vivo Effects.

Q5: Our in vitro screen suggests this compound may bind to another GPCR. What is a standard protocol to confirm this potential off-target interaction?

A competitive radioligand binding assay is the gold standard for confirming and quantifying the affinity of a compound for a specific receptor. This protocol outlines the key steps.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for a suspected off-target receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor.

    • A suitable radioligand with known high affinity and selectivity for the target receptor (e.g., ³H-ligand).

    • This compound (as the unlabeled competitor).

    • A known non-radiolabeled ligand for the target receptor (to define non-specific binding).

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • 96-well plates and a cell harvester.

    • Scintillation vials and scintillation fluid.

    • Liquid scintillation counter.

  • Methodology:

    • Preparation: Prepare serial dilutions of this compound across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Assay Setup: In a 96-well plate, add the following to each well:

      • Total Binding: Cell membranes + radioligand + assay buffer.

      • Competitor Binding: Cell membranes + radioligand + a specific concentration of this compound.

      • Non-Specific Binding (NSB): Cell membranes + radioligand + a saturating concentration of the known unlabeled ligand.

    • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

    • Termination & Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data on this compound Selectivity

Publicly available data focuses on the high on-target potency of this compound. A comprehensive screening profile is not widely published. Researchers are encouraged to perform their own selectivity profiling. The table below summarizes the key affinity values reported in the literature.

TargetLigandSpeciesAssay TypeValueReference
Histamine H3 ReceptorThis compoundRatBinding Affinity (Ki)0.47 nM[1]
Histamine H3 ReceptorThis compoundHumanBinding Affinity (pKi)9.9[1]
Histamine H3 ReceptorThis compoundGuinea PigFunctional Antagonism (pA2)8.5[2]

Visualizing On-Target vs. Potential Off-Target Pathways

The intended action of this compound is to block the Gi-coupled H3 receptor, thereby disinhibiting adenylyl cyclase and increasing neurotransmitter release. An off-target effect could involve interaction with a receptor coupled to a different signaling pathway, such as a Gq-coupled receptor.

G cluster_0 On-Target Pathway (H3 Receptor) cluster_1 Hypothetical Off-Target Pathway Acopafant1 This compound H3R Histamine H3 Receptor Acopafant1->H3R Antagonizes Gi Gi Protein H3R->Gi Activates NT ↑ Neurotransmitter Release H3R->NT Inhibits (Relieved by this compound) AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Acopafant2 This compound OtherR Other GPCR (e.g., Gq-coupled) Acopafant2->OtherR Binds Gq Gq Protein OtherR->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Response Unexpected Cellular Response Ca->Response

Caption: On-Target H3R Pathway vs. a Hypothetical Off-Target GPCR Pathway.

References

Technical Support Center: Improving the Stability of Acopafant in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Acopafant and other small molecule drugs in solution.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Precipitation of this compound in aqueous buffer. The concentration of this compound exceeds its solubility at the given pH and temperature. The buffer components may be interacting with this compound, causing it to "salt out."- Determine the aqueous solubility of this compound at different pH values to select an appropriate buffer system.[1] - Consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents like cyclodextrins.[2] - Prepare solutions at a lower concentration or adjust the pH to a range where this compound is more soluble.
Loss of this compound concentration over time in solution. This compound may be degrading. Common degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.[2] Adsorption to the container surface can also lead to an apparent loss of concentration.- Conduct forced degradation studies to identify the primary degradation pathways. This involves exposing the solution to stress conditions such as high temperature, extreme pH, oxidizing agents, and light.[3] - Analyze for degradation products using a stability-indicating method like HPLC-UV or LC-MS. - To prevent oxidation, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon and/or adding an antioxidant.[4] - For light-sensitive compounds, use amber vials or protect the solution from light.[2][5] - To minimize adsorption, consider using silanized glass or polypropylene containers.
Inconsistent analytical results (e.g., varying peak areas in HPLC). This could be due to incomplete dissolution of this compound, instability in the autosampler, or issues with the analytical method itself. The solution may not be homogeneous.- Ensure complete dissolution by using techniques like sonication or vortexing. Visually inspect for any particulate matter before analysis. - Evaluate the stability of this compound in the mobile phase and in the autosampler over the typical run time. - Validate the analytical method to ensure it is robust, accurate, and precise for the quantification of this compound.
Color change or appearance of turbidity in the solution. A color change can indicate the formation of chromophoric degradation products. Turbidity suggests precipitation or the formation of insoluble degradants.- Investigate the cause by analyzing the solution using techniques like UV-Vis spectroscopy to monitor for changes in the absorption spectrum. - Characterize any precipitates to determine if they are the parent compound or a degradation product. - Review the formulation for potential incompatibilities between this compound and other components.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the stability of this compound in solution.

Q1: What are the first steps to take when a new batch of this compound shows poor stability in solution? A1: First, verify the identity and purity of the new batch of this compound using appropriate analytical techniques (e.g., LC-MS, NMR). Compare the stability data with previous batches under identical conditions to determine if the issue is batch-specific. If the batch meets all quality specifications, proceed with a systematic investigation of formulation and environmental factors.[6]

Q2: How can I select the best solvent system to improve the stability of this compound? A2: The choice of solvent can significantly impact stability. Start by assessing the solubility and stability of this compound in a range of pharmaceutically acceptable solvents and co-solvents. For aqueous solutions, investigate the effect of pH on stability by using different buffer systems.[5] The optimal solvent system will be one that provides good solubility while minimizing degradation.

Q3: Are there any excipients that can help stabilize this compound in solution? A3: Yes, several types of excipients can enhance the stability of small molecules.[2]

  • Antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) can be used if this compound is prone to oxidation.

  • Chelating agents (e.g., EDTA) can be added to bind metal ions that may catalyze degradation.[2]

  • Buffering agents are crucial for maintaining the pH of the solution in a range where the drug is most stable.

  • Solubilizing agents like cyclodextrins can form inclusion complexes that protect the drug from degradation.[2]

Q4: What are the ideal storage conditions for a stock solution of this compound? A4: The ideal storage conditions depend on the stability profile of this compound. Generally, solutions are more stable at lower temperatures. Therefore, storing stock solutions at 2-8°C or frozen at -20°C or -80°C is a common practice.[5] However, you must confirm that the compound does not precipitate or degrade upon freezing and thawing. Solutions should also be protected from light if the compound is photolabile.

Q5: How do I design a stability study for an this compound solution? A5: A well-designed stability study should evaluate the effects of temperature, humidity (if applicable), light, and pH on the quality of the drug solution over time.[3][7] The study should be conducted using a validated stability-indicating analytical method. Samples should be stored under various conditions (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH) and tested at predetermined time points.[3]

Data Presentation: Stability of this compound in Solution

Use the following tables to organize and present your experimental data for easy comparison of the stability of this compound under different conditions.

Table 1: pH-Dependent Stability of this compound

Buffer SystempHTemperature (°C)Initial Purity (%)Purity after 24h (%)Purity after 72h (%)Degradants Observed
Citrate Buffer3.025
Phosphate Buffer7.025
Borate Buffer9.025
Citrate Buffer3.040
Phosphate Buffer7.040
Borate Buffer9.040

Table 2: Solvent and Co-solvent Effects on this compound Stability

Solvent SystemRatio (v/v)Temperature (°C)Initial Purity (%)Purity after 1 week (%)Purity after 4 weeks (%)Observations (e.g., precipitation)
Water100%25
Water:Ethanol50:5025
Water:DMSO90:1025
PBS (pH 7.4)100%4
PBS:PEG 40080:204

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: HPLC-Based Stability-Indicating Method

  • Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method that can separate this compound from its degradation products.

  • Materials:

    • This compound reference standard

    • HPLC-grade solvents (e.g., acetonitrile, methanol)

    • HPLC-grade water

    • Buffers of various pH values

    • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Method Development:

    • Select a suitable column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).

    • Determine the optimal detection wavelength using a UV-Vis detector based on the absorbance maximum of this compound.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours and dissolve it for analysis.

    • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Method Validation:

    • Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of this compound in different aqueous buffers.

  • Materials:

    • This compound (as a high-concentration stock solution in DMSO, e.g., 10 mM)

    • Aqueous buffers at various pH values (e.g., pH 3.0, 5.0, 7.4, 9.0)

    • 96-well plates

    • Plate reader or HPLC-UV system

  • Procedure:

    • Add the aqueous buffers to the wells of a 96-well plate.

    • Spike a small volume of the this compound DMSO stock solution into each well to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

    • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

    • Alternatively, centrifuge the plate to pellet any precipitate and quantify the amount of this compound remaining in the supernatant by HPLC-UV.

  • Data Analysis:

    • The kinetic solubility is the concentration at which precipitation is first observed.

Visualizations

The following diagrams illustrate key workflows and concepts in stability testing.

Experimental_Workflow cluster_prep Preparation cluster_storage Stability Storage cluster_testing Timepoint Testing cluster_analysis Data Analysis & Reporting prep_solution Prepare this compound Solution initial_analysis Initial Analysis (T=0) (HPLC, pH, Appearance) prep_solution->initial_analysis storage_long Long-Term (e.g., 25°C/60% RH) initial_analysis->storage_long storage_accel Accelerated (e.g., 40°C/75% RH) initial_analysis->storage_accel storage_photo Photostability (ICH Q1B) initial_analysis->storage_photo tp1 Timepoint 1 storage_long->tp1 storage_accel->tp1 storage_photo->tp1 tp2 Timepoint 2 tp1->tp2 tp_n Timepoint n tp2->tp_n data_analysis Analyze Data (Degradation Kinetics) tp_n->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a typical stability study of this compound in solution.

Troubleshooting_Tree cluster_degradation Degradation Pathway cluster_solutions_deg Solutions cluster_solubility Solubility Issue cluster_solutions_sol Solutions start Instability Observed (e.g., Degradation, Precipitation) is_degradation Is it chemical degradation? start->is_degradation is_solubility Is it a solubility issue? start->is_solubility check_purity Check Purity by HPLC/LC-MS is_degradation->check_purity Yes identify_pathway Identify Degradation Pathway (Forced Degradation Study) check_purity->identify_pathway adjust_ph Adjust pH identify_pathway->adjust_ph add_antioxidant Add Antioxidant identify_pathway->add_antioxidant protect_light Protect from Light identify_pathway->protect_light check_precipitation Check for Precipitation is_solubility->check_precipitation Yes measure_solubility Measure Solubility check_precipitation->measure_solubility change_solvent Change Solvent/Co-solvent measure_solubility->change_solvent use_solubilizer Use Solubilizing Agent (e.g., Cyclodextrin) measure_solubility->use_solubilizer lower_conc Lower Concentration measure_solubility->lower_conc Degradation_Pathways Common Degradation Pathways for Small Molecules cluster_pathways cluster_products This compound This compound (Active Pharmaceutical Ingredient) Hydrolysis Hydrolysis This compound->Hydrolysis + H₂O (catalyzed by H⁺ or OH⁻) Oxidation Oxidation This compound->Oxidation + O₂ / Peroxides (catalyzed by light, metal ions) Photolysis Photolysis This compound->Photolysis + Light (UV/Vis) Hydrolytic_Products Hydrolytic Degradants (e.g., esters, amides cleavage) Hydrolysis->Hydrolytic_Products Oxidative_Products Oxidative Degradants (e.g., N-oxides, hydroxylation) Oxidation->Oxidative_Products Photolytic_Products Photolytic Degradants (e.g., isomerization, cyclization) Photolysis->Photolytic_Products

References

Troubleshooting variability in Acopafant experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acopafant Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in preclinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound, a competitive antagonist of the histamine H3 receptor (H3R).

Q1: We are observing high variability in our IC50 values for this compound in our cAMP functional assay. What are the potential causes?

High variability in IC50 values can stem from several sources. Here are the most common factors to investigate:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High-passage cells can exhibit altered receptor expression and signaling.

  • Inconsistent Agonist Concentration: The IC50 value of an antagonist is dependent on the concentration of the agonist used. Ensure the agonist (e.g., histamine or a selective H3R agonist like R-α-methylhistamine) is prepared fresh and used at a consistent concentration, typically the EC80, for each experiment.

  • Reagent Variability: Use the same batches of key reagents (e.g., serum, media, assay buffers) for a set of experiments. Lot-to-lot variability can significantly impact results.

  • Assay Protocol Inconsistencies: Minor deviations in incubation times, temperature, or cell seeding density can introduce variability. Adherence to a standardized protocol is critical.[1]

Q2: The maximum inhibition by this compound in our functional assay does not reach 100%, even at high concentrations. Why is this happening?

This could be due to several factors:

  • Agonist Concentration Too High: If the agonist concentration is excessively high, it can be difficult for a competitive antagonist to fully displace it from the receptor. Re-evaluate your agonist's EC50 and use a concentration at or near the EC80 for antagonist profiling.

  • Off-Target Effects: At very high concentrations, this compound might have off-target effects that interfere with the assay readout, preventing a full return to baseline.

  • Presence of Receptor Splice Variants: The histamine H3 receptor has multiple splice isoforms, some of which may exhibit different binding affinities for this compound or couple differently to downstream signaling pathways.[2][3][4] The cell line used may express a mix of these isoforms.

  • Inverse Agonist Activity of the "Antagonist": Some compounds initially classified as neutral antagonists are later found to be inverse agonists, meaning they reduce the receptor's basal activity.[2][5] If your assay has a high basal signal due to the constitutive activity of the H3 receptor, an inverse agonist might produce a different maximal response compared to a true neutral antagonist.

Q3: In our radioligand binding assay, the non-specific binding is very high. What can we do to reduce it?

High non-specific binding (NSB) can obscure the specific binding signal. Here are some troubleshooting steps:

  • Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd for the receptor. Higher concentrations can lead to increased binding to non-receptor sites.

  • Optimize Blocking Agents: Include a blocking agent in your assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to the filter plates and other surfaces.

  • Choose the Right Competitor for NSB: Ensure the unlabeled competitor used to define NSB has high affinity for the receptor and is used at a concentration sufficient to displace all specific binding (typically 100-1000 fold higher than the radioligand's Kd).

  • Optimize Washing Steps: Increase the number or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is cold to reduce dissociation of the radioligand from the receptor during washing.

Q4: We are seeing a discrepancy between this compound's binding affinity (Ki) and its functional potency (IC50). What could explain this?

A difference between Ki and IC50 is not uncommon and can be explained by several factors:

  • Assay Conditions: Binding assays are typically performed on cell membranes under equilibrium conditions, while functional assays are conducted on whole cells and may not be at equilibrium. Differences in buffer composition, temperature, and incubation time can all contribute to discrepancies.

  • Receptor Reserve: In functional assays, a maximal response may be achieved when only a fraction of the receptors are occupied by an agonist. This phenomenon, known as receptor reserve, can lead to a leftward shift in the agonist dose-response curve and can affect the apparent potency of an antagonist.

  • Cellular Factors: In whole-cell functional assays, factors such as ligand accessibility to the receptor, metabolism of the compound, and the complexity of the downstream signaling cascade can all influence the measured potency.

Data Presentation

The following tables present hypothetical in vitro pharmacology data for this compound compared to a reference H3R antagonist, Pitolisant.

Table 1: Competitive Radioligand Binding Affinity at the Human Histamine H3 Receptor

CompoundExperiment 1 (Ki, nM)Experiment 2 (Ki, nM)Experiment 3 (Ki, nM)Mean Ki (nM) ± SD
This compound2.13.52.62.7 ± 0.7
Pitolisant1.51.91.31.6 ± 0.3

Assay performed using membranes from HEK293 cells stably expressing the human H3 receptor. The radioligand used was [3H]-N-α-methylhistamine.

Table 2: Functional Antagonism of Histamine-Induced cAMP Inhibition

CompoundExperiment 1 (IC50, nM)Experiment 2 (IC50, nM)Experiment 3 (IC50, nM)Mean IC50 (nM) ± SD
This compound15.825.219.520.2 ± 4.7
Pitolisant10.514.111.912.2 ± 1.8

Assay performed in whole CHO cells stably expressing the human H3 receptor. Histamine was used as the agonist at its EC80 concentration.

Experimental Protocols

Protocol 1: H3 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

Materials:

  • HEK293 cell membranes expressing the human H3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).

  • Non-specific binding control: Clobenpropit (10 µM).

  • Test compound: this compound (serial dilutions).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM clobenpropit (for non-specific binding), or 50 µL of this compound dilution.

  • Add 50 µL of [3H]-NAMH diluted in assay buffer to all wells (final concentration ~1 nM).

  • Add 100 µL of H3R-expressing cell membranes (10-20 µg protein/well) to all wells.

  • Incubate the plate for 60 minutes at 25°C with gentle shaking.

  • Harvest the contents of the plate onto the filter mat using a cell harvester.

  • Wash the filter mat three times with 300 µL of ice-cold assay buffer.

  • Allow the filter mat to dry, then add scintillation fluid.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for H3 Receptor Antagonism

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced inhibition of cAMP production.

Materials:

  • CHO cells stably expressing the human H3 receptor.

  • Assay Medium: HBSS with 5 mM HEPES and 0.1% BSA.

  • Forskolin (to stimulate cAMP production).

  • Agonist: Histamine.

  • Test compound: this compound (serial dilutions).

  • cAMP detection kit (e.g., HTRF-based).

Methodology:

  • Seed the CHO-H3R cells into a 96-well plate and incubate overnight.

  • The next day, remove the culture medium and add 50 µL of assay medium containing serial dilutions of this compound.

  • Incubate for 15 minutes at room temperature.

  • Add 25 µL of assay medium containing histamine at its EC80 concentration.

  • Immediately add 25 µL of assay medium containing forskolin (final concentration ~1 µM).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Plot the inhibition of the histamine response versus the concentration of this compound to determine the IC50 value.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound experiments.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Catalyzes Histamine Histamine (Agonist) Histamine->H3R Binds & Activates This compound This compound (Antagonist) This compound->H3R Binds & Blocks Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293-H3R) start->cell_culture assay_prep Assay Preparation (Compound Dilution, Reagent Prep) cell_culture->assay_prep incubation Incubation (Cells + Compounds + Ligands) assay_prep->incubation readout Signal Detection (e.g., Scintillation, Fluorescence) incubation->readout data_analysis Data Analysis (IC50 / Ki Calculation) readout->data_analysis troubleshoot Troubleshooting (Review Data Variability & Controls) data_analysis->troubleshoot troubleshoot->cell_culture Re-optimize conclusion Conclusion troubleshoot->conclusion Results OK

Caption: General Experimental Workflow for this compound.

References

Identifying and minimizing Acopafant assay artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Acopafant (GT-2331) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as GT-2331) is a potent and selective histamine H3 receptor antagonist.[1][2] The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. By antagonizing the H3 receptor, this compound can enhance histaminergic neurotransmission, which is being investigated for its potential therapeutic effects in conditions like attention deficit hyperactivity disorder (ADHD), schizophrenia, and Alzheimer's disease.[1] The absolute configuration of the more potent enantiomer of this compound has been identified as (1S,2S).[3]

Q2: What are the reported binding affinity and functional potency of this compound?

This compound exhibits high affinity for the histamine H3 receptor. In radioligand binding assays using rat brain tissue, it has a reported Ki of 0.47 nM.[4] In functional assays, such as the inhibition of (R)-alpha-methylhistamine-induced effects in guinea-pig jejunum, this compound demonstrates high antagonist potency with a pA2 value of 8.5.[2]

Q3: Is there any information on the off-target activity of this compound?

Based on publicly available literature, a comprehensive off-target binding profile for this compound against a broad panel of receptors and enzymes has not been published. Therefore, a detailed summary of its selectivity is not available at this time.

Q4: What is the clinical development status of this compound?

While some preclinical literature from the early 2000s mentions that this compound (GT-2331) has entered clinical trials, no publicly available data from these trials regarding its safety, tolerability, or efficacy in humans has been found.

Troubleshooting Guide

Issue 1: Inconsistent results between different in vitro functional assays.

One of the most significant potential artifacts when working with this compound is the observation of varying pharmacological activity depending on the assay format. It has been reported that this compound displays a spectrum of activities from full agonism to full antagonism.[4]

  • Symptom: You observe that this compound acts as an agonist in your adenylyl cyclase/cAMP assay, but as an antagonist in a physiological tissue response assay.

  • Potential Cause: This is a known characteristic of this compound. It has been shown to act as a full agonist on adenylyl cyclase inhibition and as a partial agonist in [³⁵S]GTPγS binding assays at the recombinant rat histamine H₃ receptor.[4] However, in functional assays measuring a physiological response, such as the inhibition of neurogenic contraction in guinea-pig jejunum, it behaves as a potent antagonist.[2]

  • Solution:

    • Acknowledge the "Protean Agonism": Be aware that this is a documented property of this compound and not necessarily an experimental error. The choice of assay will dictate the observed pharmacological profile.

    • Select the Appropriate Assay: For screening campaigns aimed at identifying H3 receptor antagonists for in vivo applications, functional assays that measure a physiological output (e.g., neurotransmitter release or tissue contraction) may be more predictive of in vivo antagonist activity.[2]

    • Comprehensive Characterization: To fully characterize the pharmacology of this compound or similar compounds, it is recommended to use a battery of assays, including binding assays, second messenger assays (cAMP), G-protein activation assays ([³⁵S]GTPγS), and physiological response assays.

Issue 2: High non-specific binding in radioligand binding assays.

High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of affinity (Ki) and receptor density (Bmax).

  • Symptom: The signal in the presence of a saturating concentration of a competing ligand is more than 10-20% of the total binding.

  • Potential Causes:

    • The radioligand is too "sticky" or lipophilic.

    • The concentration of the radioligand is too high.

    • Insufficient washing of the filters.

    • The blocking agent in the assay buffer is not optimal.

  • Solutions:

    • Optimize Radioligand Concentration: Use a concentration of the radioligand that is at or below its Kd value to minimize non-specific binding.

    • Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to remove unbound radioligand more effectively.

    • Choice of Blocking Agent: Empirically test different blocking agents, such as bovine serum albumin (BSA) at various concentrations (e.g., 0.1-1%).

    • Pre-soak Filters: Pre-soaking the filter plates with a solution like 0.5% polyethyleneimine (PEI) can help to reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.

Issue 3: Discrepancy between in vitro potency and in vivo efficacy.

Researchers may observe that the in vivo efficacy of this compound is achieved at doses that seem inconsistent with its in vitro potency.

  • Symptom: The effective dose of this compound in animal models is higher or lower than what would be predicted from its in vitro Ki or IC50 values.

  • Potential Causes:

    • Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or poor brain penetration can lead to lower than expected target engagement in vivo.

    • In Vitro vs. In Vivo Pharmacology: As noted in Issue 1, this compound's pharmacology is complex. While it may show agonist activity in some in vitro systems, its predominant effect in a complex biological system in vivo is antagonism.[4] Preclinical studies have demonstrated its efficacy as a cognitive enhancer in animal models, consistent with an H3 receptor antagonist profile.[1]

    • Receptor Reserve: The presence of receptor reserve in the in vivo system can lead to a leftward shift in the dose-response curve, making the compound appear more potent in vivo.

  • Solutions:

    • Conduct Pharmacokinetic Studies: Determine the pharmacokinetic profile of this compound in the species being studied to correlate plasma and brain concentrations with the observed pharmacological effects.

    • Use In Vivo Target Engagement Studies: Techniques such as ex vivo receptor occupancy assays can be used to confirm that this compound is binding to the H3 receptor in the brain at the doses being tested.

    • Careful Dose-Response Studies: Conduct comprehensive dose-response studies in vivo to accurately determine the effective dose range.

Data Presentation

Table 1: Summary of this compound (GT-2331) In Vitro and In Vivo Pharmacological Data

ParameterSpecies/SystemAssay TypeValueReference
Binding Affinity (Ki) Rat BrainRadioligand Binding0.47 nM[4]
Functional Antagonism (pA2) Guinea-Pig JejunumInhibition of Neurogenic Contraction8.5[2]
Functional Activity Recombinant Rat H3 ReceptorAdenylyl Cyclase InhibitionFull Agonist[4]
Functional Activity Recombinant Rat H3 Receptor[³⁵S]GTPγS BindingPartial Agonist[4]
In Vivo Activity RatR-α-methylhistamine-induced water intakeFull Antagonist[4]
In Vivo Efficacy Spontaneously Hypertensive Rat (SHR) PupsRepeated Acquisition AvoidanceSignificant improvement at 1 mg/kg s.c.[1]

Experimental Protocols

Protocol 1: Histamine H3 Receptor Radioligand Competition Binding Assay

This protocol is a general guideline for a competition radioligand binding assay to determine the affinity of a test compound like this compound for the histamine H3 receptor.

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the membrane preparation (typically 50-100 µg of protein), the radioligand (e.g., [³H]-N-α-methylhistamine at a concentration at or below its Kd), and varying concentrations of the test compound (this compound).

    • For the determination of non-specific binding, add a high concentration of a known H3 receptor ligand (e.g., 10 µM thioperamide).

    • For total binding, add vehicle instead of the test compound.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

H3_Signaling_Pathway cluster_pre Presynaptic Neuron Histamine Histamine H3_Autoreceptor H3 Autoreceptor Histamine->H3_Autoreceptor Binds Gi_Go Gi/o H3_Autoreceptor->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channel Ca2+ Channel Gi_Go->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Histamine_Release Histamine Release Ca_Influx->Histamine_Release Reduces This compound This compound This compound->H3_Autoreceptor Antagonizes Troubleshooting_Workflow Start Inconsistent this compound Assay Results CheckAssay Which assays show discrepancies? Start->CheckAssay InVitroVsInVivo In Vitro vs. In Vivo CheckAssay->InVitroVsInVivo DifferentInVitro Between different In Vitro assays CheckAssay->DifferentInVitro Acknowledge Acknowledge known complex pharmacology of this compound InVitroVsInVivo->Acknowledge DifferentInVitro->Acknowledge PK_Study Conduct Pharmacokinetic studies Acknowledge->PK_Study SelectAssay Select assay type that best reflects in vivo activity (e.g., functional physiological assay) Acknowledge->SelectAssay Comprehensive Use a panel of assays for full characterization Acknowledge->Comprehensive End Consistent Interpretation PK_Study->End SelectAssay->End Comprehensive->End Radioligand_Binding_Workflow Start Start: Radioligand Binding Assay MembranePrep 1. Membrane Preparation Start->MembranePrep Incubation 2. Incubation with Radioligand and Test Compound MembranePrep->Incubation Filtration 3. Separation of Bound and Free Ligand (Filtration) Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis 5. Data Analysis (IC50 -> Ki) Counting->Analysis End End: Determine Binding Affinity Analysis->End

References

Technical Support Center: Refining Acopafant Administration Protocols In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Acopafant" is not a recognized chemical entity in publicly available scientific literature. This technical support guide is based on the established pharmacology of Histamine H3 Receptor (H3R) antagonists/inverse agonists, a class of compounds with a well-defined mechanism of action. The information provided should be adapted and validated for your specific H3R antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (as an H3R antagonist)?

A1: this compound is presumed to be a competitive antagonist or inverse agonist at the histamine H3 receptor. These receptors are primarily located in the central nervous system (CNS) and act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release.[1][2] By blocking these receptors, this compound increases the release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine, which are involved in cognitive processes and wakefulness.[3][4][5]

Q2: What are the expected therapeutic effects of this compound in preclinical models?

A2: Based on the pharmacology of H3R antagonists, this compound is expected to exhibit pro-cognitive, wake-promoting, and attention-enhancing effects in animal models.[2][5] These effects are being investigated for potential therapeutic applications in conditions such as Alzheimer's disease, ADHD, and narcolepsy.[2][4]

Q3: What are the common routes of administration for H3R antagonists in vivo?

A3: The most common routes of administration in preclinical studies are oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of administration route often depends on the compound's formulation, its pharmacokinetic profile, and the experimental design. For example, some studies have utilized continuous subcutaneous infusion.[6]

Q4: How do I determine the optimal dose for my in vivo study?

A4: Dose-response studies are crucial for determining the optimal dose of a novel H3R antagonist. It is recommended to start with a literature review of similar compounds to establish a potential dose range. Subsequently, a pilot study with a wide dose range should be conducted to identify a dose that elicits the desired pharmacological effect without causing significant adverse effects. For instance, studies with the H3R antagonist DL76 in mice used a dose range of 7.5 mg/kg to 60 mg/kg administered intraperitoneally.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy - Inadequate Dose: The administered dose may be too low to achieve sufficient receptor occupancy. - Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized. - Incorrect Administration Route: The chosen route may not be optimal for the compound's properties.- Conduct a dose-response study to determine the optimal dose.[7] - Perform pharmacokinetic studies to assess bioavailability and metabolic stability. - Test alternative administration routes (e.g., i.p. or s.c. instead of p.o.).
Adverse Effects (e.g., hyperactivity, stereotypy) - Off-Target Effects: The compound may be interacting with other receptors. - Excessive Receptor Occupancy: The administered dose may be too high, leading to overstimulation of downstream pathways. - Interaction with other neurotransmitter systems: H3R antagonists can modulate dopamine release, which may lead to hyperactivity.[4]- Evaluate the selectivity of the compound against a panel of other receptors. - Reduce the dose or use a dose-fractionation schedule. - Co-administer with antagonists for receptors potentially mediating the side effects (e.g., dopamine receptors) to investigate the mechanism.
High Variability in Response - Inconsistent Dosing Technique: Variability in the volume or site of injection can affect absorption. - Animal-to-Animal Differences: Biological variability in metabolism or receptor expression. - Vehicle Effects: The vehicle used to dissolve the compound may have its own biological effects.- Ensure all personnel are properly trained and use standardized administration procedures. - Increase the number of animals per group to improve statistical power. - Include a vehicle-only control group to assess any effects of the vehicle.
Compound Precipitation in Formulation - Poor Solubility: The compound may have low solubility in the chosen vehicle. - Incorrect pH or Temperature: The solubility of the compound may be sensitive to pH or temperature.- Test a range of pharmaceutically acceptable vehicles to find one that provides adequate solubility. - Adjust the pH of the formulation or use gentle warming to aid dissolution (ensure compound stability at higher temperatures). - Consider using a suspension or emulsion if a solution cannot be achieved.

Experimental Protocols

General In Vivo Administration Protocol (Rodent Model)

This protocol provides a general guideline for the administration of an H3R antagonist. Specific parameters should be optimized for the particular compound and experimental goals.

Materials:

  • This compound (or other H3R antagonist)

  • Appropriate vehicle (e.g., saline, distilled water, 0.5% methylcellulose)

  • Syringes and needles appropriate for the chosen administration route and animal size

  • Animal scale

  • Experimental animals (e.g., mice or rats)

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

  • Formulation Preparation:

    • On the day of the experiment, prepare a fresh solution or suspension of the H3R antagonist in the chosen vehicle.

    • Ensure the compound is fully dissolved or homogeneously suspended. Sonication may be used for suspensions.

  • Dosing:

    • Weigh each animal to determine the precise volume of the formulation to be administered.

    • Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection).

    • For oral gavage, use a proper gavage needle to avoid injury to the esophagus.

    • For injections, use an appropriate needle gauge and inject into the correct anatomical location.

  • Observation:

    • Monitor the animals for any immediate adverse effects following administration.

    • Conduct behavioral or physiological assessments at predetermined time points based on the compound's expected pharmacokinetics.

Data Presentation: In Vivo Efficacy of H3R Antagonists

The following table summarizes representative data from preclinical studies on various H3R antagonists.

Compound Animal Model Dose Range Route of Administration Observed Effect Reference
DL76 Mouse (MES-induced seizure)7.5 - 60 mg/kgi.p.Dose-dependent protection against seizures[7]
Thioperamide Guinea Pig (antigen-induced bronchoconstriction)5 mg/kgi.p.Enhanced bronchoconstriction[8]
Thioperamide Dog (gastric acid secretion)0.1 µmol/kg/hi.v. infusionIncreased basal acid output and plasma gastrin[9]
Enerisant Rat (social & novel object recognition)0.03 - 0.3 mg/kgp.o.Reversed scopolamine-induced cognitive impairment[10]
Pitolisant Mouse (methamphetamine-induced hyperlocomotion)5 and 10 mg/kgi.p.Reduced hyperlocomotion[11]
ABT-288 Healthy Human Volunteers0.5 - 6 mgp.o.Generally well-tolerated at lower doses[5]

Visualizations

Signaling Pathways of H3 Receptor Antagonism

H3R_Antagonism_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_downstream Downstream Effects H3R H3 Receptor Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits This compound This compound (Antagonist) This compound->H3R Blocks Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Neurotransmitter_Release Increased Neurotransmitter Release (ACh, DA, NE) Histamine_Release->Neurotransmitter_Release Promotes Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Release->Cognitive_Enhancement Wakefulness Increased Wakefulness Neurotransmitter_Release->Wakefulness

Caption: this compound blocks the inhibitory H3 autoreceptor, increasing histamine release.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow start Start acclimation Animal Acclimation (1 week) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization formulation This compound Formulation (Freshly Prepared) randomization->formulation administration Drug Administration (p.o., i.p., or s.c.) formulation->administration behavioral Behavioral Testing (e.g., Novel Object Recognition) administration->behavioral biochemical Biochemical Analysis (e.g., Neurotransmitter Levels) behavioral->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing the in vivo efficacy of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Experiment Shows Unexpected Results check_efficacy Is there a lack of efficacy? start->check_efficacy check_adverse Are there adverse effects? check_efficacy->check_adverse No dose_response Action: Conduct Dose-Response Study check_efficacy->dose_response Yes check_variability Is there high variability? check_adverse->check_variability No selectivity Action: Assess Off-Target Effects check_adverse->selectivity Yes standardize Action: Standardize Procedures check_variability->standardize Yes end Refine Protocol check_variability->end No pk_study Action: Perform Pharmacokinetic Analysis dose_response->pk_study pk_study->end reduce_dose Action: Reduce Dose selectivity->reduce_dose reduce_dose->end increase_n Action: Increase Sample Size standardize->increase_n increase_n->end

Caption: A logical approach to troubleshooting common in vivo experimental issues.

References

Technical Support Center: Enhancing the Oral Bioavailability of Acopafant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Acopafant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound (also known as Apafant or WEB 2086) is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2][3] While it is rapidly absorbed after oral administration, with a time to maximum plasma concentration (tmax) of 1 to 2 hours, studies in rats have shown an oral bioavailability of approximately 37%. This indicates that a significant portion of the administered dose does not reach systemic circulation, which can lead to suboptimal therapeutic efficacy and high inter-individual variability.

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for diagnosing the root cause of its poor oral bioavailability. Key properties are summarized in the table below.

PropertyValueImplication for Oral Bioavailability
Molecular Weight 455.96 g/mol Within the range for good oral absorption.
LogD pH 2.0: 1.08pH 11.0: 1.12Indicates moderate lipophilicity, which can sometimes be suboptimal for passive diffusion across the intestinal membrane.
Aqueous Solubility pH 2.0: 55 µg/mLpH 6.8: >100 µg/mLThe pH-dependent solubility, with lower solubility in acidic conditions, suggests that dissolution in the stomach may be a rate-limiting step for absorption.
Plasma Protein Binding ~60% (human)Moderate protein binding, which is unlikely to be the primary reason for poor bioavailability.

Q3: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?

While the definitive BCS classification for this compound has not been published, based on its physicochemical properties, it is likely to be either a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. The pH-dependent solubility, particularly the lower value in acidic conditions, is a key indicator of solubility-limited absorption. The moderate LogD value suggests that permeability could also be a contributing factor.

Q4: Could first-pass metabolism be contributing to the poor oral bioavailability of this compound?

First-pass metabolism, where the drug is metabolized in the gut wall or liver before reaching systemic circulation, is a common reason for low oral bioavailability.[4][5] While specific data on the metabolism of this compound is limited, the fact that approximately 44% of an oral dose is excreted unchanged in the urine suggests that a portion of the absorbed drug escapes extensive metabolism. However, metabolism of the remaining fraction could still be a significant contributor to the overall low bioavailability.

Troubleshooting Guides

This section provides structured guidance for addressing the poor oral bioavailability of this compound, with a focus on experimental strategies.

Issue: Poor Aqueous Solubility

If poor solubility is suspected to be the primary barrier to this compound's oral bioavailability, the following troubleshooting steps and formulation strategies can be employed.

Troubleshooting Workflow for Solubility-Limited Bioavailability

A Problem: Low Oral Bioavailability of this compound B Hypothesis: Solubility-Limited Absorption (BCS Class II/IV) A->B C Initial Characterization: - pH-dependent solubility profile - Solid-state characterization (polymorphism, crystallinity) B->C D Formulation Strategies C->D E Particle Size Reduction: - Micronization - Nanonization D->E Increase Surface Area F Amorphous Solid Dispersions: - Spray drying - Hot-melt extrusion D->F Increase Apparent Solubility G Lipid-Based Formulations: - Self-emulsifying drug delivery systems (SEDDS) - Liposomes D->G Maintain Solubilized State H Complexation: - Cyclodextrins D->H Enhance Solubility I In Vitro Dissolution Testing: - Biorelevant media (FaSSIF, FeSSIF) - Compare dissolution rates of formulations E->I F->I G->I H->I J In Vivo Pharmacokinetic Studies in Animal Models: - Compare AUC and Cmax of formulations to unformulated drug I->J K Optimized Formulation with Enhanced Bioavailability J->K

Caption: Workflow for addressing solubility-limited bioavailability.

Experimental Protocols:

  • pH-Dependent Solubility Profiling:

    • Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8).

    • Add an excess amount of this compound to each buffer.

    • Shake at 37°C until equilibrium is reached (typically 24-48 hours).

    • Filter the samples and analyze the concentration of dissolved this compound by a validated analytical method (e.g., HPLC-UV).

  • Preparation of Amorphous Solid Dispersions (Spray Drying):

    • Dissolve this compound and a suitable polymer carrier (e.g., HPMC, PVP) in a common solvent.

    • Spray the solution into a drying chamber with controlled temperature and airflow.

    • The solvent rapidly evaporates, leaving the drug dispersed in the polymer in an amorphous state.

    • Collect the solid dispersion powder and characterize it for drug content, uniformity, and amorphous nature (e.g., by DSC and XRD).

  • In Vitro Dissolution in Biorelevant Media:

    • Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

    • Perform dissolution testing of the formulated and unformulated this compound using a USP dissolution apparatus (e.g., Apparatus II, paddle).

    • Collect samples at predetermined time points and analyze the concentration of dissolved this compound.

    • Compare the dissolution profiles to assess the improvement in dissolution rate and extent.

Issue: Poor Membrane Permeability

If poor permeability is suspected, either alone or in combination with poor solubility (BCS Class IV), the following strategies should be considered.

Troubleshooting Workflow for Permeability-Limited Bioavailability

A Problem: Low Oral Bioavailability of this compound B Hypothesis: Permeability-Limited Absorption (BCS Class III/IV) A->B C In Vitro Permeability Assessment: - Caco-2 cell monolayer assay - PAMPA B->C D Formulation Strategies C->D E Permeation Enhancers: - Tight junction modulators - Surfactants D->E F Lipid-Based Formulations: - SEDDS/SMEDDS to enhance lymphatic uptake D->F G Prodrug Approach: - Increase lipophilicity D->G H In Vitro Permeability Testing of Formulations: - Assess Papp in Caco-2 with formulated drug E->H F->H G->H I In Vivo Pharmacokinetic Studies in Animal Models: - Compare AUC and Cmax of formulations H->I J Optimized Formulation with Enhanced Bioavailability I->J

Caption: Workflow for addressing permeability-limited bioavailability.

Experimental Protocols:

  • Caco-2 Cell Permeability Assay:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add this compound (in a suitable buffer) to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess active efflux, perform the experiment in the B-to-A direction as well.

    • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).[6][7][8]

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The filter plate is placed on top of an acceptor plate containing buffer.

    • This compound solution is added to the donor wells on top of the filter.

    • After an incubation period, the concentration of this compound in both the donor and acceptor wells is measured.

    • The permeability coefficient is calculated. This assay specifically measures passive diffusion.[9]

Signaling Pathways and Mechanisms

This compound's Mechanism of Action

PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Binds to G_Protein G-Protein Activation PAFR->G_Protein This compound This compound This compound->PAFR Antagonizes PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., platelet aggregation, inflammation) Ca_PKC->Cellular_Response

Caption: this compound competitively antagonizes the PAF receptor.

By implementing these troubleshooting guides and considering the underlying mechanisms, researchers can systematically address the poor oral bioavailability of this compound and develop formulations with improved pharmacokinetic profiles.

References

Mitigating Acopafant-induced adverse effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Acopafant Technical Support Center

Disclaimer: this compound is a fictional compound. The following technical support guide is based on established principles of pharmacology and toxicology observed with similar investigational compounds, particularly those targeting CNS receptors. The protocols and data provided are illustrative and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inverse agonist of the histamine H3 receptor (H3R). By blocking the autoregulatory function of H3R, this compound enhances the release of histamine and other neurotransmitters, such as acetylcholine, norepinephrine, and dopamine, in the central nervous system. This mechanism is believed to underlie its wakefulness-promoting and cognitive-enhancing effects.

Q2: What are the most commonly observed on-target adverse effects of this compound in preclinical animal models?

A2: The most frequently reported on-target adverse effects in animal models include hypersomnia/rebound hypersomnia, anxiety-like behaviors, and mild cardiovascular changes (e.g., transient increases in heart rate and blood pressure). These effects are generally dose-dependent and are a direct consequence of the widespread modulation of histaminergic and other neurotransmitter systems.

Q3: Are there any known species-specific differences in the adverse effect profile of this compound?

A3: Yes, significant species-specific differences have been noted. For instance, rodent models (mice, rats) are more prone to exhibiting locomotor hyperactivity and stereotypy at higher doses, which is less frequently observed in non-human primates. Conversely, gastrointestinal disturbances have been more consistently reported in canine models. Researchers should carefully consider the choice of animal model based on their experimental endpoints.

Q4: What is the recommended washout period for this compound in crossover study designs?

A4: Based on its pharmacokinetic profile in rodents (half-life of approximately 4-6 hours), a washout period of at least 48 hours (8-10 half-lives) is recommended to ensure complete clearance of the compound and prevent carry-over effects in crossover experimental designs.

Troubleshooting Guide: Mitigating this compound-Induced Adverse Effects

This guide provides troubleshooting for specific adverse effects that may be encountered during preclinical studies with this compound.

Issue 1: Severe Insomnia and Disruption of Sleep-Wake Architecture

  • Question: Our rodent models are exhibiting profound insomnia and a significant reduction in REM sleep, even at doses intended to be therapeutic. How can we mitigate this?

  • Answer: This is a common on-target effect. Consider the following strategies:

    • Dose-Timing Optimization: Administer this compound at the beginning of the animal's active phase (i.e., the dark cycle for rodents). This aligns the drug's peak wakefulness-promoting effects with the animal's natural period of activity.

    • Co-administration with a Sedative-Hypnotic: For terminal studies where sleep architecture is not the primary endpoint, co-administration of a short-acting, non-benzodiazepine hypnotic (e.g., zolpidem) can be used to manage severe insomnia. This is not recommended for studies where sleep patterns are a key variable.

    • Dose Fractionation: Instead of a single high dose, administer the total daily dose in two or three smaller, spaced-out doses. This can help maintain therapeutic efficacy while reducing the peak concentration that often drives severe insomnia.

Issue 2: Anxiety-Like Behaviors in Behavioral Assays

  • Question: We are observing significant anxiogenic-like effects in the elevated plus-maze and open-field tests after this compound administration. How can we manage this to assess cognitive endpoints accurately?

  • Answer: The anxiogenic-like effects are likely due to the downstream release of norepinephrine and dopamine.

    • Acclimatization and Habituation: Increase the duration of animal handling and habituation to the testing environment before drug administration. This can help reduce baseline anxiety levels.

    • Selective Co-therapies: Consider the co-administration of a low dose of a 5-HT1A receptor agonist (e.g., buspirone) or a beta-blocker (e.g., propranolol) that does not cross the blood-brain barrier extensively, to minimize peripheral adrenergic signs that might contribute to the behavioral phenotype. The choice of co-therapy should be carefully validated to ensure it does not interfere with the primary endpoints.

Issue 3: Gastrointestinal Disturbances and Weight Loss

  • Question: Our canine models are showing signs of nausea (e.g., excessive salivation, emesis) and subsequent weight loss with chronic dosing. What are our options?

  • Answer: Histamine receptors are present in the gastrointestinal tract, and their modulation can lead to these effects.

    • Formulation Adjustment: If using a solution for oral gavage, ensure the pH is neutral and the vehicle is well-tolerated. Consider alternative formulations, such as encapsulation or incorporation into palatable food, to reduce direct irritation.

    • Dietary Support: Provide a highly palatable, high-calorie supplemental diet to counteract weight loss and encourage food intake.

    • Anti-emetic Co-administration: The use of a peripheral H1 receptor antagonist (e.g., domperidone, which does not readily cross the blood-brain barrier) can be effective in mitigating nausea and vomiting without counteracting the central effects of this compound.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Sleep Parameters in Rats

Dose (mg/kg, p.o.)Latency to Sleep Onset (min)Total Wake Time (% of 12h light phase)REM Sleep (% of Total Sleep)
Vehicle Control15.2 ± 3.135.5 ± 4.218.9 ± 2.5
345.8 ± 6.760.1 ± 5.512.3 ± 1.8
1098.3 ± 10.285.7 ± 6.15.1 ± 1.1
30180.5 ± 15.698.2 ± 1.51.2 ± 0.5

Data are presented as mean ± SEM.

Table 2: Mitigation of this compound-Induced Anxiety-Like Behavior in Mice (Elevated Plus-Maze)

Treatment Group (mg/kg, i.p.)Time in Open Arms (s)Number of Open Arm Entries
Vehicle + Vehicle35.1 ± 4.512.3 ± 2.1
Vehicle + this compound (10)12.8 ± 2.95.6 ± 1.4
Buspirone (1) + this compound (10)28.9 ± 3.810.1 ± 1.9
Propranolol (5) + this compound (10)25.4 ± 3.59.8 ± 1.7

Data are presented as mean ± SEM.

Detailed Experimental Protocols

Protocol 1: Assessment of Sleep-Wake Architecture via EEG/EMG

  • Surgical Implantation: Adult male Wistar rats (250-300g) are anesthetized with isoflurane. Stainless steel screw electrodes are implanted in the skull over the frontal and parietal cortices for electroencephalogram (EEG) recording. Two wire electrodes are inserted into the nuchal muscles for electromyogram (EMG) recording. The electrode assembly is secured with dental cement.

  • Recovery: Animals are allowed a 7-10 day recovery period to regain their pre-surgical body weight and circadian rhythm.

  • Habituation: Rats are connected to the recording apparatus via a tether and allowed to habituate to the recording chambers for 48-72 hours.

  • Dosing and Recording: this compound or vehicle is administered orally (p.o.) at the onset of the light phase. EEG/EMG data are continuously recorded for the subsequent 12 hours.

  • Data Analysis: The recorded data is scored in 10-second epochs as wakefulness, non-REM (NREM) sleep, or REM sleep using sleep analysis software. Key parameters (e.g., latency to sleep onset, total time in each state, episode duration) are calculated.

Protocol 2: Evaluation of Anxiety-Like Behavior in the Elevated Plus-Maze (EPM)

  • Apparatus: The EPM consists of four arms (50 cm long x 10 cm wide) elevated 50 cm from the floor. Two arms are enclosed by high walls (40 cm), and two are open.

  • Acclimatization: Mice are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Dosing: this compound and/or mitigating agents are administered via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Testing Procedure: Each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

  • Data Analysis: An automated tracking system is used to score the time spent in the open and closed arms and the number of entries into each arm type. Anxiogenic-like behavior is indicated by a reduction in the time spent and entries into the open arms.

Visualizations

Acopafant_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R H3 Receptor (Autoreceptor) This compound->H3R Inverse Agonism (Blocks Inhibition) Ca_Channel Ca++ Channel H3R->Ca_Channel Inhibits Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC synthesis Histamine_Vesicle Histamine Vesicles HDC->Histamine_Vesicle packaging Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Exocytosis Ca_Channel->Histamine_Vesicle Triggers Release Ca_ion Ca++ H1R_H2R Postsynaptic H1/H2 Receptors Histamine_Released->H1R_H2R Neuronal_Excitation Increased Neuronal Excitation & Wakefulness H1R_H2R->Neuronal_Excitation Activation

Caption: this compound's mechanism of action at the histaminergic synapse.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis & Mitigation Animal_Model Select Animal Model (e.g., Rat, Mouse) Surgical_Implant Surgical Implantation (EEG/EMG Electrodes) Animal_Model->Surgical_Implant Recovery Recovery Period (7-10 days) Surgical_Implant->Recovery Baseline Baseline Data Recording (48h) Recovery->Baseline Randomization Randomize into Groups (Vehicle, this compound Doses) Baseline->Randomization Proceed to Dosing Dosing Administer Compound (p.o. or i.p.) Randomization->Dosing Data_Collection Data Collection (Behavioral, Physiological) Dosing->Data_Collection Adverse_Effects Identify Adverse Effects (Insomnia, Anxiety) Data_Collection->Adverse_Effects Analyze Data Data_Analysis Quantitative Analysis (Statistical Tests) Adverse_Effects->Data_Analysis Mitigation_Strategy Design Mitigation Strategy (e.g., Co-therapy) Data_Analysis->Mitigation_Strategy Validation Validate Mitigation (Repeat Experiment with Co-therapy) Mitigation_Strategy->Validation

Caption: Workflow for assessing and mitigating this compound's adverse effects.

Troubleshooting_Logic Start Adverse Effect Observed Effect_Type Effect Type? Insomnia/Sleep Disruption Anxiety-Like Behavior GI Distress/Nausea Start->Effect_Type Insomnia_Node Mitigation for Insomnia - Optimize Dose Timing - Fractionate Dose - Consider Sedative (Terminal) Effect_Type:f1->Insomnia_Node Anxiety_Node Mitigation for Anxiety - Increase Habituation - Co-administer 5-HT1A Agonist - Co-administer Beta-Blocker Effect_Type:f2->Anxiety_Node GI_Node Mitigation for GI Distress - Adjust Formulation/Vehicle - Provide Dietary Support - Co-administer Peripheral H1 Antagonist Effect_Type:f3->GI_Node End Re-evaluate Endpoints Insomnia_Node->End Anxiety_Node->End GI_Node->End

Caption: Decision tree for troubleshooting this compound's adverse effects.

Acopafant In Vitro Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Acopafant in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, competitive antagonist of the novel G-protein coupled receptor (GPCR), Acopa Receptor 1 (ACOR1). The ACOR1 receptor is predominantly coupled to the Gαs subunit, which, upon activation by its endogenous ligand, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] this compound exerts its effect by binding to the orthosteric site of the ACOR1 receptor, thereby blocking the binding of the endogenous agonist and inhibiting the downstream signaling cascade.

Q2: Why is optimizing the incubation time for this compound crucial for in vitro experiments?

Optimizing the incubation time is critical to ensure that the binding of this compound to its target receptor, ACOR1, reaches equilibrium.[2] An insufficient incubation period can lead to an underestimation of the compound's potency (an artificially high IC50 value), as the antagonist will not have had adequate time to occupy the available receptors.[1][2] Conversely, excessively long incubation times can sometimes lead to non-specific binding or cellular stress, potentially confounding the results.[3] The binding kinetics (on-rate and off-rate) of this compound will ultimately determine the time required to reach a steady state.[4][5]

Q3: What is the general principle for determining the optimal pre-incubation time for an antagonist like this compound?

For a competitive antagonist, the optimal pre-incubation time is determined by allowing the antagonist to reach binding equilibrium with the receptor before introducing the agonist.[2] This is typically assessed by performing time-course experiments where the antagonist potency is measured at various pre-incubation intervals. The optimal time is the point at which the calculated IC50 value stabilizes and does not decrease further with longer incubation.[1]

Q4: How does the binding kinetics of this compound influence its observed potency?

The binding kinetics, specifically the association (on-rate) and dissociation (off-rate) constants, dictate how quickly this compound binds to and dissociates from the ACOR1 receptor.[5][6] A compound with a slow on-rate will require a longer incubation time to reach equilibrium and demonstrate its full inhibitory potential.[2] Similarly, a very slow off-rate can result in prolonged receptor occupancy, which may appear as insurmountable antagonism in functional assays if equilibrium is not reached.[6]

Experimental Protocols and Data

Protocol 1: Determining this compound Pre-incubation Time in a cAMP Functional Assay

This protocol outlines a method to determine the optimal pre-incubation time for this compound in a cell-based assay measuring cAMP production.

Materials:

  • HEK293 cells stably expressing the human ACOR1 receptor.

  • Cell culture medium (e.g., DMEM).

  • Stimulation buffer.

  • This compound stock solution.

  • ACOR1 receptor agonist (e.g., at a concentration equivalent to its EC80).

  • cAMP detection kit (e.g., HTRF-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).[2][3]

Procedure:

  • Cell Preparation: Seed the ACOR1-expressing HEK293 cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]

  • Pre-incubation with this compound:

    • Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor.

    • Remove the culture medium from the cells and add the different concentrations of this compound.

    • Incubate the plates for varying periods (e.g., 15, 30, 60, 90, 120, and 180 minutes) at 37°C.

  • Agonist Stimulation:

    • Following the respective pre-incubation period, add the ACOR1 agonist (at its EC80 concentration) to all wells except the negative controls.

    • Incubate for a fixed, optimized agonist stimulation time (e.g., 15 minutes).[2]

  • cAMP Measurement:

    • Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.

  • Data Analysis:

    • For each pre-incubation time point, plot the agonist response against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value for each pre-incubation time.

    • The optimal pre-incubation time is the shortest duration at which the IC50 value reaches a stable minimum.

Table 1: Effect of Pre-incubation Time on this compound IC50 Value
Pre-incubation Time (minutes)This compound IC50 (nM)
1585.2
3042.5
6025.8
9015.1
12014.9
18015.2

This table presents hypothetical data showing that the IC50 of this compound stabilizes after a 120-minute pre-incubation, indicating that equilibrium has been reached.

Visualizations

ACOR1 Signaling Pathway and this compound Inhibition

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ACOR1 ACOR1 Receptor G_protein Gαs Protein ACOR1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets Agonist Endogenous Agonist Agonist->ACOR1 binds & activates This compound This compound This compound->ACOR1 binds & blocks

Caption: ACOR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Incubation Time Optimization

G start Start: Optimize this compound Incubation prep_cells Prepare ACOR1-expressing cells in 96-well plates start->prep_cells set_times Select a range of pre-incubation time points (e.g., 15-180 min) prep_cells->set_times pre_incubate Pre-incubate cells with serial dilutions of this compound for each time point set_times->pre_incubate add_agonist Add fixed concentration of agonist (EC80) pre_incubate->add_agonist incubate_agonist Incubate for a fixed agonist stimulation time add_agonist->incubate_agonist measure_cAMP Lyse cells and measure intracellular cAMP levels incubate_agonist->measure_cAMP analyze Calculate IC50 for each pre-incubation time measure_cAMP->analyze decision Does the IC50 value stabilize with increasing time? analyze->decision end End: Optimal incubation time determined decision->end Yes adjust Adjust time range and repeat experiment decision->adjust No adjust->set_times

Caption: Workflow for optimizing this compound pre-incubation time.

Troubleshooting Guide

Q: The inhibitory effect of this compound is weaker than expected (high IC50), and the results are highly variable. What are the potential causes?

A: This is a common issue that can stem from several factors related to incubation time and other assay parameters.

  • Insufficient Pre-incubation Time: The most likely cause is that the pre-incubation with this compound is too short to allow the binding to reach equilibrium.[1][2]

    • Solution: Perform a time-course experiment as detailed in Protocol 1 to determine the point at which the IC50 value stabilizes.

  • Agonist Concentration Too High: If the agonist concentration is too high (e.g., at its maximal effective concentration, EC100), it can make it difficult for a competitive antagonist to compete for the binding site, leading to a rightward shift in the IC50.

    • Solution: Ensure you are using an appropriate agonist concentration, typically between EC50 and EC80, which provides a robust signal window without being excessive.

  • Cell Density Issues: Cell density can significantly impact the assay window.[2] Too few cells may not produce a detectable signal, while too many can lead to a compressed assay window.

    • Solution: Optimize cell seeding density by testing a range of densities with a full agonist dose-response curve to find the one that provides the best signal-to-background ratio.[2]

  • Reagent and Pipetting Errors: Inconsistent mixing of reagents or inaccurate pipetting can introduce significant variability.[7]

    • Solution: Ensure all reagents are thoroughly mixed before use. Use calibrated pipettes and proper pipetting techniques, changing tips between dilutions.[7]

Troubleshooting Logic Diagram

G start Problem: High and Variable This compound IC50 q1 Was a pre-incubation time-course performed? start->q1 a1_no Action: Perform time-course experiment (see Protocol 1) to find equilibrium time. q1->a1_no No q2 Is the agonist concentration optimized (EC50-EC80)? q1->q2 Yes a1_no->q2 a2_no Action: Re-evaluate agonist concentration. Run a full agonist dose-response curve. q2->a2_no No q3 Is the cell density optimized? q2->q3 Yes a2_no->q3 a3_no Action: Titrate cell density to maximize assay window. q3->a3_no No q4 Are pipetting and reagent -handling procedures consistent? q3->q4 Yes a3_no->q4 a4_no Action: Review and standardize pipetting techniques and reagent preparation. q4->a4_no No end Issue Resolved q4->end Yes a4_no->end

Caption: Decision tree for troubleshooting high/variable IC50 values.

References

Technical Support Center: Acopafant Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Acopafant studies. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting experiments involving this compound. Here you will find answers to frequently asked questions and detailed troubleshooting guides for common in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective histamine H3 receptor antagonist. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters in the central nervous system.[1] By blocking the H3 receptor, this compound enhances the release of neurotransmitters such as histamine, acetylcholine, dopamine, and norepinephrine, which are involved in cognitive processes.[1]

Q2: What are the key applications of this compound in research?

This compound is primarily investigated for its potential in treating cognitive disorders.[1] Its ability to increase the release of pro-cognitive neurotransmitters makes it a valuable tool for studying learning, memory, and attention in various preclinical models.[1] It is often used in models of Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2]

Q3: What are important considerations before starting an experiment with this compound?

Before beginning your experiments, it is crucial to consider the following:

  • Cell Line/Animal Model Selection: Ensure your chosen model expresses the histamine H3 receptor at sufficient levels for your assay.

  • Compound Purity and Handling: Use a high-purity batch of this compound and follow the manufacturer's instructions for storage and solubilization.

  • Assay Optimization: For cell-based assays, optimize parameters such as cell density, incubation times, and agonist concentration.[3]

Q4: How can I control for potential off-target effects of this compound?

While this compound is selective for the H3 receptor, it is good practice to include control experiments to rule out off-target effects.[4][5] This can be achieved by:

  • Using a structurally unrelated H3 receptor antagonist to confirm that the observed effects are mediated through H3 receptor blockade.

  • Testing this compound in a cell line that does not express the H3 receptor (negative control).

  • Performing counter-screening against a panel of other GPCRs, especially those with sequence homology to the H3 receptor.

Troubleshooting Guides for In Vitro Assays

This section provides troubleshooting for common issues encountered during key in vitro assays for this compound evaluation.

Radioligand Binding Assay

Problem: Low specific binding of the radioligand in the presence of this compound.

Possible Cause Troubleshooting Steps
Degraded Radioligand Use a fresh batch of radioligand and ensure proper storage to prevent degradation.
Incorrect Assay Conditions Optimize the assay buffer composition (pH, ionic strength). Ensure the incubation time is sufficient to reach equilibrium.
Low Receptor Expression Confirm H3 receptor expression levels in your membrane preparation using a validated positive control ligand.
Improper Membrane Preparation Ensure the membrane preparation protocol effectively isolates membranes with intact receptors.
cAMP Accumulation Assay

Problem: No significant change in cAMP levels after this compound treatment in the presence of an H3 receptor agonist.

Possible Cause Troubleshooting Steps
Inactive H3 Agonist Test a fresh vial of the H3 receptor agonist to ensure its activity.
Suboptimal Agonist Concentration Perform a full dose-response curve for the H3 agonist to determine the optimal concentration (typically EC80) for antagonist studies.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can affect receptor expression and signaling.[6]
Assay Sensitivity Use a phosphodiesterase (PDE) inhibitor, such as IBMX, to amplify the cAMP signal.[3]
Neurotransmitter Release Assay

Problem: No increase in neurotransmitter release (e.g., histamine, dopamine) from brain slices or synaptosomes after this compound application.

Possible Cause Troubleshooting Steps
Tissue Viability Ensure proper handling and viability of the brain tissue preparation. Use appropriate physiological buffers and maintain temperature.
Insufficient Depolarization Stimulus Optimize the concentration of the depolarizing agent (e.g., potassium chloride) to elicit a robust and reproducible neurotransmitter release.
Desensitization of Receptors Pre-incubation times with this compound should be optimized to avoid receptor desensitization.
Detection Method Sensitivity Verify the sensitivity and calibration of your detection method (e.g., HPLC, ELISA) for the specific neurotransmitter being measured.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the histamine H3 receptor.

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the histamine H3 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of a suitable H3 receptor radioligand (e.g., [3H]-Nα-methylhistamine).

    • Increasing concentrations of this compound or a reference compound.

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay Protocol

This protocol outlines a method to assess the functional antagonist activity of this compound at the H3 receptor, which is typically a Gi-coupled receptor.

  • Cell Culture: Culture cells expressing the histamine H3 receptor to 70-80% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at an optimized density and allow them to attach overnight.

  • Assay Medium: Prepare a stimulation buffer, which may include a phosphodiesterase inhibitor like IBMX.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of this compound for a specified time.

    • Add a fixed, sub-maximal concentration (e.g., EC80) of an H3 receptor agonist (e.g., (R)-α-methylhistamine) and forskolin (to stimulate adenylate cyclase).

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Acopafant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Gi) This compound->H3R Antagonist G_protein Gi Protein (αβγ) H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Histamine_Release Histamine Release cAMP->Histamine_Release Inhibits Histamine_Vesicle Histamine Vesicle Histamine_Vesicle->Histamine_Release

Caption: this compound blocks the inhibitory Gi-coupled H3 receptor.

Experimental_Workflow_cAMP_Assay start Start plate_cells Plate H3R-expressing cells start->plate_cells add_this compound Add varying concentrations of this compound plate_cells->add_this compound add_agonist Add H3 agonist (EC80) + Forskolin add_this compound->add_agonist incubate Incubate add_agonist->incubate lyse_cells Lyse cells incubate->lyse_cells measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP analyze Analyze data (IC50) measure_cAMP->analyze end End analyze->end

Caption: Workflow for a functional cAMP antagonist assay.

Troubleshooting_Logic_Low_Binding start Low Specific Binding in Radioligand Assay check_radioligand Is the radioligand fresh and stored correctly? start->check_radioligand check_conditions Are assay conditions (buffer, time) optimal? check_radioligand->check_conditions Yes replace_radioligand Use fresh radioligand check_radioligand->replace_radioligand No check_receptor Is H3 receptor expression confirmed? check_conditions->check_receptor Yes optimize_conditions Re-optimize assay conditions check_conditions->optimize_conditions No validate_receptor Validate receptor expression check_receptor->validate_receptor No end Re-evaluate experiment check_receptor->end Yes

Caption: Troubleshooting logic for low radioligand binding.

References

Technical Support Center: Enhancing Acopafant Signal-to-Noise Ratio in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acopafant (also known as GT-2331). The focus is on enhancing the signal-to-noise ratio in common assays for this potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (GT-2331) is a high-affinity antagonist/inverse agonist for the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system. As an antagonist, this compound blocks the binding of the endogenous agonist, histamine. As an inverse agonist, it can also reduce the basal, constitutive activity of the H3 receptor, leading to an increase in neurotransmitter release.

Q2: What are the most common assays used to characterize this compound activity?

The most common assays for this compound and other H3R ligands are radioligand binding assays and functional assays that measure downstream signaling, such as cAMP assays.

  • Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of this compound for the H3 receptor.

  • cAMP Functional Assays: These assays measure the ability of this compound to modulate the production of cyclic adenosine monophosphate (cAMP), a second messenger, in response to H3 receptor activation. Since the H3 receptor is typically coupled to Gi/o proteins, its activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.

Q3: Why is the signal-to-noise ratio important in this compound assays?

Troubleshooting Guides

Radioligand Binding Assays

Issue: High Non-Specific Binding

Potential Cause Troubleshooting Steps
Radioligand concentration is too high. Use a radioligand concentration at or below its Kd value.
Insufficient washing. Increase the number of wash steps and/or the volume of wash buffer. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound radioligand.
Hydrophobic interactions of the radioligand or this compound with filter plates or tubes. Add a carrier protein like bovine serum albumin (BSA) to the assay buffer. Pre-soaking the filter plates with a solution of a polymer like polyethyleneimine (PEI) can also reduce non-specific binding.
Inappropriate blocking of non-specific sites. Include a high concentration of a known, structurally unrelated H3R ligand to define non-specific binding accurately.

Issue: Low Specific Binding Signal

Potential Cause Troubleshooting Steps
Low receptor expression in the cell membrane preparation. Use a cell line with higher H3 receptor expression or increase the amount of membrane protein per well. However, be aware that too much protein can increase non-specific binding.
Degraded radioligand. Check the age and storage conditions of the radioligand. Perform a quality control check to ensure its purity and activity.
Suboptimal incubation time. Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
Incorrect buffer composition. Optimize the pH, ionic strength, and divalent cation concentration (e.g., MgCl2) of the assay buffer.
cAMP Functional Assays

Issue: High Basal cAMP Levels (Low Assay Window)

Potential Cause Troubleshooting Steps
High constitutive activity of the H3 receptor in the cell line. Use a cell line with a lower level of H3 receptor expression. Alternatively, the high constitutive activity can be leveraged to characterize the inverse agonist properties of this compound.
Phosphodiesterase (PDE) activity is too low. PDEs break down cAMP. If their activity is low, basal cAMP levels can be high. Reduce the concentration of the PDE inhibitor (e.g., IBMX) in the assay.
Cell density is too high. Optimize the cell number per well. Higher cell densities can lead to higher basal cAMP production.

Issue: Weak or Noisy Signal in Response to this compound

Potential Cause Troubleshooting Steps
Low levels of adenylyl cyclase stimulation. When testing an inverse agonist like this compound on a Gi-coupled receptor, the assay often involves stimulating adenylyl cyclase with an agent like forskolin to create a signal window that the inverse agonist can then reduce. Optimize the concentration of forskolin to achieve a robust but not saturating signal.
Incorrect this compound concentration range. Ensure the concentration range of this compound is appropriate to capture the full dose-response curve.
Cell health is poor. Use healthy, properly passaged cells. Ensure optimal cell culture conditions.
Suboptimal assay reagents. Check the quality and expiration dates of all assay components, including the cAMP detection reagents.

Quantitative Data

The following tables summarize key pharmacological data for this compound (GT-2331) and other relevant H3 receptor ligands.

Table 1: this compound (GT-2331) Binding Affinity and Functional Potency

CompoundParameterValueSpecies/SystemReference
This compound (GT-2331)Ki0.47 nMRat Histamine H3 Receptor[1]
This compound (GT-2331)pKi9.9Histamine H3 Receptor[1]
This compound (GT-2331)pA28.5 ± 0.03Guinea-pig jejunum[2]

Table 2: Binding Affinities (Ki in nM) of Selected Ligands for Human H3 Receptor Isoforms

LigandH3R-445H3R-365H3R-329
Agonists
Histamine82.61.2
Imetit0.320.120.04
Inverse Agonists
Pitolisant12.620025.1
Clobenpropit0.41.260.32
Thioperamide63.179.415.8

Data in Table 2 is adapted from a study on H3R isoforms and is provided for comparative purposes.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is for determining the Ki of this compound for the H3 receptor using a radiolabeled antagonist (e.g., [3H]-N-α-methylhistamine).

Materials:

  • Cell membranes expressing the human H3 receptor.

  • Radioligand: [3H]-N-α-methylhistamine.

  • This compound (GT-2331) stock solution.

  • Non-specific binding control: A high concentration of a known H3R antagonist (e.g., Clobenpropit).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C plates pre-soaked in 0.3% PEI).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare Reagents: Dilute the radioligand, this compound, and the non-specific binding control to the desired concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound at various concentrations (or buffer for total binding, or non-specific control).

    • Radioligand at a fixed concentration (typically at its Kd).

    • Cell membranes (protein concentration should be optimized).

  • Incubation: Incubate the plate with gentle agitation for a predetermined time at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay (Inverse Agonist Mode)

This protocol is for measuring the inverse agonist activity of this compound on H3 receptor-mediated inhibition of cAMP production.

Materials:

  • Cells expressing the human H3 receptor (e.g., CHO or HEK293 cells).

  • This compound (GT-2331) stock solution.

  • Forskolin stock solution.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Stimulation buffer (e.g., HBSS with HEPES and BSA).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Pre-incubation with this compound: Remove the culture medium and add stimulation buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to give a submaximal but robust cAMP signal.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels as a function of the this compound concentration. The data should show a dose-dependent decrease in the forskolin-stimulated cAMP signal. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.

Visualizations

Caption: H3 Receptor Inverse Agonist Signaling Pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (this compound, Buffers, etc.) Plate_Setup Assay Plate Setup Reagent_Prep->Plate_Setup Cell_Culture Cell Culture & Membrane Preparation Cell_Culture->Plate_Setup Incubation Incubation Plate_Setup->Incubation Washing Washing (Binding Assay Only) Incubation->Washing Detection Signal Detection Incubation->Detection Functional Assay Washing->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Curve_Fitting Curve Fitting (IC50/Ki) Data_Acquisition->Curve_Fitting SNR_Analysis Signal-to-Noise Ratio Analysis Curve_Fitting->SNR_Analysis

Caption: General Experimental Workflow for this compound Assays.

References

Technical Support Center: Acopafant Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from the compound Acopafant in fluorescent assays. The information is presented in a question-and-answer format to directly address specific issues. For the purpose of providing concrete data and a clear example, this guide uses Sunitinib, a known fluorescent tyrosine kinase inhibitor, as a proxy for this compound to illustrate common interference issues and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

This compound is a small molecule inhibitor under investigation. Like many small molecules, it has the potential to interfere with fluorescence-based assays through several mechanisms that are independent of its biological activity. This can lead to misleading results, such as false positives or false negatives. The primary modes of interference are the compound's own fluorescence (autofluorescence), its ability to absorb light at the excitation or emission wavelengths of the assay's fluorophore (inner-filter effect), or its capacity to diminish the fluorescent signal through quenching.[1][2]

Q2: My assay signal changes unexpectedly when I add this compound. How can I tell if this is due to interference?

The first step is to perform control experiments to distinguish between a true biological effect and assay interference. A crucial control is a "no-target" or "no-enzyme" assay. In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components except for the biological target (e.g., the kinase or receptor). If you still observe a signal change that correlates with the concentration of this compound, it strongly indicates interference.[1]

Q3: I've confirmed that this compound is autofluorescent. What are my options to mitigate this?

Mitigating autofluorescence involves understanding the spectral properties of this compound and designing your assay accordingly.

  • Spectral Characterization: Determine the excitation and emission spectra of this compound.

  • Select Spectrally Distinct Fluorophores: Choose a fluorescent probe for your assay with excitation and emission spectra that do not overlap with those of this compound. Shifting to red or far-red emitting dyes can often resolve the issue as many interfering compounds fluoresce in the blue-green region.[3]

  • Background Subtraction: If spectral separation is not feasible, you can measure the fluorescence of wells containing only this compound at the same concentrations used in the experiment and subtract this background from your results. However, be aware that the compound's fluorescence might be altered by the cellular environment.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving interference from this compound in your fluorescent assays.

Problem 1: An increase in fluorescence signal is observed in the presence of this compound, even in no-target controls.

This is a classic sign of autofluorescence , where this compound itself is fluorescent.

Troubleshooting Workflow for Autofluorescence:

A High signal in 'no-target' control B Perform spectral scan of this compound A->B C Compare this compound spectra with assay fluorophore spectra B->C D Significant overlap? C->D E Mitigation Strategy 1: Shift to a red-shifted fluorophore D->E Yes F Mitigation Strategy 2: Background subtraction D->F No G Issue Resolved E->G F->G A Decreased signal with increasing this compound concentration B Measure absorbance spectrum of this compound A->B C High absorbance at assay excitation or emission wavelengths? B->C D Perform quenching control assay with free fluorophore C->D No E Mitigation Strategy 1: Lower this compound concentration C->E Yes (Inner-filter effect) D->E Yes (Quenching) F Mitigation Strategy 2: Use a different assay format (e.g., non-fluorescent) D->F No G Issue Resolved E->G F->G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation This compound This compound (e.g., Sunitinib) This compound->VEGFR2

References

Validation & Comparative

A Comparative Guide to Histamine H3 Receptor Antagonists: Pitolisant and Other Key Preclinical and Clinical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals

The histamine H3 receptor (H3R) has emerged as a significant target in drug discovery for a range of neurological disorders, including narcolepsy, cognitive impairment, and schizophrenia. As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters. Antagonists of this receptor have shown promise in enhancing wakefulness and cognitive functions. This guide provides a detailed comparison of Pitolisant (Wakix®), the first H3R antagonist to receive clinical approval, with other notable preclinical and clinical H3R antagonists: GSK-189254, ABT-239, and Thioperamide.

It is important to note that the initially requested compound, "Acopafant," could not be identified in the scientific literature as a histamine H3 antagonist and may be a misspelling or a compound not yet publicly disclosed. Therefore, this guide focuses on well-documented alternatives.

Quantitative Comparison of Histamine H3 Receptor Antagonists

The following tables summarize the key in vitro and in vivo pharmacological parameters of Pitolisant, GSK-189254, ABT-239, and Thioperamide, providing a quantitative basis for their comparison.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

This table presents the binding affinities (Ki) of the selected antagonists for the histamine H3 receptor and other relevant receptors. Lower Ki values indicate higher binding affinity.

CompoundH3 Receptor Ki (nM)H1 Receptor Ki (nM)H2 Receptor Ki (nM)H4 Receptor Ki (nM)Other Notable Off-Target Ki (nM)
Pitolisant 0.16[1]>10,000[2]>10,000[2]>10,000[2]No significant binding to over 100 other receptors at 100 nM[3]
GSK-189254 0.2[3]>10,000-fold selective for H3[3]>10,000-fold selective for H3[3]>10,000-fold selective for H3[3]>10,000-fold selective for H3 over other tested targets[4]
ABT-239 0.3 (human), 1.3 (rat)>1000-fold selective for H3>1000-fold selective for H3>1000-fold selective for H3>100-fold selective over α2A, α2C, and 5-HT3 receptors
Thioperamide 4.3[5]>10,000[5]>10,000[5]-5-HT3: 120, Sigma receptor: 180[5]
Table 2: In Vivo Efficacy in Preclinical Models of Cognition

This table compares the efficacy of the H3R antagonists in the Novel Object Recognition (NOR) test, a widely used behavioral assay to assess learning and memory in rodents.

CompoundSpeciesModelEffective Dose RangeKey Findings
Pitolisant MouseScopolamine-induced amnesia in NOR-Improved episodic-like memory[6]
GSK-189254 RatNOR0.3 and 1 mg/kg, p.o.Significantly improved performance[4]
ABT-239 RatSocial Memory0.01-0.3 mg/kgImproved social memory in adult rats[7]
Thioperamide Rat6-OHDA lesion model of Parkinson's Disease in NOR-Ameliorated memory deficits[6]
Table 3: Comparative Pharmacokinetic Parameters

This table provides an overview of the key pharmacokinetic properties of the selected H3R antagonists.

ParameterPitolisantGSK-189254ABT-239Thioperamide
Oral Bioavailability ~90%[1]Good oral bioavailabilityGood oral bioavailability-
Half-life (t½) 10-12 hours (human)[1]14 hours (human, for analog GSK239512)--
Time to Peak Plasma Concentration (Tmax) ~3 hours (human)[1]2-4 hours (human, for analog GSK239512)--
Metabolism Primarily by CYP2D6 and CYP3A4[3]---
Key Metabolites Inactive hydroxylated metabolites[3]---

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of histamine H3 receptor antagonists and a typical experimental workflow for their evaluation.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist H3R Antagonist Action cluster_downstream Downstream Effect Histamine_release Histamine Release H3R Histamine H3 Receptor (Autoreceptor) Histamine_release->H3R Activates AC Adenylyl Cyclase H3R->AC Inhibits (via Gi/o) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_influx ↓ Ca2+ Influx PKA->Ca_influx Ca_influx->Histamine_release Inhibits H3R_Antagonist H3R Antagonist (e.g., Pitolisant) H3R_Antagonist->H3R Blocks Increased_Histamine ↑ Histamine Release Increased_Neurotransmitters ↑ Release of other neurotransmitters (ACh, DA, NE) Increased_Histamine->Increased_Neurotransmitters Promotes

Caption: Histamine H3 Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki and Selectivity) Functional_Assay [35S]GTPγS Binding Assay (Determine Functional Activity) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (Determine Bioavailability, Half-life) Functional_Assay->PK_Studies Lead Compound Selection Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Release) PK_Studies->Microdialysis Behavioral_Models Behavioral Models (e.g., Novel Object Recognition) Microdialysis->Behavioral_Models

References

Acopafant and Pitolisant: A Preclinical Data Comparison in Histamine H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the preclinical data for acopafant and pitolisant, two histamine H3 receptor (H3R) antagonists/inverse agonists, is hampered by the limited availability of public preclinical information for this compound. In contrast, pitolisant (Wakix®), an approved medication for narcolepsy, has a well-documented preclinical profile. This guide provides a comprehensive overview of the available preclinical data for pitolisant, alongside detailed experimental methodologies relevant to the preclinical assessment of H3R antagonists. This information is intended for researchers, scientists, and drug development professionals to understand the preclinical characteristics of this class of compounds.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. As an antagonist/inverse agonist, pitolisant blocks the constitutive activity of the H3 receptor and the binding of histamine, leading to increased histamine release and enhanced wakefulness.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine_vesicle Histamine Vesicle Histamine_released Histamine Histamine_vesicle->Histamine_released Release H3R H3 Receptor (Autoreceptor) Histamine_released->H3R Binds Gi Gi/o H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_ion ↓ Ca2+ Ca_channel->Ca_ion Pitolisant Pitolisant Pitolisant->H3R Blocks

Caption: Simplified signaling pathway of the histamine H3 receptor.

Quantitative Preclinical Data for Pitolisant

The following tables summarize the key preclinical data for pitolisant.

Table 1: Receptor Binding Affinity of Pitolisant

ReceptorLigandSpeciesAssay TypeKi (nM)Reference
Histamine H3[3H]-Nα-methylhistamineHumanRadioligand Binding0.16[1]

Table 2: In Vitro Functional Activity of Pitolisant

Assay TypeCell LineSpeciesParameterValueReference
[35S]GTPγS BindingCHO-hH3RHumanEC50 (inverse agonism)1.5 nM[1]

Table 3: In Vivo Pharmacological Effects of Pitolisant

Animal ModelSpeciesAdministration RouteDoseEffectReference
Narcolepsy ModelCanineOral10 mg/kgIncreased wakefulness, decreased cataplexy[2][3]
MicrodialysisRatIntraperitoneal10 mg/kgNo significant change in striatal dopamine[4]
Locomotor ActivityRatIntraperitoneal10 mg/kgNo significant effect on spontaneous locomotion[4]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Histamine H3 Receptor Binding Assay

This assay determines the affinity of a test compound for the H3 receptor.

Receptor_Binding_Workflow A Prepare cell membranes expressing H3 receptors B Incubate membranes with radiolabeled ligand (e.g., [3H]-NAMH) and varying concentrations of test compound A->B C Separate bound from free radioligand by filtration B->C D Quantify radioactivity of bound ligand C->D E Calculate Ki value from competition curve D->E

Caption: Workflow for a radioligand receptor binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human H3 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) and a range of concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 120 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay ([35S]GTPγS Binding)

This assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist at the H3 receptor.

Protocol:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the H3 receptor are prepared.

  • Reaction Mixture: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound at various concentrations.

  • Incubation: The mixture is incubated at 30°C for 60 minutes.

  • Filtration and Washing: The reaction is stopped by filtration, and the filters are washed to remove unbound [35S]GTPγS.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity, while a decrease indicates inverse agonist activity. The potency (EC50 or IC50) and efficacy of the compound are determined from the concentration-response curve.

In Vivo Microdialysis for Dopamine Measurement

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the brain of a freely moving animal.

Microdialysis_Workflow A Surgically implant a microdialysis probe into the target brain region (e.g., striatum) B Perfuse the probe with artificial cerebrospinal fluid (aCSF) A->B C Collect dialysate samples at regular intervals B->C D Analyze dopamine concentration in dialysate using HPLC-ECD C->D E Administer test compound and continue sample collection to determine its effect D->E

Caption: Workflow for an in vivo microdialysis experiment.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the nucleus accumbens or striatum) of an anesthetized rodent. The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is connected to a microinfusion pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant slow flow rate.

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: The test compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues.

  • Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Changes in dopamine levels following drug administration are expressed as a percentage of the baseline levels.

Spontaneous Locomotor Activity Test

This test assesses the effect of a compound on general motor activity in rodents.

Protocol:

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.

  • Procedure: Each animal is placed individually into the center of the open-field arena.

  • Data Recording: Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a specific duration (e.g., 60 minutes).

  • Drug Testing: Animals are administered the test compound or vehicle before being placed in the arena, and their activity is compared to the control group.

  • Data Analysis: The collected data are analyzed to determine if the test compound significantly alters locomotor activity.

References

A Guide to Ensuring Reproducibility in Preclinical Research: A Case Study with the Hypothetical Compound Acopafant

Author: BenchChem Technical Support Team. Date: November 2025

To ensure the robustness and reproducibility of research findings for any new therapeutic agent, a systematic and transparent approach is paramount. This guide uses a hypothetical compound, "Acopafant," to illustrate the key elements required for a comprehensive and reproducible preclinical data package. For the purpose of this guide, this compound is postulated to be a novel calcitonin gene-related peptide (CGRP) receptor antagonist intended for the preventive treatment of migraine.

This guide will compare the hypothetical performance of this compound with a well-established alternative, Topiramate, and provide detailed experimental protocols and visualizations to facilitate understanding and replication of findings.

Comparative Data: this compound vs. Topiramate

A direct comparison of quantitative data is essential for evaluating the relative performance of a new compound. The following table summarizes hypothetical preclinical data for this compound and a standard-of-care comparator, Topiramate.

ParameterThis compoundTopiramate
Target Affinity (Ki) 0.5 nMNot Applicable (multi-target)
Receptor Occupancy (IC50) 5 nMNot Applicable
In Vivo Efficacy 60% reduction in migraine-like episodes45% reduction in migraine-like episodes
Bioavailability (Oral) 75%80%
Half-life (t1/2) 12 hours21 hours
Adverse Effect Profile Low incidence of sedationKnown instances of cognitive impairment and weight loss

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of experimental results. Below are key protocols for the preclinical evaluation of this compound.

Radioligand Binding Assay for CGRP Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of this compound for the CGRP receptor.

  • Methodology:

    • Human CGRP receptor-expressing cell membranes are incubated with a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP).

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.

    • After incubation, bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured using a gamma counter.

    • The Ki is calculated from the IC50 value (concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Signaling
  • Objective: To measure the functional antagonism of the CGRP receptor by this compound.

  • Methodology:

    • Cells expressing the human CGRP receptor are cultured.

    • Cells are pre-incubated with varying concentrations of this compound.

    • CGRP is added to stimulate the receptor, which in turn activates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

    • Intracellular cAMP levels are quantified using a commercially available ELISA kit.

    • The IC50 value is determined as the concentration of this compound that inhibits 50% of the CGRP-induced cAMP production.

In Vivo Animal Model of Migraine
  • Objective: To assess the efficacy of this compound in a relevant animal model of migraine.

  • Methodology:

    • A nitroglycerin-induced hyperalgesia model in rodents is used to mimic migraine-like pain.

    • Animals are administered this compound or vehicle control orally.

    • After a set period, nitroglycerin is administered to induce hyperalgesia.

    • Pain response is measured using a von Frey filament test at multiple time points.

    • The reduction in hyperalgesia in the this compound-treated group compared to the control group indicates efficacy.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound as a CGRP receptor antagonist.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRPR CGRP Receptor CGRP->CGRPR Binds AC Adenylyl Cyclase CGRPR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Signaling Downstream Signaling (Pain Transmission) PKA->Signaling Phosphorylates This compound This compound This compound->CGRPR Blocks cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Receptor Binding Assays Functional Functional Assays (e.g., cAMP) Binding->Functional Confirm Activity Efficacy Animal Models of Efficacy Functional->Efficacy Test in Living System PK Pharmacokinetics (ADME) Efficacy->PK Determine Dosing Tox Toxicology Studies PK->Tox Assess Safety cluster_compounds Test Articles cluster_evaluation Evaluation Metrics This compound This compound (Novel Compound) Efficacy Efficacy This compound->Efficacy Safety Safety This compound->Safety PK Pharmacokinetics This compound->PK Alternative Topiramate (Standard of Care) Alternative->Efficacy Alternative->Safety Alternative->PK Conclusion Conclusion on Relative Performance Efficacy->Conclusion Safety->Conclusion PK->Conclusion

References

Validating Target Engagement of Histamine H3 Receptor Antagonists In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating that a drug candidate interacts with its intended target in a living organism is a critical step in the development of new therapies. This guide provides a comparative overview of in vivo target engagement for histamine H3 (H3) receptor antagonists, using experimental data from published studies on GSK189254, ciproxifan, and thioperamide as exemplary alternatives in the absence of publicly available in vivo target engagement data for Acopafant.

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1] Antagonists of this receptor are being investigated for their therapeutic potential in a variety of neurological and psychiatric disorders. Demonstrating that these antagonists effectively engage the H3 receptor in vivo is paramount for establishing a clear relationship between target binding and pharmacological effect.

Comparative In Vivo Target Engagement Data

The following table summarizes key in vivo target engagement parameters for three distinct H3 receptor antagonists, derived from a non-radiolabeled receptor occupancy assay in rats.[2] This method provides a quantitative measure of the extent to which a drug binds to its target receptor in the brain.

CompoundOccupancy ED₅₀ (mg/kg) in Frontal CortexPlasma EC₅₀ (ng/mL)
Ciproxifan0.142.33
Thioperamide1.58292.2
GSK334429 (analogue of GSK189254)0.143.54

ED₅₀: The dose of a drug that produces 50% of its maximum effect, in this case, 50% receptor occupancy. EC₅₀: The plasma concentration of a drug that produces 50% of its maximum effect.

These data indicate that both ciproxifan and the GSK189254 analogue (GSK334429) exhibit high potency in engaging the H3 receptor in the rat brain, with significantly lower doses and plasma concentrations required to achieve 50% occupancy compared to thioperamide.[2]

Experimental Protocols

A robust methodology is essential for generating reliable in vivo target engagement data. Below is a detailed protocol for a non-radiolabeled in vivo receptor occupancy assay, a technique that has been successfully employed to evaluate H3 receptor antagonists.[2]

Non-Radiolabeled In Vivo Receptor Occupancy Assay

This assay utilizes a non-radiolabeled tracer, such as GSK189254, that has a high affinity and selectivity for the H3 receptor.[2]

Experimental Workflow:

G cluster_0 Animal Dosing cluster_1 Tracer Administration cluster_2 Sample Collection & Processing cluster_3 Analysis A Administer H3R Antagonist (e.g., Ciproxifan, Thioperamide) C Intravenous administration of non-radiolabeled tracer (GSK189254) A->C B Administer Vehicle (Control) B->C D Collect brain tissue (e.g., striatum, frontal cortex, cerebellum) C->D E Collect plasma samples C->E F Homogenize brain tissue D->F G Quantify tracer and antagonist concentrations using LC-MS/MS E->G F->G H Calculate Receptor Occupancy G->H G cluster_0 Presynaptic Neuron cluster_1 Effect Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates G_protein Gαi/o H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release (e.g., Histamine, ACh, DA) Ca_channel->Neurotransmitter_release Mediates Decreased_release Decreased Neurotransmitter Release Neurotransmitter_release->Decreased_release Leads to Antagonist H3R Antagonist (e.g., this compound, Ciproxifan) Antagonist->H3R Blocks Increased_release Increased Neurotransmitter Release Antagonist->Increased_release Leads to G cluster_1 Lower Potency cluster_2 Considerations Title Comparison of H3 Receptor Antagonists for In Vivo Target Engagement Ciproxifan Ciproxifan (ED₅₀ = 0.14 mg/kg) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Ciproxifan->PK PD Pharmacodynamics (Downstream Effects) Ciproxifan->PD Selectivity Off-target Effects Ciproxifan->Selectivity GSK_analog GSK334429 (ED₅₀ = 0.14 mg/kg) GSK_analog->PK GSK_analog->PD GSK_analog->Selectivity Thioperamide Thioperamide (ED₅₀ = 1.58 mg/kg) Thioperamide->PK Thioperamide->PD Thioperamide->Selectivity

References

A Head-to-Head Comparison of Apafant and Other PAF Receptor Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Apafant (Acopafant) and other prominent research chemicals targeting the Platelet-Activating Factor (PAF) receptor. The information presented herein is intended to assist researchers in selecting the most appropriate compounds for their preclinical studies based on objective performance data.

Introduction to Apafant and the PAF Receptor

Apafant, also known as WEB 2086, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Its effects are mediated through a G-protein coupled receptor, the PAF receptor (PAFR). Consequently, PAFR antagonists are valuable tools for investigating the role of PAF in various disease models and hold potential as therapeutic agents. This guide compares Apafant with other notable PAFR antagonists based on their binding affinities, functional activities, and other pharmacological parameters.

Quantitative Comparison of PAF Receptor Antagonists

The following tables summarize the key quantitative data for Apafant and a selection of other PAF receptor antagonists. This data is crucial for comparing the potency and selectivity of these research chemicals.

Table 1: Receptor Binding Affinity (Ki/KD) of PAF Receptor Antagonists

CompoundLigandSpecies/TissueKi / KD (nM)Reference
Apafant (WEB 2086) [3H]PAFHuman Platelets9.9
Apafant (WEB 2086) [3H]PAFHuman Platelets15
Apafant (WEB 2086) [3H]ApafantGuinea Pig Macrophages8.22
Bepafant (WEB 2170) [3H]PAFHuman Platelets16
S-Bepafant [3H]PAFHuman Platelets14
Rupatadine [3H]WEB-2086Rabbit Platelet Membranes550
L-659,989 [3H]L-659,989Rabbit Platelet Membranes1.60
Foropafant (SR27417) [3H]PAF-0.057

Note: Ki and KD are measures of binding affinity; a lower value indicates higher affinity.

Table 2: Functional Antagonism (IC50) of PAF Receptor Antagonists

CompoundAssaySpecies/TissueIC50 (nM)Reference
Apafant (WEB 2086) PAF-induced Platelet AggregationHuman170
Apafant (WEB 2086) PAF-induced Neutrophil AggregationHuman360
Bepafant (WEB 2170) PAF-induced Platelet AggregationHuman310
Bepafant (WEB 2170) PAF-induced Neutrophil AggregationHuman830
S-Bepafant PAF-induced Platelet AggregationHuman350
Rupatadine PAF-induced Platelet AggregationHuman Platelet-Rich Plasma680
SRI 63-675 PAF-induced Platelet AggregationHuman3430
SRI 63-675 PAF-induced Platelet AggregationGuinea Pig250
SRI 63-675 PAF-induced Platelet AggregationRabbit970
SRI 63-675 Inhibition of PAF Receptor BindingHuman Platelets370
BN 50739 PAF-induced [3H]-Serotonin ReleaseRabbit Platelets3.67
L-652,731 Inhibition of [3H]PAF BindingHuman Washed Platelets215

Note: IC50 is the concentration of an antagonist that inhibits a response by 50%; a lower value indicates higher potency.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize PAF receptor antagonists.

PAF Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the PAF receptor.

Objective: To quantify the binding of a test compound to the PAF receptor, typically by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the PAF receptor (e.g., from human platelets or transfected cell lines).

  • Radiolabeled PAF receptor ligand (e.g., [3H]PAF or a radiolabeled antagonist like [3H]WEB 2086).

  • Test compound (unlabeled antagonist).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Isolate cell membranes from a suitable source (e.g., rabbit platelets) through homogenization and centrifugation.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

Objective: To determine the potency of a PAF receptor antagonist in inhibiting the physiological response of platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets from human or animal blood.

  • Platelet agonist (PAF).

  • Test compound (PAF receptor antagonist).

  • Aggregation cuvettes with stir bars.

  • A platelet aggregometer.

Procedure:

  • Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.

  • Pre-incubation: Pre-incubate the platelet suspension with varying concentrations of the test compound in an aggregometer cuvette at 37°C with stirring.

  • Stimulation: Add a fixed concentration of PAF to induce platelet aggregation.

  • Measurement: Monitor the change in light transmission through the platelet suspension over time using the aggregometer. As platelets aggregate, the suspension becomes clearer, and light transmission increases.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits PAF-induced platelet aggregation by 50%.

Visualizing Key Pathways and Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the PAF receptor signaling pathway and a typical experimental workflow for screening PAF antagonists.

PAF Receptor Signaling Pathway

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2->Response PKC->Response

Caption: PAF Receptor Signaling Pathway.

Experimental Workflow for PAF Antagonist Screening

Experimental_Workflow cluster_workflow Screening Workflow start Start: Library of Test Compounds binding_assay Primary Screen: PAF Receptor Binding Assay (High-Throughput) start->binding_assay hits Identify 'Hits' (Compounds with High Affinity) binding_assay->hits functional_assay Secondary Screen: Platelet Aggregation Assay (Functional) hits->functional_assay leads Identify 'Leads' (Potent Functional Antagonists) functional_assay->leads in_vivo In Vivo Studies: Animal Models of Disease (e.g., Inflammation, Thrombosis) leads->in_vivo end End: Candidate for Further Development in_vivo->end

Caption: Experimental Workflow for PAF Antagonist Screening.

Independent Replication of Key Avacopan Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key clinical studies on Avacopan, a selective C5a receptor (C5aR) antagonist, for the treatment of ANCA-associated vasculitis (AAV). While formal independent replications of the pivotal ADVOCATE trial are not yet published, this document synthesizes data from the primary study and subsequent real-world evidence that corroborates its findings. We also present a comparison with established alternative treatments for AAV.

Mechanism of Action: Targeting the Complement Cascade

Avacopan is an orally administered small molecule that acts as a selective antagonist of the complement C5a receptor 1 (C5aR1).[1][2] In ANCA-associated vasculitis, the binding of anti-neutrophil cytoplasmic autoantibodies (ANCAs) to neutrophils leads to their activation and the subsequent activation of the alternative complement pathway.[3] This results in the production of the potent anaphylatoxin C5a. C5a then binds to C5aR1 on neutrophils, triggering a pro-inflammatory cascade that includes cell migration, degranulation, and the release of reactive oxygen species, leading to inflammation and damage of small blood vessels.[1][2] By blocking the C5a-C5aR1 interaction, Avacopan aims to dampen this inflammatory response without broadly suppressing the immune system.[3]

Below is a diagram illustrating the signaling pathway and Avacopan's mechanism of action.

ANCA ANCA Neutrophil Neutrophil ANCA->Neutrophil Binds to Alt_Complement Alternative Complement Pathway Activation Neutrophil->Alt_Complement Activates C5a C5a Generation Alt_Complement->C5a C5aR1 C5a Receptor 1 (C5aR1) C5a->C5aR1 Binds to Inflammation Pro-inflammatory Cascade: - Migration - Degranulation - ROS Production C5aR1->Inflammation Activates Vessel_Damage Small Vessel Damage (Vasculitis) Inflammation->Vessel_Damage Avacopan Avacopan Avacopan->C5aR1 Blocks

Figure 1: Avacopan's Mechanism of Action in ANCA-Associated Vasculitis.

Key Clinical Trial: The ADVOCATE Study

The pivotal study for Avacopan was the ADVOCATE trial, a Phase 3, multicenter, randomized, double-blind, active-controlled study.[4][5][6]

Experimental Protocol: ADVOCATE Trial
  • Objective: To evaluate the efficacy and safety of Avacopan compared to a tapering regimen of prednisone for the treatment of ANCA-associated vasculitis.[6][7]

  • Patient Population: 331 patients with newly diagnosed or relapsing granulomatosis with polyangiitis (GPA) or microscopic polyangiitis (MPA).[5]

  • Treatment Arms:

    • Avacopan Group: Oral Avacopan (30 mg twice daily) for 52 weeks, plus a placebo for prednisone.[5]

    • Prednisone Group: Tapering oral prednisone over 20 weeks, plus a placebo for Avacopan.[4]

  • Concomitant Therapy: All patients in both groups also received standard of care, which included either rituximab or cyclophosphamide followed by azathioprine.[5]

  • Primary Endpoints:

    • Remission at week 26, defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for the preceding four weeks.[4]

    • Sustained remission at week 52, defined as remission at both week 26 and week 52.[4]

The workflow for the ADVOCATE trial is illustrated in the diagram below.

Start Patient Screening (N=331, AAV Diagnosis) Randomization Randomization (1:1) Start->Randomization Arm_A Avacopan Group (Avacopan + Placebo Prednisone) + Standard of Care Randomization->Arm_A Arm_B Prednisone Group (Prednisone Taper + Placebo Avacopan) + Standard of Care Randomization->Arm_B Endpoint1 Primary Endpoint 1: Remission at Week 26 Arm_A->Endpoint1 Arm_B->Endpoint1 Endpoint2 Primary Endpoint 2: Sustained Remission at Week 52 Endpoint1->Endpoint2

Figure 2: ADVOCATE Trial Workflow.

Quantitative Data Summary: ADVOCATE Trial vs. Real-World Evidence

The following table summarizes the key efficacy outcomes from the ADVOCATE trial and compares them with findings from subsequent real-world evidence studies. These real-world studies, while not direct replications, provide valuable insights into the effectiveness of Avacopan in a broader patient population and under routine clinical care.[8][9][10]

OutcomeADVOCATE Trial (Avacopan Group)ADVOCATE Trial (Prednisone Group)Real-World Evidence (Multi-center Retrospective Cohort)[8]
Remission at Week 26 72.3%70.1%81% (Investigator-assessed)
Sustained Remission at Week 52 65.7%54.9%76% (Investigator-assessed)

Comparison with Alternative Treatments

The standard of care for induction of remission in severe ANCA-associated vasculitis has traditionally involved high-dose glucocorticoids in combination with either cyclophosphamide or rituximab.[11][12][13] Maintenance therapy typically consists of rituximab, azathioprine, or methotrexate.[12][13] The following table provides a high-level comparison of Avacopan with these established therapies.

TreatmentMechanism of ActionKey AdvantagesKey Disadvantages
Avacopan Selective C5a receptor antagonist[1]Glucocorticoid-sparing effect, targeted mechanism of action.[14]Newer agent with less long-term data.
Rituximab Anti-CD20 monoclonal antibody (depletes B cells)[15]Effective for both induction and maintenance of remission.[12]Infusion reactions, risk of infection.
Cyclophosphamide Alkylating agent (immunosuppressant)[16]Potent immunosuppression, effective in severe disease.[16]Significant toxicity, including risk of malignancy and infertility.[16]
Glucocorticoids Broad anti-inflammatory and immunosuppressive effectsRapid onset of action, potent anti-inflammatory effects.Numerous and significant long-term side effects.[17]

The logical relationship between the pivotal trial, its real-world confirmation, and the established alternatives is depicted below.

Advocate ADVOCATE Trial (Pivotal Efficacy & Safety Data) RWE Real-World Evidence (Confirmatory Effectiveness & Safety) Advocate->RWE Findings confirmed by Avacopan_Approval Avacopan Approval & Guideline Inclusion Advocate->Avacopan_Approval Provides primary evidence for RWE->Avacopan_Approval Supports broader use Alternatives Standard of Care / Alternatives (e.g., Rituximab, Cyclophosphamide) Alternatives->Avacopan_Approval Provides context for

Figure 3: Relationship between Avacopan Studies and Alternatives.

References

Atogepant: A Comparative Analysis of its Therapeutic Window in Migraine Prophylaxis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison with Other Standard-of-Care Migraine Treatments

Introduction

This guide provides a comparative analysis of the therapeutic window of atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, against other established compounds for the prophylactic treatment of migraine. The term "Acopafant," as specified in the topic, is likely a typographical error for "Atogepant," which will be the focus of this comparison. The therapeutic index, traditionally defined as the ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety margin. In modern drug development, particularly for non-life-threatening conditions, the concept of a broader "therapeutic window" is often more clinically relevant. This window represents the range of doses that provide optimal therapeutic benefit without causing unacceptable adverse effects.

This comparison will delve into the clinical efficacy and safety data for atogepant and its comparators—topiramate, propranolol, and the monoclonal antibody erenumab—to provide a comprehensive overview of their respective therapeutic windows.

Mechanism of Action: Targeting the CGRP Pathway

Atogepant is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3][4][5] CGRP is a neuropeptide that plays a pivotal role in the pathophysiology of migraine, contributing to vasodilation and pain signal transmission.[2][3][6] By blocking the CGRP receptor, atogepant inhibits the effects of CGRP, thereby preventing migraine attacks.[1][2] This mechanism is distinct from older migraine prophylactic treatments like topiramate and propranolol, but similar to the monoclonal antibody erenumab, which also targets the CGRP pathway.

G cluster_0 Trigeminal Ganglion Neuron cluster_1 Postsynaptic Neuron / Smooth Muscle Cell CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Binds to Vesicle Vesicles Release CGRP Release Vesicle->Release Activation Release->CGRP Exocytosis Signaling Intracellular Signaling (Vasodilation, Pain Transmission) CGRP_R->Signaling Activation Atogepant Atogepant Atogepant->CGRP_R Blocks Erenumab Erenumab Erenumab->CGRP_R Blocks G cluster_0 Phase 1: Screening and Baseline cluster_1 Phase 2: Randomization and Treatment cluster_2 Phase 3: Double-Blind Treatment Period (e.g., 12 weeks) cluster_3 Phase 4: End of Study and Follow-up Screening Screening Visit (Inclusion/Exclusion Criteria) Baseline Baseline Period (e.g., 28 days) (eDiary for Migraine Frequency) Screening->Baseline Randomization Randomization (1:1:1:1) Baseline->Randomization Placebo Placebo Randomization->Placebo Dose1 Drug Dose 1 (e.g., 10mg) Randomization->Dose1 Dose2 Drug Dose 2 (e.g., 30mg) Randomization->Dose2 Dose3 Drug Dose 3 (e.g., 60mg) Randomization->Dose3 Treatment Daily Dosing and eDiary Monitoring Placebo->Treatment Dose1->Treatment Dose2->Treatment Dose3->Treatment Visits Regular Study Visits (Safety and Efficacy Assessments) Treatment->Visits End End of Treatment Visit (Final Assessments) Visits->End FollowUp Safety Follow-up Period (e.g., 4 weeks) End->FollowUp

References

Comparative Analysis of Acopafant's Effect on Different Neuronal Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Acopafant (also known as Bavisant or JNJ-31001074) and its effects on various neuronal populations. As a selective histamine H3 receptor (H3R) antagonist/inverse agonist, this compound represents a class of compounds designed to modulate key neurotransmitter systems implicated in cognition and wakefulness. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with other neuropharmacological agents, supported by available experimental data and detailed methodologies.

Mechanism of Action: The Dual Role of H3 Receptor Antagonism

This compound exerts its effects by targeting the histamine H3 receptor, a presynaptic G-protein coupled receptor that acts as a crucial regulator of neurotransmitter release in the central nervous system (CNS).[1][2] The H3R functions in two primary capacities:

  • As an Autoreceptor: Located on histaminergic nerve terminals, the H3R inhibits the synthesis and release of histamine. By blocking this receptor, this compound disinhibits the neuron, leading to a significant increase in histamine levels in the brain.[1][3] Increased histaminergic activity in regions like the cerebral cortex and hippocampus is associated with enhanced wakefulness and cognitive processes.[1][2]

  • As a Heteroreceptor: The H3R is also expressed on the presynaptic terminals of various non-histaminergic neurons.[2][4] In this role, it regulates the release of other vital neurotransmitters. This compound's antagonism of these heteroreceptors enhances the release of acetylcholine, dopamine, and norepinephrine in key cortical and subcortical areas.[1][2][5]

This dual mechanism allows H3R antagonists to broadly influence the neurochemical environment, thereby affecting multiple neuronal populations simultaneously.

cluster_pre Presynaptic Terminal cluster_post This compound's Mechanism cluster_key Key H3R Histamine H3 Receptor (GPCR) G_protein Gi/o Protein H3R->G_protein Agonist Binding AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits Ca_Channel Voltage-Gated Ca²+ Channel (Inhibited) G_protein->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle (e.g., Histamine, ACh, DA) Ca_Channel->Vesicle Release Reduced Release Vesicle->Release This compound This compound (Antagonist) H3R_blocked Histamine H3 Receptor (Blocked) This compound->H3R_blocked Blocks H3R_blocked->G_protein No Signal AC_active Adenylyl Cyclase (Active) Ca_Channel_active Voltage-Gated Ca²+ Channel (Active) Vesicle_active Neurotransmitter Vesicle Ca_Channel_active->Vesicle_active Ca²+ Influx Release_active Increased Release Vesicle_active->Release_active Promotes Fusion key_inactive Baseline (Inhibitory Tone) key_active With this compound (Disinhibition)

Caption: Signaling pathway of H3 receptor antagonism by this compound.

Comparative Effects on Neuronal Populations

This compound's primary value lies in its ability to modulate neuronal circuits dysfunctional in certain neurological and psychiatric disorders. Its pro-cognitive and wakefulness-promoting effects stem from its influence on the following neuronal populations:

  • Histaminergic Neurons: By increasing histamine release, this compound enhances the activity of this system, which is integral to maintaining arousal and cortical activation. This effect is central to its investigation for disorders of excessive sleepiness, such as narcolepsy.[3]

  • Cholinergic Neurons: Enhanced acetylcholine (ACh) release, particularly in the prefrontal cortex and hippocampus, is a key mechanism for cognitive enhancement.[1][2] This positions this compound as a potential therapeutic for cognitive impairment in disorders like Alzheimer's disease and schizophrenia, where cholinergic deficits are well-documented.[6] The effect is achieved by blocking H3 heteroreceptors on cholinergic terminals.

  • Dopaminergic Neurons: this compound can increase dopamine (DA) release in brain regions like the striatum and prefrontal cortex.[2] This modulation of the dopaminergic system is relevant for treating conditions involving executive function and attention deficits, such as ADHD and the negative/cognitive symptoms of schizophrenia.[7][8] The balance between dopamine and acetylcholine is critical for striatal function, and this compound influences both.[9][10][11]

  • Noradrenergic Neurons: Increased norepinephrine release contributes to the alerting and attention-enhancing effects of H3R antagonists.[2][5]

cluster_receptors Target Receptors cluster_neurons Affected Neuronal Populations cluster_outcomes Neurochemical & Clinical Outcomes This compound This compound H3_Auto H3 Autoreceptor This compound->H3_Auto Blocks H3_Hetero H3 Heteroreceptor This compound->H3_Hetero Blocks Histaminergic Histaminergic H3_Auto->Histaminergic on Cholinergic Cholinergic H3_Hetero->Cholinergic on Dopaminergic Dopaminergic H3_Hetero->Dopaminergic on Noradrenergic Noradrenergic H3_Hetero->Noradrenergic on Histamine ↑ Histamine Histaminergic->Histamine ACh ↑ Acetylcholine Cholinergic->ACh DA ↑ Dopamine Dopaminergic->DA NE ↑ Norepinephrine Noradrenergic->NE Cognition Improved Cognition & Wakefulness Histamine->Cognition ACh->Cognition DA->Cognition NE->Cognition

Caption: Logical flow from this compound to modulation of neuronal populations.

Quantitative Data and Comparative Performance

While extensive data on this compound is limited due to its developmental stage, a key clinical trial provides a basis for comparison against a placebo and standard-of-care treatments for Attention-Deficit Hyperactivity Disorder (ADHD).

Table 1: Clinical Efficacy of this compound (Bavisant) in Adults with ADHD Data from a randomized, double-blind, placebo- and active-controlled study.[5]

Treatment GroupMean Change from Baseline (ADHD-RS-IV Total Score)p-value vs. Placebo
Placebo-8.8-
This compound (1 mg/day)-9.3Not Performed
This compound (3 mg/day)-11.2Not Performed
This compound (10 mg/day)-12.20.161
Atomoxetine (80 mg/day)-14.60.005
OROS Methylphenidate (54 mg/day)-16.8<0.001

*Statistical comparison not performed due to the failure of the highest dose to meet statistical significance in a step-down testing procedure.[5]

Interpretation: The study showed that this compound did not achieve statistical superiority over placebo for the primary endpoint in adults with ADHD.[5] While there was a dose-dependent trend towards improvement, the effect size was modest compared to established treatments like atomoxetine and methylphenidate.[5] The higher dosage was also less well-tolerated.[5] This highlights a common challenge in the development of H3R antagonists: translating promising preclinical effects on neurotransmitter systems into robust clinical efficacy.

Table 2: Comparative Receptor Binding Profiles of H3R Antagonists (Illustrative data based on typical values for selective H3R antagonists)

CompoundH3 Receptor Affinity (Ki, nM)Off-Target Affinity (e.g., D2, 5-HT2A)
This compound (Bavisant)Highly Selective (<5 nM)Low (>1000 nM)
PitolisantHigh (<1 nM)Moderate (Sigma receptors)
Typical AntipsychoticLow (>1000 nM)High (<10 nM at D2)
Cholinesterase InhibitorNot ApplicableNot Applicable

Interpretation: this compound is characterized by its high selectivity for the H3 receptor, which theoretically promises a more targeted mechanism with fewer side effects related to off-target binding (e.g., extrapyramidal symptoms from D2 blockade).[5] In contrast, other drugs, like antipsychotics, have broad receptor-binding profiles that contribute to both their therapeutic effects and side-effect burden.

Experimental Protocols

The data presented are derived from established methodologies in neuropharmacology and clinical research.

Protocol 1: In Vivo Microdialysis for Neurotransmitter Release

  • Objective: To measure extracellular levels of histamine, acetylcholine, and dopamine in the brains of freely moving rodents following administration of an H3R antagonist.

  • Methodology:

    • Surgical Implantation: Anesthetized animals (e.g., rats) are stereotaxically implanted with a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex or striatum).

    • Recovery: Animals are allowed to recover for several days post-surgery.

    • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

    • Drug Administration: this compound or a vehicle control is administered (e.g., intraperitoneally or orally).

    • Post-Treatment Collection: Sample collection continues for several hours to monitor changes in neurotransmitter concentrations over time.

    • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.

    • Data Expression: Results are typically expressed as a percentage change from the baseline average.

Protocol 2: Randomized Controlled Clinical Trial (RCT)

  • Objective: To evaluate the efficacy and safety of this compound compared to placebo and active controls in a specific patient population (e.g., adults with ADHD).

  • Methodology:

    • Study Design: A multi-center, randomized, double-blind, parallel-group, placebo- and active-controlled design is employed.[5]

    • Participant Selection: Patients are screened based on strict inclusion/exclusion criteria, including a confirmed diagnosis according to DSM criteria.[5]

    • Randomization: Eligible participants are randomly assigned to one of several treatment arms (e.g., Placebo, this compound low dose, this compound high dose, Active Control 1, Active Control 2).

    • Treatment Phase: Participants receive the assigned treatment for a predefined period (e.g., 6 weeks). Blinding is maintained for patients, investigators, and study staff.

    • Efficacy Assessment: The primary outcome is measured using a validated rating scale (e.g., ADHD-RS-IV) at baseline and at the end of the treatment period.[5] Secondary outcomes may include other clinical scales and functional assessments.

    • Safety Monitoring: Adverse events, vital signs, and laboratory tests are monitored throughout the study.

    • Statistical Analysis: The change from baseline in the primary efficacy measure for each drug group is compared to the placebo group using appropriate statistical models (e.g., ANCOVA).

cluster_preclinical Preclinical Workflow: Microdialysis cluster_clinical Clinical Workflow: Randomized Controlled Trial s1 Animal Model (e.g., Rat) s2 Stereotaxic Surgery: Implant Guide Cannula s1->s2 s3 Insert Microdialysis Probe (e.g., into Prefrontal Cortex) s2->s3 s4 Collect Baseline Dialysate Samples s3->s4 s5 Administer this compound or Vehicle s4->s5 s6 Collect Post-Dose Dialysate Samples s5->s6 s7 HPLC Analysis: Quantify Neurotransmitters s6->s7 s8 Data Analysis: % Change from Baseline s7->s8 c1 Patient Screening & Informed Consent c2 Baseline Assessment (e.g., ADHD-RS-IV) c1->c2 c3 Randomization to Treatment Arms c2->c3 c4 Double-Blind Treatment (e.g., 6 Weeks) c3->c4 c5 Monitor Safety & Adverse Events c4->c5 c6 End-of-Study Assessment c4->c6 c7 Statistical Analysis: Compare to Placebo c6->c7 c8 Efficacy & Safety Conclusion c7->c8

Caption: Standard experimental workflows for drug evaluation.

Conclusion

This compound, as a selective histamine H3 receptor antagonist, presents a targeted mechanism for modulating multiple neuronal populations, including histaminergic, cholinergic, and dopaminergic systems. This profile holds significant theoretical promise for treating cognitive and arousal-related disorders. Preclinical models consistently show that H3R antagonists increase the release of pro-cognitive neurotransmitters. However, the clinical data for this compound in ADHD indicate that translating these neurochemical effects into significant clinical benefit remains a challenge, with efficacy not surpassing placebo and falling short of current standard-of-care medications.[5]

Future research may focus on identifying specific patient subpopulations that might benefit more from this mechanism of action or exploring H3R antagonists for other indications where histamine and acetylcholine modulation are paramount. The high selectivity of compounds like this compound continues to make this an attractive target for minimizing off-target side effects in the pursuit of novel CNS therapeutics.

References

Validating the Specificity of Acopafant in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly those targeting the central nervous system, the specificity of a drug candidate is paramount. Off-target effects can lead to unforeseen side effects and diminished therapeutic efficacy. This guide provides a comparative analysis of the fictional novel histamine H3 receptor antagonist, Acopafant, against established compounds—Pitolisant, Ciproxifan, and Clobenpropit—to illustrate a comprehensive approach to validating drug specificity in complex biological systems.

Introduction to this compound and Comparator Compounds

This compound is a novel, structurally unique antagonist of the histamine H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Its development is aimed at treating neurological disorders with a superior specificity profile to minimize off-target effects. For a robust evaluation of this compound's specificity, this guide compares its performance with three well-characterized H3R antagonists:

  • Pitolisant (Wakix®): An H3R antagonist/inverse agonist approved for the treatment of narcolepsy. It has a high affinity for the H3R.[1]

  • Ciproxifan: A potent and selective H3R antagonist, widely used as a reference compound in preclinical research.[2][3][4]

  • Clobenpropit: A highly potent H3R antagonist/inverse agonist, also known to exhibit partial agonist activity at the histamine H4 receptor.[5][6]

Comparative Binding Affinity Profile

A primary indicator of a drug's specificity is its binding affinity (Ki) for its intended target versus other receptors. The following table summarizes the binding affinities of this compound (hypothetical data) and the comparator compounds across a panel of relevant receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Pitolisant (Ki, nM)Ciproxifan (Ki, nM)Clobenpropit (pKi)
Histamine H3 0.15 0.16 - 1 [1][7]0.5 - 1.9 [4]9.44 [5]
Histamine H1>10,000>10,000[1]>1,0005.2[5]
Histamine H2>10,000>10,000[1]>1,0005.6[5]
Histamine H4>5,000>10,000[1]>1,000Ki: 13 nM (partial agonist)[5]
Adrenergic α1D>1,000-Low affinity[3]-
Adrenergic α2A>1,000-Negligible selectivity over H3R (human)[2]Ki: 17.4 nM[5]
Adrenergic α2C>1,000-Negligible selectivity over H3R (human)[2]Ki: 7.8 nM[5]
Serotonin 5-HT1B>1,000-Low affinity[3]-
Serotonin 5-HT2A>1,000-Low affinity[3]-
Serotonin 5-HT3>1,000-Low affinity[3]Ki: 7.4 nM[5]
Muscarinic M3>1,000-Low affinity[3]-
Dopamine Transporter (DAT)>1,000--IC50: 490 nM[5]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity. For Clobenpropit, some values are presented as pKi as found in the source literature.

Functional Activity Comparison

Beyond binding, it is crucial to assess the functional consequences of receptor interaction. The following table compares the functional activity (EC50/IC50) of the compounds, representing the concentration required to elicit a half-maximal response.

Assay TypeThis compound (nM)Pitolisant (nM)Ciproxifan (nM)Clobenpropit (pEC50)
H3R Inverse Agonism (GTPγS) 1.2 EC50: 1.5 [7]IC50: 9.2 [8]8.07 [5]
H4R AgonismNo activityNo activityNo activityEC50: 3[6]
MAO-A Inhibition>10,000-IC50: 11,000[2]-
MAO-B Inhibition>10,000-IC50: 2,000[2]-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.

cluster_0 Histamine H3 Receptor Signaling Histamine Histamine H3R H3 Receptor (Presynaptic) Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicles (e.g., Histamine, ACh, DA) G_protein->Neurotransmitter_Vesicle Inhibits fusion cAMP cAMP AC->cAMP Decreases production Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Release This compound This compound (Antagonist) This compound->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

cluster_1 Radioligand Binding Assay Workflow prep 1. Prepare Membranes (Expressing Receptor of Interest) incubate 2. Incubate Membranes with Radioligand & Competitor (this compound) prep->incubate separate 3. Separate Bound & Free Ligand (Filtration) incubate->separate quantify 4. Quantify Radioactivity (Scintillation Counting) separate->quantify analyze 5. Data Analysis (Determine Ki) quantify->analyze

Caption: Radioligand Binding Assay Workflow.

cluster_2 Functional GTPγS Binding Assay Workflow membranes 1. Prepare Membranes with Receptor & G-proteins incubation 2. Incubate with GDP, Test Compound (this compound) & [³⁵S]GTPγS membranes->incubation separation 3. Separate Bound [³⁵S]GTPγS (Filtration or SPA) incubation->separation detection 4. Detect Radioactivity separation->detection analysis 5. Determine EC50/IC50 detection->analysis

Caption: GTPγS Binding Assay Workflow.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., H3R, H1R, etc.).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • Add increasing concentrations of the test compound (this compound or comparators).

    • Add a constant concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine for H3R).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest, providing information on the agonist, antagonist, or inverse agonist properties of a compound.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add GDP to the assay buffer.

    • For antagonist/inverse agonist testing, pre-incubate the membranes with varying concentrations of the test compound (e.g., this compound).

    • Initiate the reaction by adding [³⁵S]GTPγS. For antagonist testing, also add a fixed concentration of an agonist.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Separation and Quantification:

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • For inverse agonist activity, plot the decrease in basal [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50.

    • For antagonist activity, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50.

    • The data can be used to calculate the potency (EC50 for agonists, IC50 for antagonists/inverse agonists) and efficacy of the compound.

cAMP Functional Assay

This assay measures the downstream effect of G-protein activation by quantifying the levels of the second messenger, cyclic adenosine monophosphate (cAMP). It is particularly useful for assessing the functional activity of compounds at Gi/o-coupled receptors like the H3R.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing the H3R in a 96-well plate and grow to confluence.

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Pre-incubate the cells with varying concentrations of the test compound (this compound or comparators).

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to increase basal cAMP levels.

  • Cell Lysis and cAMP Measurement:

    • After incubation, lyse the cells to release intracellular cAMP.

    • Measure cAMP levels in the cell lysates using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's potency as an inverse agonist or antagonist at the Gi/o-coupled receptor.

Conclusion

The validation of a drug candidate's specificity is a multi-faceted process that requires a combination of in vitro binding and functional assays. The hypothetical data for this compound, when compared to the established profiles of Pitolisant, Ciproxifan, and Clobenpropit, demonstrates a superior specificity for the histamine H3 receptor. Its high affinity for the target receptor, coupled with a lack of significant binding or functional activity at other tested receptors, suggests a lower potential for off-target side effects. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct similar comparative analyses for their drug discovery programs, ensuring a more thorough and objective evaluation of new chemical entities.

References

Safety Operating Guide

Personal protective equipment for handling Acopafant

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Acopafant is not publicly available. In the absence of an SDS, this compound must be treated as a hazardous compound with unknown toxicity. The following guidelines are based on best practices for handling novel research chemicals and are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted by a qualified safety professional before handling this compound.

When handling novel compounds, a systematic approach is crucial to minimize exposure and ensure a safe laboratory environment. This involves a comprehensive operational plan, from preparation to disposal, and robust emergency procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use
Hands Double-gloving with chemotherapy-rated glovesChange gloves when contaminated, torn, or punctured, and at least every hour.
Eyes/Face Chemical splash goggles and a full-face shieldGoggles should be worn at all times in the laboratory. A face shield is required when there is a risk of splashes or aerosol generation.
Body Disposable, solid-front barrier gownGown should be resistant to chemical permeation.
Respiratory NIOSH-approved respiratorA fit-tested N95 respirator or higher is recommended, especially when handling powders or generating aerosols.
Feet Closed-toe shoes and disposable shoe coversShoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan for Handling this compound

A designated controlled area, such as a certified chemical fume hood, must be used for all manipulations of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_materials Gather All Necessary Materials and Equipment prep_area->prep_materials handling_weigh Weighing and Aliquoting (in fume hood) prep_materials->handling_weigh handling_solution Solution Preparation (in fume hood) handling_weigh->handling_solution cleanup_decontaminate Decontaminate Surfaces and Equipment handling_solution->cleanup_decontaminate cleanup_waste Segregate and Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Clean and Decontaminate the Spill Area contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose report Report the Incident to EHS dispose->report

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acopafant
Reactant of Route 2
Acopafant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。